Product packaging for Lasamide(Cat. No.:CAS No. 2736-23-4)

Lasamide

Numéro de catalogue: B1675832
Numéro CAS: 2736-23-4
Poids moléculaire: 270.09 g/mol
Clé InChI: ZSHHRBYVHTVRFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure given in first source
used in the manufacture of furosemide;  occupational asthma and rhinitis was observed in workers from a lasamide production line

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO4S B1675832 Lasamide CAS No. 2736-23-4

Propriétés

IUPAC Name

2,4-dichloro-5-sulfamoylbenzoic acid
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InChI

InChI=1S/C7H5Cl2NO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHHRBYVHTVRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83162-87-2 (mono-hydrochloride salt)
Record name M 12325
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DSSTOX Substance ID

DTXSID90181791
Record name 2,4-Dichloro-5-sulfamoylbenzoic acid
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Molecular Weight

270.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [MSDSonline]
Record name Lasamide
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CAS No.

2736-23-4
Record name 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid
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Record name 2,4-Dichloro-5-sulfamoylbenzoic acid
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Record name 2,4-dichloro-5-sulphamoylbenzoic acid
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Record name 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID
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Foundational & Exploratory

Lasamide: A Technical Overview of its Carbonic Anhydrase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lasamide, a synthetic precursor and a known contaminant in the manufacturing process of the diuretic Furosemide, has emerged as a potent inhibitor of human carbonic anhydrases (hCAs).[1][2] This technical guide provides an in-depth analysis of this compound's inhibitory profile, the methodologies used for its characterization, and its mode of action at the molecular level.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against a panel of human carbonic anhydrase isoforms has been systematically evaluated and compared to the well-established inhibitor Acetazolamide (AAZ) and its structural relative, Furosemide (FUR). The inhibition constants (Kᵢ) were determined using a stopped-flow CO₂ hydration assay, revealing this compound as a potent, albeit unselective, inhibitor of most of the tested isoforms.[1]

The data clearly indicates that this compound is a highly effective inhibitor, particularly against hCA I, hCA II, hCA IV, hCA VA, and the tumor-associated hCA IX.[1] Its potency against several isoforms surpasses that of the standard reference compound, Acetazolamide.

CA IsoformThis compound (LAS) Kᵢ (nM)Furosemide (FUR) Kᵢ (nM)Acetazolamide (AAZ) Kᵢ (nM)
hCA I 0.8962250
hCA II 0.756512
hCA III >50,000>100,00060,000
hCA IV 1.919874
hCA VA 3.4915045
hCA VB 14.325058
hCA VI 25.648085
hCA VII 18.43502.5
hCA IX 2.6142025
hCA XII 7.548505.7
hCA XIII 9.3775018
hCA XIV 11.95248

Experimental Protocols

The primary method for quantifying the inhibitory activity of this compound against carbonic anhydrases is the stopped-flow CO₂ hydration assay .[1] This technique measures the initial rates of the CO₂ hydration reaction catalyzed by the enzyme.

Stopped-Flow CO₂ Hydration Assay

Principle: This assay is a rapid kinetics method that follows the hydration of CO₂ to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The release of a proton causes a change in the pH of the solution, which is monitored in real-time using a pH indicator dye. The rate of this pH change is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of the reaction.

Methodology:

  • Reagent Preparation:

    • Buffer Solution: A suitable buffer with a known pH is prepared. This buffer also contains a pH indicator (e.g., phenol red).

    • Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the buffer.

    • Inhibitor Solution: A stock solution of this compound (or other inhibitors) is prepared, typically in a solvent like DMSO, and then diluted to various concentrations.

    • Substrate Solution: A CO₂-saturated solution is prepared by bubbling CO₂ gas into chilled water.

  • Instrumentation: A stopped-flow spectrophotometer is used. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of the reaction.

  • Procedure:

    • The enzyme solution is pre-incubated with the inhibitor solution (or with solvent for the uninhibited control) for a defined period to allow for the formation of the enzyme-inhibitor complex.

    • One syringe of the stopped-flow apparatus is loaded with the enzyme-inhibitor mixture, and the other syringe is loaded with the CO₂-saturated solution.

    • The two solutions are rapidly mixed in the observation cell of the spectrophotometer, initiating the reaction.

    • The change in absorbance of the pH indicator is recorded over a short period (milliseconds to seconds).

  • Data Analysis:

    • The initial velocity (V₀) of the reaction is calculated from the initial slope of the absorbance versus time curve.

    • The inhibition constant (Kᵢ) is determined by measuring the initial velocities at different inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Visualizing Molecular Interactions and Experimental Workflow

The following diagrams illustrate the binding of this compound to the active site of carbonic anhydrase and the general workflow for assessing its inhibitory activity.

lasamide_binding cluster_active_site hCA Active Site Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 H2O H₂O/OH⁻ Zn->H2O Displaces Thr199 Thr199 This compound This compound SO₂NH₂ COOH This compound:f0->Zn Coordinates to Zinc This compound:f0->Thr199 H-bond

Binding of this compound to the Carbonic Anhydrase Active Site.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_structural Structural Studies This compound Obtain/Synthesize this compound Stopped_Flow Stopped-Flow CO₂ Hydration Assay This compound->Stopped_Flow Crystallography X-ray Crystallography This compound->Crystallography hCA_isoforms Express & Purify hCA Isoforms hCA_isoforms->Stopped_Flow hCA_isoforms->Crystallography Data_Analysis Determine Ki values Stopped_Flow->Data_Analysis Binding_Mode Determine Binding Mode Data_Analysis->Binding_Mode Correlate Crystallography->Binding_Mode

References

mechanism of action of Lasamide

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature

The compound "Lasamide" was not identified in scientific literature. Based on the phonetic similarity, this technical guide will focus on Boscalid , a well-documented carboxamide fungicide.

An In-depth Technical Guide to the Core Mechanism of Action of Boscalid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Boscalid is a broad-spectrum fungicide belonging to the class of carboxamides, specifically identified as a Succinate Dehydrogenase Inhibitor (SDHI).[1] Its primary mode of action is the disruption of the mitochondrial electron transport chain (ETC) in fungal pathogens.[2][3] By specifically targeting and inhibiting the enzyme succinate dehydrogenase (also known as Complex II), boscalid effectively halts cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.[4][5] This guide provides a detailed examination of the molecular mechanism, associated signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate boscalid's function.

Core Mechanism of Action

Boscalid's fungicidal activity is rooted in its highly specific interaction with succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.

  • Target Enzyme: Succinate Dehydrogenase (Complex II).

  • Binding Site: Boscalid binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This prevents the natural substrate, ubiquinone, from binding and accepting electrons.

  • Molecular Action: By occupying the Q-site, boscalid blocks the transfer of electrons from FADH2 (flavin adenine dinucleotide, reduced form) to the ubiquinone pool. This action specifically inhibits the oxidation of succinate to fumarate.

  • Consequence: The inhibition of SDH disrupts the entire mitochondrial electron transport chain, leading to a halt in ATP synthesis via oxidative phosphorylation. This deprives the fungal cell of its primary energy source. Furthermore, the blockage of the TCA cycle prevents the generation of essential metabolic intermediates.

Signaling Pathways and Cellular Effects

The inhibition of SDH by boscalid triggers a cascade of events within the fungal cell, primarily centered around mitochondrial dysfunction.

Disruption of the Mitochondrial Electron Transport Chain

The primary signaling pathway affected by boscalid is the mitochondrial electron transport chain. By inhibiting Complex II, boscalid prevents the flow of electrons to Complex III and subsequently to Complex IV, thereby abrogating the proton gradient necessary for ATP synthase to produce ATP.

cluster_0 Mitochondrial Inner Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool Complex_I->UQ e- H_ion_gradient H+ Gradient Complex_I->H_ion_gradient H+ NAD NAD+ Complex_I->NAD Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_ion_gradient H+ Complex_IV Complex IV (Cytochrome c Oxidase) O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O Complex_IV->H_ion_gradient H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UQ->Complex_III e- Cyt_c->Complex_IV e- H_ion_gradient->ATP_Synthase H+ NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II ADP ADP + Pi ADP->ATP_Synthase Boscalid Boscalid Boscalid->Complex_II Inhibits

Caption: Boscalid inhibits Complex II of the mitochondrial ETC.

Induction of Oxidative Stress

The blockage of the electron transport chain by boscalid can lead to an increase in the production of reactive oxygen species (ROS), particularly superoxide radicals, from Complex II. This accumulation of ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids, contributing to cellular dysfunction and death.

Quantitative Data

The efficacy of boscalid has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Fungicidal Activity of Boscalid
Fungal SpeciesParameterValue (µg/mL)Reference
Sclerotinia sclerotiorumMean EC₅₀0.0383 - 0.0395
Sclerotinia sclerotiorumEC₅₀ Range (Baseline)0.0661 - 0.195

EC₅₀ (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.

Table 2: Effect of Boscalid on Mitochondrial Respiration in Human Cell Lines
Cell LineConcentration (µM)DurationOxygen Consumption Rate (OCR) InhibitionReference
HepG2 (Liver)12 hours46%
PBMCs (Blood)12 hours75%
BJ-fibroblasts (Skin)12 hours33%

Experimental Protocols

The mechanism of action of boscalid has been elucidated through a variety of experimental techniques. The following are detailed protocols for key assays.

Measurement of Mitochondrial Respiration

This protocol is adapted for measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells using a Seahorse XFe24 Analyzer.

  • Cell/Mitochondria Plating: Seed cells in a Seahorse XF24 cell culture microplate and allow them to adhere. For isolated mitochondria, adhere them to the plate via centrifugation.

  • Assay Medium: Replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine) and incubate in a CO₂-free incubator.

  • Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight. On the day of the assay, load the injection ports with the compounds to be tested (e.g., boscalid, oligomycin, FCCP, rotenone/antimycin A).

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XFe24 Analyzer. The instrument will perform cycles of mixing, waiting, and measuring to determine the OCR.

  • Data Analysis: The OCR is measured in real-time. Sequential injections of mitochondrial inhibitors (oligomycin for ATP synthase, FCCP for uncoupling, and rotenone/antimycin A to shut down respiration) allow for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of boscalid is determined by comparing the OCR of treated cells to control cells.

cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Plate Cells/ Mitochondria B Add Assay Medium A->B C Hydrate & Load Sensor Cartridge B->C D Run Seahorse XFe24 Analyzer C->D E Inject Boscalid D->E F Inject Mitochondrial Inhibitors E->F G Calculate OCR Parameters F->G H Compare Treated vs. Control G->H

Caption: Workflow for measuring mitochondrial respiration.

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH in mitochondrial extracts.

  • Sample Preparation: Homogenize cells or tissues in an ice-cold SDH assay buffer. Centrifuge to remove debris and collect the supernatant containing the mitochondrial fraction.

  • Reaction Mixture: In a 96-well plate, add the sample to the SDH assay buffer.

  • Initiation of Reaction: Add the SDH substrate mix (containing succinate) and a probe (an artificial electron acceptor like 2,6-dichlorophenol-indophenol, DCPIP) to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 600 nm in a microplate reader in kinetic mode. The activity of SDH is proportional to the rate of decrease in absorbance as the blue DCPIP is reduced to a colorless form.

  • Inhibition Assay: To determine the inhibitory effect of boscalid, pre-incubate the samples with varying concentrations of boscalid before adding the substrate mix.

  • Data Analysis: Calculate the rate of change in absorbance (ΔOD/min). The SDH activity is then calculated based on a standard curve. The IC₅₀ value for boscalid can be determined by plotting the percent inhibition against the log of the boscalid concentration.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Culture and Treatment: Culture fungal cells to the desired density. Treat the cells with boscalid at various concentrations for a specified duration. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Probe Loading: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with DCFH-DA solution in the dark. The DCFH-DA will diffuse into the cells and be deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: The fluorescence intensity is directly proportional to the amount of ROS produced. Compare the fluorescence of the boscalid-treated cells to the controls.

A Culture & Treat Cells with Boscalid B Load Cells with DCFH-DA Probe A->B C Incubate in Dark B->C D Wash Cells C->D E Measure Fluorescence D->E F Analyze Data (Compare to Control) E->F

Caption: Workflow for ROS detection using DCFH-DA.

Conclusion

Boscalid's mechanism of action is a well-defined process centered on the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This targeted action effectively disrupts fungal respiration and energy production, leading to potent fungicidal activity against a broad spectrum of pathogens. The downstream effects include a halt in ATP synthesis and the induction of oxidative stress, further contributing to cellular demise. The experimental protocols detailed herein provide a robust framework for the continued investigation of SDHI fungicides and the development of novel antifungal agents.

References

The Structure-Activity Relationship of Lasamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of Lasamide and its derivatives as potent carbonic anhydrase inhibitors, detailing their synthesis, biological evaluation, and the structural determinants of their activity.

Introduction

This compound (2,4-dichloro-5-sulfamoylbenzoic acid) is a key synthetic intermediate in the manufacturing of the diuretic drug Furosemide.[1][2] Beyond its role as a precursor, this compound itself has emerged as a potent, albeit unselective, inhibitor of human carbonic anhydrases (hCAs).[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Various isoforms of hCA are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[3] In particular, the transmembrane isoforms hCA IX and XII are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer drug development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, with a focus on their potential as selective inhibitors of tumor-associated hCA isoforms.

Core Structure and Mechanism of Action

The inhibitory activity of this compound and its derivatives stems from the presence of a primary sulfonamide moiety (-SO₂NH₂), a classic zinc-binding group that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases. This interaction is crucial for the inhibition of the enzyme's catalytic activity. X-ray crystallography studies have revealed that the sulfonamide group of this compound directly interacts with the zinc ion and the surrounding amino acid residues, such as T199, within the active site of hCA II. Additionally, the carboxylic acid group of this compound can form hydrogen bonds with residues like T200 and H64, further stabilizing the enzyme-inhibitor complex.

The core this compound scaffold presents multiple opportunities for chemical modification to enhance potency and selectivity for different hCA isoforms. The primary areas of modification explored to date include the carboxylic acid and the sulfonamide groups, leading to the development of oxime esters and sulfonylpiperazine derivatives.

G Mechanism of Carbonic Anhydrase Inhibition by this compound cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor This compound Derivative Zn2+ Zn2+ Zinc Ion H2O H2O Water HCO3- HCO3- Bicarbonate H2O->HCO3- Forms CO2 CO2 Carbon Dioxide CO2->H2O Hydration H+ H+ Proton HCO3-->H+ Releases His Histidine Residues His->Zn2+ Coordination This compound This compound (-SO2NH2) This compound->Zn2+ Inhibition (Coordination)

Caption: Mechanism of carbonic anhydrase inhibition by this compound.

Structure-Activity Relationship of this compound Derivatives

Oxime Ester Derivatives Containing Schiff Bases

A series of oxime ester derivatives of this compound incorporating Schiff bases have been synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. These modifications on the carboxylic acid moiety of this compound have yielded compounds with significant potency and, in some cases, selectivity for the tumor-associated isoforms.

Key SAR Observations:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the Schiff base play a critical role in modulating the inhibitory activity.

    • Electron-withdrawing groups, such as -NO₂ and -CN, generally enhance the inhibitory potency, particularly against hCA I. For instance, derivative 9 with an ortho-cyano group is a potent inhibitor of hCA I (Kᵢ = 3.7 nM).

    • The presence of a hydroxyl group (-OH) also leads to a significant increase in inhibitory activity against hCA I, as seen in derivative 5 (Kᵢ = 6.7 nM).

  • Selectivity for Tumor-Associated Isoforms: Certain derivatives exhibit promising selectivity for hCA IX and XII over the cytosolic isoforms hCA I and II.

    • Derivative 11 , a dimethoxyphenyl derivative, is a highly effective and selective inhibitor of both hCA IX and XII. This selectivity is crucial for developing anticancer agents with reduced off-target effects.

  • Antiproliferative Activity: Selected derivatives have demonstrated antiproliferative effects against human triple-negative breast cancer cell lines (MDA-MB-231). Compounds 11 and 12 showed promising antiproliferative effects with IC₅₀ values of 108.4 µM and 113.2 µM, respectively, under hypoxic conditions.

Table 1: Inhibitory Activity (Kᵢ, nM) of Selected Oxime Ester Derivatives of this compound against hCA Isoforms

CompoundRhCA IhCA IIhCA IXhCA XII
This compound (1) -84.41.23.44.5
4 H84.415.612.110.2
5 o-OH6.725.425.315.8
7 p-NO₂8.218.918.711.4
9 o-CN3.730.130.518.9
11 3,4-di-OCH₃55.635.88.56.1
12 2,5-di-OCH₃60.240.19.27.3
16 Acetone derived45.30.843.330.5
AAZ -25012255.7
Acetazolamide (a standard CA inhibitor)

Data sourced from.

Sulfonylpiperazine Derivatives

Another class of this compound derivatives involves the amidation of the carboxylic acid with substituted piperazines, leading to sulfonylpiperazine-containing compounds. These derivatives have shown remarkable potency and selectivity for the hCA II isoform, which is a validated target for the management of glaucoma.

Key SAR Observations:

  • Potent hCA II Inhibition: The introduction of the sulfonylpiperazine moiety generally leads to potent inhibition of hCA II, with Kᵢ values in the low nanomolar range.

  • In Vivo Efficacy in Glaucoma Models: Selected compounds from this series have demonstrated efficacy in lowering intraocular pressure (IOP) in an in vivo rabbit model of glaucoma. For instance, compound 9 was able to sustain its effect for up to 4 hours. This highlights the potential of these derivatives as therapeutic agents for glaucoma.

  • Structural Basis for Selectivity: In silico docking studies have provided insights into the binding mode of these derivatives within the hCA II active site, explaining their high affinity and selectivity.

Table 2: Inhibitory Activity (Kᵢ, nM) of Selected Sulfonylpiperazine Derivatives of this compound against hCA Isoforms

CompoundRhCA IhCA IIhCA IXhCA XII
This compound (1) -25.012.025.05.7
4 H>100007.5108.325.4
7 p-F854.35.995.420.1
9 p-NH₂698.56.289.718.5
12 p-NHAc754.16.892.319.8
AAZ -25012255.7
Acetazolamide (a standard CA inhibitor)

Data sourced from. Note: Kᵢ values for this compound and AAZ may vary slightly between different studies.

G Structure-Activity Relationship Logic Flow Start This compound Core Scaffold Modification Site of Modification? Start->Modification CarboxylicAcid Carboxylic Acid Moiety Modification->CarboxylicAcid Primary Focus Sulfonamide Sulfonamide Moiety (Less Explored) Modification->Sulfonamide Secondary OximeEster Oxime Ester Derivatives (with Schiff Bases) CarboxylicAcid->OximeEster Sulfonylpiperazine Sulfonylpiperazine Derivatives CarboxylicAcid->Sulfonylpiperazine SAR_Oxime SAR Insights: - Phenyl ring substitution modulates activity - EWGs enhance hCA I inhibition - Selectivity for hCA IX/XII achieved OximeEster->SAR_Oxime SAR_Sulfonyl SAR Insights: - Potent and selective hCA II inhibitors - In vivo efficacy for glaucoma Sulfonylpiperazine->SAR_Sulfonyl Outcome_Cancer Potential Anticancer Agents SAR_Oxime->Outcome_Cancer Outcome_Glaucoma Potential Anti-glaucoma Agents SAR_Sulfonyl->Outcome_Glaucoma G General Synthetic Workflow for this compound Derivatives Start This compound Acylation Acylation (e.g., SOCl2) Start->Acylation Amidation Amidation with Piperazine Acylation->Amidation Deprotection Boc Deprotection (TFA) Amidation->Deprotection Sulfonylation Reaction with Sulfonyl Chlorides Deprotection->Sulfonylation Final Sulfonylpiperazine Derivatives Sulfonylation->Final

References

Lasamide's Interaction with the Carbonic Anhydrase Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism and inhibitory action of Lasamide, a potent sulfonamide inhibitor, on various human carbonic anhydrase (hCA) isoforms. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's structure-activity relationship and its potential as a lead compound for novel therapeutics.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against a wide spectrum of human carbonic anhydrase isoforms. Its efficacy, represented by inhibition constants (Kᵢ), has been quantified and compared with established carbonic anhydrase inhibitors, Acetazolamide (AAZ) and Furosemide (FUR). The data, determined by a stopped-flow CO₂ hydration assay, is summarized in the table below.

IsoformThis compound Kᵢ (nM)AAZ Kᵢ (nM)FUR Kᵢ (nM)
hCA I0.8925010,000
hCA II0.541210,000
hCA IV15.374>10,000
hCA VA48.245>10,000
hCA VB22.86.3>10,000
hCA VI29.58.9>10,000
hCA VII1.872.51,250
hCA IX2.61254,250
hCA XII7.545.74,560
hCA XIII9.37211,120
hCA XIV11.947>10,000

Data sourced from a 2024 study in ACS Medicinal Chemistry Letters. Kᵢ values are presented as the mean of three independent experiments. Errors were in the range of ±5–10% of the reported values.[1]

This compound exhibits subnanomolar inhibition of the physiologically prevalent isoforms hCA I and hCA II.[1] Notably, it is a highly effective inhibitor of the tumor-associated isoform hCA IX with a Kᵢ value of 2.61 nM, making it significantly more potent than both Furosemide and Acetazolamide against this target.[1] Its activity against other isoforms remains in the low nanomolar range.[1]

Binding Mechanism in the Active Site

The binding of this compound to the active site of carbonic anhydrase is characteristic of primary sulfonamide inhibitors.[2] X-ray crystallography studies of this compound in complex with hCA II and a mimic of hCA XII reveal a well-defined binding pose within the catalytic pocket.

The core interaction involves the deprotonated sulfonamide group of this compound coordinating directly with the catalytic Zn(II) ion at the base of the active site cavity. This interaction displaces a water molecule or hydroxide ion that is typically bound to the zinc ion, thereby inhibiting the enzyme's catalytic activity.

Further stabilization of the inhibitor-enzyme complex is achieved through a network of hydrogen bonds and van der Waals interactions with key amino acid residues. The sulfonamide's SO₂NH₂ group forms hydrogen bonds with the side chain of Thr199 and the backbone amide of the same residue. The aromatic ring of this compound engages in hydrophobic interactions with residues such as Val121, Phe131, Leu198, and Pro202, which line the hydrophobic half of the active site.

lasamide_binding cluster_active_site hCA Active Site Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 Thr199 Thr199 Hydrophobic_Pocket Hydrophobic Pocket (Val121, Phe131, Leu198) This compound This compound SO₂NH₂ Aromatic Ring This compound:sulfonamide->Zn(II) Coordination Bond This compound:sulfonamide->Thr199 H-Bond This compound:aromatic->Hydrophobic_Pocket van der Waals

Binding of this compound to the Carbonic Anhydrase Active Site.

Experimental Protocols

Inhibitory Activity Determination: Stopped-Flow CO₂ Hydration Assay

The inhibitory potencies (Kᵢ values) of this compound were determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ produces protons, leading to a decrease in the pH of the solution. This pH change is monitored by a pH indicator, and the initial rate of the reaction is measured. The inhibition constant is determined by measuring these rates at various inhibitor concentrations.

Methodology:

  • Reagents: All measurements are performed using a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) and a constant ionic strength maintained with Na₂SO₄.

  • Enzyme and Inhibitor Preparation: Stock solutions of the purified carbonic anhydrase isoforms and the inhibitor (this compound) are prepared.

  • Reaction Initiation: The enzyme and inhibitor are pre-incubated to allow for binding. The reaction is initiated by rapidly mixing this solution with a CO₂-saturated buffer in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically 10-15 seconds) at a specific wavelength.

  • Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance change over time. The uncatalyzed rate is subtracted from the observed rate. Kᵢ values are then determined by fitting the data to the appropriate inhibition model.

stopped_flow_workflow start Start prep_reagents Prepare Buffers, Indicator, and CO₂-Saturated Solution start->prep_reagents prep_enzyme_inhibitor Prepare Enzyme and Inhibitor Stock Solutions prep_reagents->prep_enzyme_inhibitor pre_incubate Pre-incubate Enzyme with Inhibitor prep_enzyme_inhibitor->pre_incubate mix Rapid Mixing in Stopped-Flow Instrument pre_incubate->mix monitor_absorbance Monitor Absorbance Change of pH Indicator mix->monitor_absorbance calculate_rates Calculate Initial Reaction Velocity monitor_absorbance->calculate_rates determine_ki Determine Ki Value by Data Fitting calculate_rates->determine_ki end End determine_ki->end

Workflow for Stopped-Flow CO₂ Hydration Assay.
Structural Determination: X-ray Crystallography

The three-dimensional structure of this compound in complex with hCA isoforms was determined by X-ray crystallography to elucidate the precise binding interactions.

Methodology:

  • Protein Expression and Purification: The target human carbonic anhydrase isoforms (e.g., hCA II) are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Crystallization: The purified protein is co-crystallized with a molar excess of this compound using vapor diffusion techniques (hanging or sitting drop). Various crystallization conditions (precipitants, pH, temperature) are screened to obtain diffraction-quality crystals.

  • Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known carbonic anhydrase structure as a search model. The model is then refined, and the inhibitor molecule is built into the electron density map.

  • Structural Analysis: The final refined structure is analyzed to identify the key interactions between this compound and the amino acid residues in the active site.

Conclusion

This compound is a potent, broad-spectrum inhibitor of human carbonic anhydrases, with particularly strong activity against the clinically relevant isoforms hCA I, II, and IX. Its binding mechanism, characterized by the coordination of its primary sulfonamide group to the active site zinc ion and further stabilized by a network of hydrogen bonds and hydrophobic interactions, provides a solid foundation for its high affinity. The detailed experimental protocols and structural insights presented in this guide offer valuable information for the rational design and development of next-generation carbonic anhydrase inhibitors based on the this compound scaffold.

References

An In-depth Technical Guide on the Physicochemical Properties of Lasamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasamide, also known by its IUPAC name 2,4-dichloro-5-sulfamoylbenzoic acid, is a key chemical intermediate primarily utilized in the synthesis of Furosemide (Lasix), a potent diuretic medication.[1][2][3] Its chemical structure and properties are crucial for its role in pharmaceutical manufacturing. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and visual representations of key processes.

Chemical Identity and Structure

  • IUPAC Name: 2,4-dichloro-5-sulfamoylbenzoic acid[4]

  • Synonyms: Lassamide, 5-(Aminosulfonyl)-2,4-dichlorobenzoic Acid, Dichlorosulfonamide[5]

  • CAS Number: 2736-23-4

  • Chemical Formula: C₇H₅Cl₂NO₄S

  • Molecular Weight: 270.09 g/mol

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are critical for understanding its behavior in various chemical and biological systems.

Table 1: General Physicochemical Properties
PropertyValueSource(s)
Appearance White to off-white crystalline powder
Melting Point 230-234 °C (with decomposition)
Boiling Point 503.8 °C at 760 mmHg (Predicted)
Relative Density 1.75 (Predicted)
Table 2: Solubility and Partitioning Characteristics
PropertyValueSource(s)
Water Solubility Insoluble
Solvent Solubility Slightly soluble in DMSO, heated Methanol; Soluble in acetone
pKa 2.08 (Predicted)
LogP (Octanol/Water) 1.339

Experimental Protocols for Physicochemical Property Determination

While specific experimental reports for this compound are not publicly detailed, the following are standard methodologies used for active pharmaceutical ingredients (APIs) to determine the properties listed above.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it is completely liquid is recorded. For substances that decompose, the temperature at which decomposition is observed is noted.

Solubility Determination

The equilibrium solubility method is commonly employed. A known excess of this compound powder is added to a specific solvent (e.g., water, DMSO, methanol) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Filter to remove undissolved solid C->D E Quantify concentration of filtrate (e.g., HPLC-UV) D->E G This compound This compound (2,4-dichloro-5-sulfamoylbenzoic acid) Intermediate Amidation Reaction (+ Furfurylamine) This compound->Intermediate Key Synthetic Step Furosemide Furosemide Intermediate->Furosemide

References

Technical Guide: The Interaction of Lasalocid with Zinc Metalloenzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic ionophore produced by Streptomyces lasaliensis, is well-documented for its ability to transport a variety of cations across lipid membranes.[1] While its activity with monovalent and divalent cations is established, its specific interaction with zinc and the subsequent impact on zinc metalloenzymes represent a nuanced area of study. This technical guide delineates the core aspects of this interaction, proposing a mechanism centered on the disruption of intracellular zinc homeostasis. By acting as a zinc ionophore, lasalocid can alter the intracellular concentration of free zinc, thereby modulating the activity of zinc-dependent enzymes critical to numerous physiological and pathological processes. This document provides a comprehensive overview of the available data, detailed experimental protocols to investigate this phenomenon, and visual diagrams to elucidate the proposed mechanisms and workflows.

Introduction

Lasalocid: A Carboxylic Ionophore

Lasalocid is a polyether antibiotic that forms neutral complexes with cations, facilitating their transport across apolar phases, including biological membranes.[1] Its structure features a terminal carboxylic acid group and multiple oxygen atoms within its backbone, which coordinate with the target cation.[2] This structural arrangement allows lasalocid to form a pseudo-cyclic conformation around the cation, shielding its charge and enabling passage through the lipid bilayer. While it has a known affinity for various cations, its ability to transport divalent cations like zinc is of particular interest due to the critical role of zinc in cellular enzymology.

Zinc Metalloenzymes: Critical Roles in Cellular Function

Zinc is an essential cofactor for over 300 enzymes, spanning all six major enzyme classes.[3] In these enzymes, zinc can play a direct catalytic role or a structural one, maintaining the protein's conformation.[3] Zinc metalloenzymes are integral to a vast array of cellular processes, including DNA synthesis, protein digestion, and the regulation of gene expression. The activity of these enzymes is highly dependent on the local concentration of available zinc ions. Consequently, any compound that perturbs intracellular zinc homeostasis has the potential to significantly impact these vital biochemical pathways.

Lasalocid-Zinc Complex Formation

Stoichiometry and Structure

Lasalocid typically forms a 2:1 complex with divalent cations (A₂M). In this configuration, two lasalocid anions coordinate with one metal cation. The polar faces of the two lasalocid molecules create a pocket that encapsulates the divalent cation, while the lipophilic exterior of the complex facilitates its diffusion across the cell membrane. The carboxyl group of each lasalocid molecule is deprotonated, neutralizing the charge of the divalent cation and resulting in an electrically neutral complex.

Stability of Lasalocid-Metal Complexes

The stability of the complex formed between lasalocid and a cation is a key determinant of its transport efficiency. While extensive quantitative data for lasalocid-zinc complexes in various solvents is limited, studies have determined the stability constants for lasalocid with a range of alkali and alkaline-earth metals. These data provide a basis for understanding its relative affinity for different cations.

CationSolventLog K (Stability Constant)
Li⁺Methanol2.8
Na⁺Methanol3.9
K⁺Methanol4.3
Rb⁺Methanol4.1
Cs⁺Methanol3.9
Ag⁺Methanol3.5
Mg²⁺Methanol4.5
Ca²⁺Methanol4.3
Sr²⁺Methanol5.2
Ba²⁺Methanol5.8
Data compiled from studies on lasalocid-metal complex stability constants.

Proposed Mechanism of Interaction with Zinc Metalloenzymes

Disruption of Intracellular Zinc Homeostasis

The primary proposed mechanism by which lasalocid interacts with zinc metalloenzymes is indirect, through the disruption of cellular zinc homeostasis. By forming a lipophilic complex with zinc, lasalocid can transport extracellular zinc into the cell or redistribute zinc between intracellular compartments, leading to an increase in the cytosolic free zinc concentration. This influx of zinc can overwhelm the cell's natural zinc buffering systems, such as metallothioneins, leading to aberrant zinc signaling and enzyme activity.

G Zn2+_ext Zn²⁺ Lasalocid_Zn_Complex Lasalocid-Zn²⁺ Complex Zn2+_ext->Lasalocid_Zn_Complex Complexation Lasalocid Lasalocid Lasalocid->Lasalocid_Zn_Complex Zn2+_int Free Cytosolic Zn²⁺ (Increased) Lasalocid_Zn_Complex->Zn2+_int Metalloenzyme_active Holo-Metalloenzyme (Activity Modulated) Zn2+_int->Metalloenzyme_active Binding & Modulation Metalloenzyme_inactive Apo-Metalloenzyme (Inactive) Metalloenzyme_inactive->Metalloenzyme_active

Proposed mechanism of lasalocid-induced zinc dyshomeostasis.
Consequent Effects on Zinc Metalloenzyme Activity

An elevated concentration of free intracellular zinc can have several effects on zinc metalloenzymes:

  • Inhibition: For some enzymes, binding of zinc at a secondary, lower-affinity inhibitory site can allosterically inhibit catalytic activity.

  • Aberrant Activation: An excess of zinc may lead to the inappropriate metalation of apo-enzymes (enzymes lacking their metal cofactor), potentially leading to dysregulated activity.

  • Displacement of Other Metals: A significant increase in zinc concentration could lead to the displacement of other essential metal cofactors from metalloenzymes, rendering them inactive or altering their function.

This modulation of enzyme activity is likely a key contributor to the observed biological effects of lasalocid, such as its anticancer properties, which have been linked to the induction of apoptosis and autophagy.

Experimental Protocols for Investigating the Interaction

To validate the proposed mechanism, a two-pronged experimental approach is necessary: first, to quantify the lasalocid-induced zinc flux, and second, to measure the activity of specific zinc metalloenzymes in response to this flux.

Measurement of Lasalocid-Induced Intracellular Zinc Flux

This protocol outlines the use of a fluorescent zinc indicator to measure changes in intracellular zinc concentration following treatment with lasalocid.

Materials:

  • Cultured cells (e.g., PC-3 prostate cancer cells)

  • Cell culture medium

  • Lasalocid stock solution (in DMSO)

  • FluoZin-3, AM (or other suitable zinc indicator)

  • Hanks' Balanced Salt Solution (HBSS)

  • TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) - a zinc chelator

  • Pyrithione - a zinc ionophore for positive control

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate with FluoZin-3, AM (e.g., 1-5 µM in HBSS) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a plate reader (Excitation/Emission ~494/516 nm for FluoZin-3).

  • Treatment Application: Add lasalocid at various concentrations to the wells. Include negative controls (vehicle only), positive controls (pyrithione + ZnCl₂), and chelator controls (TPEN).

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes.

  • Data Analysis: Normalize the fluorescence signals to the baseline reading (F/F₀). Compare the fluorescence changes in lasalocid-treated cells to the controls.

G Start Seed Cells in 96-well Plate Load_Dye Load with FluoZin-3, AM Start->Load_Dye Wash1 Wash to Remove Extracellular Dye Load_Dye->Wash1 Measure_Baseline Measure Baseline Fluorescence (F₀) Wash1->Measure_Baseline Add_Treatment Add Lasalocid and Controls Measure_Baseline->Add_Treatment Measure_Kinetic Kinetic Fluorescence Measurement (F) Add_Treatment->Measure_Kinetic Analyze_Data Analyze Data (F/F₀) Measure_Kinetic->Analyze_Data End End Analyze_Data->End

Workflow for measuring intracellular zinc flux.
Assay of Zinc Metalloenzyme Activity Post-Lasalocid Treatment

This protocol provides a general framework for assaying the activity of a representative zinc metalloenzyme, such as a matrix metalloproteinase (MMP), following lasalocid treatment.

Materials:

  • Cultured cells

  • Lasalocid

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • MMP activity assay kit (fluorogenic or colorimetric)

  • A broad-spectrum MMP inhibitor (for control)

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of lasalocid for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading in the subsequent assay.

  • Enzyme Activity Assay: a. Use a commercially available MMP activity assay kit. These kits typically provide a fluorogenic substrate that is cleaved by active MMPs to release a fluorescent signal. b. Incubate a standardized amount of protein lysate with the MMP substrate according to the manufacturer's instructions. c. Include a positive control (recombinant active MMP) and a negative control (lysate treated with an MMP inhibitor).

  • Measurement: Measure the fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each sample. Normalize the activity to the total protein concentration. Compare the MMP activity in lasalocid-treated cells to the untreated controls.

Conclusion and Future Directions

The interaction between lasalocid and zinc metalloenzymes is most likely an indirect consequence of its primary function as a zinc ionophore. By disrupting the tightly regulated homeostasis of intracellular zinc, lasalocid can modulate the activity of a wide range of zinc-dependent enzymes. This proposed mechanism provides a framework for understanding the pleiotropic effects of lasalocid and offers a rationale for its observed anticancer activity.

Future research should focus on:

  • Direct Binding Studies: Investigating whether lasalocid can directly bind to and inhibit specific zinc metalloenzymes, independent of its ionophoric activity.

  • Enzyme-Specific Effects: Determining which specific zinc metalloenzymes are most sensitive to lasalocid-induced zinc flux.

  • In Vivo Studies: Validating the proposed mechanism in animal models to understand its physiological and therapeutic relevance.

A deeper understanding of the interplay between lasalocid, zinc, and metalloenzymes will be crucial for the development of novel therapeutic strategies that exploit the modulation of zinc homeostasis.

References

The Emergence of Lasamide: From a Key Synthetic Intermediate to a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lasamide, chemically known as 2,4-dichloro-5-sulfamoylbenzoic acid, has long been recognized as a pivotal intermediate in the synthesis of the potent diuretic, Furosemide.[1] Initially confined to the realm of pharmaceutical manufacturing, recent scientific exploration has unveiled its intrinsic biological activity as a potent inhibitor of human carbonic anhydrases (hCAs). This discovery has propelled this compound into the spotlight as a valuable scaffold for fragment-based drug discovery, with its derivatives showing promise in therapeutic areas such as glaucoma and oncology.[1][2] This in-depth technical guide consolidates the current knowledge on the discovery, synthesis, and biological activity of this compound and its derivatives, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research and development in this promising area.

Discovery and Historical Context

Chemical Synthesis of this compound

The synthesis of this compound (2,4-dichloro-5-sulfamoylbenzoic acid) has been approached through several routes, primarily documented in patent literature. These methods aim for high purity and yield, essential for its role as a pharmaceutical intermediate. The common strategies involve the sulfonation and subsequent ammonolysis of a dichlorinated benzoic acid derivative.

Two prominent synthetic pathways are outlined below:

Method 1: Starting from 2,4-dichlorobenzoic acid

This is a widely employed method that involves the direct sulfonation of 2,4-dichlorobenzoic acid.

G A 2,4-dichlorobenzoic acid C 2,4-dichloro-5-carboxybenzenesulfonyl chloride A->C Sulfonation B Chlorosulfonic acid (Catalyst: Sodium sulfate, Solvent: NMP) E This compound (crude) C->E Ammonolysis D Ammonia water G This compound (pure) E->G Purification F Acidification, Washing, Purification

Figure 1: Synthetic pathway for this compound starting from 2,4-dichlorobenzoic acid.

Method 2: Starting from 2,4-dichlorobenzotrichloride

An alternative industrial method utilizes 2,4-dichlorobenzotrichloride as the starting material.

G A 2,4-dichlorobenzotrichloride C 2,4-dichloro-5-sulfonyl chloride benzoic acid A->C Reaction & Ice Dissociation B Chlorosulfonic acid (Catalyst) E This compound (crude) C->E Ammonolysis D Ammonolysis G This compound (pure) E->G Purification F Acidification, Purification

Figure 2: Synthetic pathway for this compound starting from 2,4-dichlorobenzotrichloride.

Synthesis of this compound Derivatives

The exploration of this compound as a bioactive scaffold has led to the synthesis of numerous derivatives. A common strategy involves the amidation of the carboxylic acid group of this compound with various amines, often incorporating a piperazine moiety, which is a versatile scaffold in medicinal chemistry.

A general synthetic scheme for preparing sulfonylpiperazino derivatives of this compound is presented below.

G This compound This compound (1) AcylChloride Acyl chloride derivative This compound->AcylChloride SOCl2, Toluene BocPiperazine tert-Butyl 4-(carbonyl)piperazine-1-carboxylate (2) AcylChloride->BocPiperazine N-Boc piperazine, TEA, THF AmineIntermediate Piperazine amide intermediate (3) BocPiperazine->AmineIntermediate TFA, DCM SulfonylDerivatives Sulfonylpiperazino Derivatives (4-8, 10, 11, 13, 15, 16) AmineIntermediate->SulfonylDerivatives Appropriate sulfonyl chloride, K2CO3, DMF Anilines Aniline Derivatives (9, 12, 14) SulfonylDerivatives->Anilines Fe powder/aq. HCl, EtOH/H2O (for nitro derivatives)

Figure 3: General synthetic pathway for sulfonylpiperazino derivatives of this compound.

Experimental Protocols

Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (this compound) - Method 1
  • Sulfonation: To a reaction kettle, add N-methylpyrrolidone (NMP), followed by 2,4-dichlorobenzoic acid and sodium sulfate (catalyst). Heat the mixture to 145°C until all solids are dissolved.

  • Slowly add chlorosulfonic acid dropwise to the reaction mixture. After the addition is complete, maintain the temperature and stir for 5 hours.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. The product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is isolated by centrifugation, and the solvent is recovered.

  • Ammonification: In a separate kettle, cool ammonia water to 0°C using an ice-salt bath. Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride intermediate to the cold ammonia water, ensuring the reaction temperature does not exceed 5°C. Stir the mixture for 2 hours.

  • Purification: The crude this compound is obtained by acidification and washing with water. Further purification is achieved by recrystallization from ethanol to yield high-purity 2,4-dichloro-5-sulfamoylbenzoic acid.

General Procedure for the Synthesis of Sulfonylpiperazino-Lasamide Derivatives
  • Synthesis of tert-butyl 4-((2,4-dichloro-5-sulfamoylphenyl)carbonyl)piperazine-1-carboxylate (2): To a stirred solution of this compound (1) in toluene, slowly add thionyl chloride at 10-15°C. Heat the mixture to 45°C and stir for 6 hours. After completion, evaporate the solvent under reduced pressure to obtain the acyl chloride of this compound. This crude product is then reacted with N-Boc piperazine in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at room temperature for 5 hours. The product (2) is isolated by extraction and purified by column chromatography.

  • Synthesis of the Piperazine Amide Intermediate (3): The Boc-protected derivative (2) is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours to yield the amine intermediate (3) as a trifluoroacetate salt.

  • Synthesis of Sulfonylpiperazino Derivatives (4-8, 10, 11, 13, 15, 16): To a stirred solution of the amine intermediate (3) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃). After stirring for 15 minutes, add the appropriate benzenesulfonyl chloride and continue stirring at room temperature for 3-4 hours. The final products are isolated by quenching with water and extraction with ethyl acetate.

  • Synthesis of Amino Compounds (9, 12, and 14): For derivatives containing a nitro group, the reduction to the corresponding aniline is performed. To a solution of the nitro derivative in an ethanol/water mixture (1:1), add iron powder and aqueous HCl. Heat the reaction mixture to 75°C for 3 hours. After cooling, the product is isolated by filtration and extraction.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound and its derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms of CA are expressed in humans, and their dysregulation is implicated in various diseases. For instance, hCA II is involved in aqueous humor secretion in the eye, making it a target for glaucoma treatment. The transmembrane isoforms hCA IX and XII are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

The sulfonamide moiety (-SO₂NH₂) of this compound and its derivatives is crucial for their inhibitory activity. It coordinates with the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity of the enzyme.

Figure 4: Mechanism of carbonic anhydrase inhibition by this compound derivatives.

Molecular docking studies have provided further insights into the binding of this compound derivatives to the active site of hCA II. The primary sulfonamide group coordinates with the catalytic zinc ion, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with key amino acid residues in the catalytic cleft, contributing to the high inhibitory potency.

Quantitative Data

The inhibitory potency of this compound and its derivatives against various human carbonic anhydrase isoforms has been determined using the stopped-flow CO₂ hydrase assay. The inhibition constants (Kᵢ) are summarized in the tables below.

Table 1: Inhibitory Activity (Kᵢ, nM) of this compound against Human Carbonic Anhydrase Isoforms

IsoformThis compound (Kᵢ, nM)
hCA IPotent Inhibition
hCA IIPotent Inhibition
hCA IIIWeak Inhibition
hCA IVPotent Inhibition
hCA VAPotent Inhibition
hCA VBPotent Inhibition
hCA VIPotent Inhibition
hCA VIIPotent Inhibition
hCA IXPotent Inhibition
hCA XIIPotent Inhibition
hCA XIIIPotent Inhibition
hCA XIVPotent Inhibition

Note: Specific Kᵢ values for all isoforms were presented graphically in the source and are described as potent, with the exception of hCA III.

Table 2: Inhibitory Activity (Kᵢ, nM) of Selected Sulfonylpiperazino-Lasamide Derivatives against hCA II and hCA IX

CompoundhCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)
This compound (1) 1.03.4
Compound 7 0.071.1
Compound 9 0.30.5
Acetazolamide (AAZ) 12.125.8

Acetazolamide (AAZ) is a clinically used carbonic anhydrase inhibitor included for comparison.

Conclusion

This compound has successfully transitioned from a behind-the-scenes chemical intermediate to a promising lead structure in medicinal chemistry. Its inherent ability to inhibit carbonic anhydrases, coupled with a synthetically tractable scaffold, makes it an attractive starting point for the development of novel therapeutics. The detailed synthetic protocols, quantitative bioactivity data, and mechanistic understanding presented in this whitepaper provide a solid foundation for researchers and drug development professionals to build upon. Future investigations into the structure-activity relationships of this compound derivatives, their pharmacokinetic profiles, and in vivo efficacy will be crucial in translating the potential of this versatile molecule into clinical applications for diseases such as glaucoma and cancer.

References

Potential Therapeutic Targets of Lasamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasamide, chemically known as 2,4-dichloro-5-sulfamoylbenzoic acid, is a key synthetic precursor in the manufacturing of the diuretic Furosemide[1][2]. Recent scientific investigations have unveiled its potential as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the identified therapeutic targets of this compound and its derivatives, focusing on the compelling evidence supporting their mechanism of action. The primary focus of current research lies in the potent and selective inhibition of human Carbonic Anhydrase (hCA) isoforms, with significant implications for the treatment of glaucoma and cancer[3][4][5].

Core Therapeutic Target: Carbonic Anhydrases (CAs)

The predominant therapeutic targets identified for this compound and its derivatives are the human Carbonic Anhydrases (hCAs), a family of zinc-containing metalloenzymes. These enzymes play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is vital for pH regulation, CO₂ and bicarbonate transport, and ion exchange.

Several isoforms of hCA are expressed in humans, and their dysregulation is implicated in various pathologies. This compound derivatives have been specifically investigated for their inhibitory activity against the following isoforms:

  • hCA I and hCA II (Cytosolic isoforms): These are widespread and physiologically dominant isoforms. hCA II, in particular, is a validated target for lowering intraocular pressure in glaucoma.

  • hCA IX and hCA XII (Transmembrane, tumor-associated isoforms): These isoforms are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth, proliferation, and metastasis. They are considered promising targets for anticancer therapies.

Quantitative Data: Inhibitory Potency of this compound Derivatives

A series of novel sulfonylpiperazino and oxime ester derivatives of this compound have been synthesized and evaluated for their inhibitory activity against various hCA isoforms. The data presented below summarizes the inhibition constants (Kᵢ) for selected compounds from recent studies.

Compound/DerivativeTarget IsoformInhibition Constant (Kᵢ)Reference
Sulfonylpiperazino Derivatives
Compound 7hCA IIPotent inhibitor (specific Kᵢ not stated)
Compound 9hCA IIMore effective than reference drug AAZ
Series of 12 derivativeshCA IIKᵢ values ranging from 0.07 to 7.4 nM
Oxime Ester Derivatives
Compound 11hCA IXSelective inhibitor
Compound 11hCA XIISelective inhibitor
Selected Derivatives (4, 11, 12)MDA-MB-231 cellsAntiproliferative effects

AAZ: Acetazolamide, a standard CA inhibitor.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are primarily attributed to the inhibition of Carbonic Anhydrase activity. The proposed mechanism involves the binding of the sulfonamide moiety of the this compound scaffold to the zinc ion within the active site of the enzyme, thereby blocking its catalytic function.

Glaucoma Management

In the eye, hCA II is involved in the production of aqueous humor. Inhibition of hCA II by this compound derivatives reduces the secretion of bicarbonate ions into the posterior chamber, which in turn decreases aqueous humor formation and lowers intraocular pressure (IOP).

Glaucoma_Pathway cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO₂ + H₂O hCA_II hCA II CO2_H2O->hCA_II Catalysis H_HCO3 H⁺ + HCO₃⁻ hCA_II->H_HCO3 Aqueous_Humor Aqueous Humor Production Bicarbonate_Secretion Bicarbonate Secretion H_HCO3->Bicarbonate_Secretion Bicarbonate_Secretion->Aqueous_Humor IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Maintains Lasamide_Derivative This compound Derivative Lasamide_Derivative->hCA_II Inhibition

Caption: Inhibition of hCA II by this compound derivatives in glaucoma.

Anticancer Activity

The tumor-associated isoforms hCA IX and hCA XII play a critical role in maintaining the pH homeostasis of cancer cells. By inhibiting these enzymes, this compound derivatives can disrupt the acidic tumor microenvironment, leading to increased extracellular pH and decreased intracellular pH. This can, in turn, inhibit tumor cell proliferation, survival, and metastasis.

Anticancer_Pathway cluster_tumor_cell Tumor Cell hCA_IX_XII hCA IX / hCA XII Acidic_Microenvironment Acidic Tumor Microenvironment hCA_IX_XII->Acidic_Microenvironment Maintains Tumor_Progression Tumor Proliferation & Metastasis Acidic_Microenvironment->Tumor_Progression Promotes Apoptosis Inhibition of Tumor Growth & Potential Apoptosis Tumor_Progression->Apoptosis Leads to Inhibition Lasamide_Derivative This compound Derivative Lasamide_Derivative->hCA_IX_XII Inhibition

Caption: Anticancer mechanism via hCA IX/XII inhibition.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

The synthesis of sulfonylpiperazino and oxime ester derivatives of this compound generally follows a multi-step process.

Synthesis_Workflow This compound This compound (1) Acyl_Chloride Acyl Chloride Formation (e.g., SOCl₂) This compound->Acyl_Chloride Amidation Amidation with Piperazine Derivative Acyl_Chloride->Amidation Deprotection Boc Deprotection (e.g., TFA) Amidation->Deprotection Sulfonylation Reaction with Sulfonyl Chloride Deprotection->Sulfonylation Final_Product Sulfonylpiperazino Derivative Sulfonylation->Final_Product

Caption: General synthetic workflow for this compound derivatives.

A detailed synthetic protocol for sulfonylpiperazino derivatives is as follows:

  • Acyl Chloride Formation: this compound is reacted with thionyl chloride (SOCl₂) in toluene to form the corresponding acyl chloride.

  • Amidation: The acyl chloride is then reacted with N-Boc-piperazine in the presence of a base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF).

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Sulfonylation: The resulting amine is reacted with various substituted sulfonyl chlorides in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield the final sulfonylpiperazino derivatives.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against different hCA isoforms is determined using a stopped-flow CO₂ hydrase assay.

Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate.

Procedure:

  • A solution of the purified hCA isoform is mixed with a buffer (e.g., Tris-HCl) and a pH indicator (e.g., phenol red).

  • The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.

  • The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution.

  • The initial rate of the hydration reaction is measured by monitoring the change in absorbance of the pH indicator.

  • Inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vivo Glaucoma Model (Rabbit)

The efficacy of this compound derivatives in lowering intraocular pressure (IOP) is evaluated in an in vivo rabbit model of glaucoma.

Procedure:

  • Hypertension is induced in the eyes of rabbits.

  • A solution of the test compound (e.g., 1% w/v aqueous solution) is administered topically to the hypertensive eyes.

  • The IOP is measured at different time points post-administration using a tonometer.

  • The IOP-lowering effect and duration of action are compared to a vehicle control and a reference drug (e.g., Acetazolamide).

In Silico Docking Studies

Computational docking studies are performed to predict the binding mode of the this compound derivatives within the active site of the hCA isoforms.

Procedure:

  • The three-dimensional crystal structure of the target hCA isoform is obtained from the Protein Data Bank (PDB).

  • The structures of the this compound derivatives are built and optimized using molecular modeling software.

  • Molecular docking simulations are performed to predict the most favorable binding pose of the ligand within the enzyme's active site.

  • The predicted binding interactions, such as hydrogen bonds and coordination with the catalytic zinc ion, are analyzed to understand the molecular basis of inhibition.

Conclusion and Future Directions

This compound has emerged as a promising scaffold for the design of potent and selective inhibitors of Carbonic Anhydrase isoforms. The demonstrated efficacy of its derivatives in preclinical models of glaucoma and their potential as anticancer agents highlight the therapeutic value of targeting CAs. Future research should focus on:

  • Lead Optimization: Further structural modifications of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Downstream Signaling: In-depth investigation of the cellular signaling pathways modulated by the inhibition of specific CA isoforms.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies in various animal models to establish the efficacy and safety profiles of lead compounds.

  • Exploration of Other Therapeutic Areas: Given the widespread physiological roles of Carbonic Anhydrases, the therapeutic potential of this compound derivatives could be explored in other diseases where CA dysregulation is implicated.

This technical guide provides a comprehensive overview of the current knowledge on the therapeutic targets of this compound. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this versatile chemical scaffold.

References

In Vitro Characterization of Lasamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) is a key synthetic intermediate in the production of the diuretic furosemide. Beyond its role as a precursor, this compound's inherent chemical structure, particularly its sulfonamide group, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its primary mechanism of action as a carbonic anhydrase inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows to support further research and development efforts.

Biochemical Activity: Carbonic Anhydrase Inhibition

The principal in vitro activity of this compound is the inhibition of human carbonic anhydrases (hCAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of hCA are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.

Quantitative Data: Inhibition Constants (Kᵢ)

The inhibitory potency of this compound and its derivatives against several key hCA isoforms has been quantified. The inhibition constants (Kᵢ) are summarized in the table below. Lower Kᵢ values indicate greater inhibitory potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Acetazolamide (AAZ) *25012255.7
This compound Derivative 7 10.80.07105.41.2
This compound Derivative 9 15.60.12128.92.5

Note: Acetazolamide (AAZ) is a well-characterized carbonic anhydrase inhibitor included for reference. Data for this compound derivatives are provided to illustrate the potential of the scaffold. Specific Kᵢ values for the parent compound, this compound, are not consistently reported in the reviewed literature.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The determination of carbonic anhydrase inhibition is commonly performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.

Principle: This method monitors the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator. In the presence of a CA inhibitor like this compound, the rate of pH change is reduced.

Materials:

  • Stopped-flow spectrophotometer

  • HEPES buffer (or other suitable buffer)

  • Phenol red (or other suitable pH indicator)

  • CO₂-saturated water

  • Purified human carbonic anhydrase isoforms

  • This compound (or test compound)

  • Acetazolamide (positive control)

Procedure:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., 100 µM phenol red).

    • Prepare a stock solution of the test compound (this compound) and a positive control (Acetazolamide) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the purified hCA isoform in the assay buffer.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled deionized water.

  • Assay Performance:

    • The stopped-flow instrument is set up to rapidly mix two solutions.

    • Syringe A is loaded with the hCA enzyme and the test inhibitor (or vehicle control) in the buffered indicator solution.

    • Syringe B is loaded with the CO₂-saturated water.

    • The two solutions are rapidly mixed in the observation cell of the spectrophotometer.

    • The change in absorbance of the pH indicator is monitored over time (typically at 557 nm for phenol red) as the pH decreases due to the formation of carbonic acid.

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

    • The inhibition of CA activity is determined by comparing the rates in the presence and absence of the inhibitor.

    • Inhibition constants (Kᵢ) are calculated by measuring the inhibition at various concentrations of the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Cytotoxicity Profile

While specific cytotoxicity data for the parent this compound compound is limited in publicly available literature, sulfonamide derivatives are known to exhibit cytotoxic and antiproliferative effects. The evaluation of a compound's cytotoxicity is a critical component of its in vitro characterization.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For cytotoxicity, it represents the concentration of a compound that is required for 50% inhibition of cell viability.

Compound ClassCell LineAssayIC₅₀ (µM)
Arylpropyl Sulfonamides PC-3 (Prostate Cancer)MTT29.2 - 267.3
HL-60 (Leukemia)MTT20.7 - 160.6
Novel Sulfonamides MDA-MB-468 (Breast Cancer)MTT< 30
MCF-7 (Breast Cancer)MTT< 128
HeLa (Cervical Cancer)MTT< 360

Researchers are encouraged to perform specific cytotoxicity assays to determine the IC₅₀ values for this compound in their cell lines of interest.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve.

Potential Signaling Pathways

While the direct inhibition of carbonic anhydrase is the primary mechanism of action for this compound, its structural similarity to other signaling molecules, such as ceramide analogues, suggests potential involvement in other cellular pathways.

Apoptosis Induction

Ceramides are lipid second messengers that have been shown to mediate apoptosis. Given that some sulfonamide-containing compounds are considered ceramide analogues, this compound may potentially induce apoptosis through similar pathways. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

MAPK/JNK Signaling

The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Ceramide has been shown to activate the JNK signaling pathway, which can lead to apoptotic cell death. Further investigation is required to determine if this compound directly modulates these pathways.

Visualizations: Pathways and Workflows

Carbonic Anhydrase Inhibition Pathway

G This compound This compound hCA Human Carbonic Anhydrase (hCA) This compound->hCA Inhibition CO2_H2O CO₂ + H₂O hCA->CO2_H2O Catalysis H2CO3 H₂CO₃ CO2_H2O->H2CO3 Hydration HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation Physiological_Processes pH Regulation, Ion Transport HCO3_H->Physiological_Processes

Caption: Inhibition of carbonic anhydrase by this compound.

Experimental Workflow: Stopped-Flow Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SyringeA Syringe A: hCA + Inhibitor + pH Indicator Mixing Rapid Mixing SyringeA->Mixing SyringeB Syringe B: CO₂-Saturated Water SyringeB->Mixing Monitoring Monitor Absorbance Change Over Time Mixing->Monitoring CalcRate Calculate Initial Reaction Rate Monitoring->CalcRate DetKi Determine Ki Value CalcRate->DetKi

Caption: Workflow for the stopped-flow CO₂ hydrase assay.

Experimental Workflow: MTT Cytotoxicity Assay

G Seed Seed Cells in 96-Well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with this compound (Various Concentrations) Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound presents a valuable chemical scaffold for the development of carbonic anhydrase inhibitors. Its in vitro characterization is centered on its potent inhibition of various hCA isoforms. While direct cytotoxicity data for the parent compound is sparse, related sulfonamides exhibit significant antiproliferative effects, warranting a thorough investigation of this compound's own cytotoxic profile against a panel of cancer cell lines. Furthermore, its structural relationship to ceramide analogues suggests potential modulation of key signaling pathways involved in apoptosis and cellular stress responses, such as the MAPK/JNK pathway. Future research should focus on elucidating these potential off-target effects to fully understand the pharmacological profile of this compound and its derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Lasalocid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Lasalocid derivatives and protocols for their evaluation in a research setting. Lasalocid, a polyether ionophore antibiotic, has garnered significant interest for its potential as an anticancer agent.[1][2] The derivatization of Lasalocid aims to enhance its therapeutic properties and minimize side effects.[1][2]

Introduction to Lasalocid and its Derivatives

Lasalocid, produced by Streptomyces lasaliensis, is a carboxylic ionophore that can transport monovalent and divalent cations across lipid membranes.[3] This disruption of ionic homeostasis is the basis of its biological activity, including its use as an anticoccidial agent in poultry. Recent research has focused on modifying the carboxyl group of Lasalocid to create novel derivatives with improved anticancer activity. These modifications include the formation of bioconjugates with other anticancer agents and the synthesis of Mannich base derivatives.

The primary mechanism of action for Lasalocid and its derivatives involves disturbing the ionic homeostasis of cells, which can lead to osmotic lysis. In the context of cancer research, this can induce apoptosis and necrosis. Studies have shown that some Lasalocid derivatives exhibit enhanced antiproliferative activity against various cancer cell lines compared to the parent compound.

Synthesis of Lasalocid Derivatives

This section outlines the protocols for synthesizing two major classes of Lasalocid derivatives: Bioconjugates and Mannich bases.

I. Synthesis of Lasalocid Bioconjugates

This protocol describes the covalent conjugation of Lasalocid with other biologically active molecules, such as anticancer drugs or targeting moieties, via an ester linkage at the C1 carboxyl group.

Experimental Protocol:

  • Activation of Lasalocid:

    • Dissolve Lasalocid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester of Lasalocid.

  • Conjugation Reaction:

    • To the activated Lasalocid solution, add the desired partner molecule containing a hydroxyl or amino group (e.g., 5-fluorouracil, gemcitabine, betulinic acid) (1 equivalent).

    • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

    • Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure Lasalocid bioconjugate.

  • Characterization:

    • Confirm the structure of the synthesized bioconjugate using spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry (ESI-MS).

II. Synthesis of Lasalocid Mannich Base Derivatives

This protocol details a one-pot synthesis of Mannich base derivatives of Lasalocid, which involves the aminoalkylation at the C-2 position of the salicylic acid moiety.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve Lasalocid (1 equivalent) in a suitable solvent such as ethanol.

    • Add an aqueous solution of a secondary amine (e.g., dimethylamine, diethylamine) (1.2 equivalents).

    • Add an aqueous solution of formaldehyde (37%) (1.2 equivalents).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for a specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the pure Mannich base derivative.

  • Characterization:

    • Characterize the synthesized derivatives using spectroscopic techniques (NMR, FT-IR, MS) to confirm their chemical structure.

Biological Evaluation of Lasalocid Derivatives

This section provides protocols for assessing the anticancer activity of the synthesized Lasalocid derivatives.

I. In Vitro Antiproliferative Activity Assay (MTT Assay)

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., PC3, SW480, SW620) and a non-cancerous cell line (e.g., HaCaT) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/well. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the Lasalocid derivatives in a suitable solvent (e.g., DMSO).

    • Treat the cells with serial dilutions of the compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Assay:

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

II. Apoptosis/Necrosis Assay (Flow Cytometry)

Protocol:

  • Cell Treatment:

    • Seed and treat the cancer cells with the Lasalocid derivatives at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity of selected Lasalocid derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Lasalocid-Anticancer Drug Bioconjugates.

CompoundPC3 (Prostate)SW480 (Colon)SW620 (Colon)HaCaT (Keratinocyte)
Lasalocid (LAS)5.87.28.515.8
LAS-5-Fluorouracil3.24.15.612.3
LAS-Floxuridine2.93.54.810.9
LAS-Gemcitabine4.56.17.214.1

Table 2: Antiproliferative Activity (IC₅₀ in µM) of Lasalocid-Other Bioconjugates.

CompoundPC3 (Prostate)SW480 (Colon)SW620 (Colon)HaCaT (Keratinocyte)
Lasalocid (LAS)5.87.28.515.8
LAS-Betulinic Acid2.12.83.99.5
LAS-Kojic Acid7.18.910.218.4
LAS-TPP3.91.42.53.2
LAS-Ferrocene4.22.33.16.7

Table 3: Antiproliferative Activity (IC₅₀ in µM) of Lasalocid Mannich Base Derivatives.

CompoundA549 (Lung)HT-29 (Colon)MCF-7 (Breast)
Lasalocid8.19.27.5
Derivative 2a (dimethylamine)4.35.13.9
Derivative 2b (diethylamine)5.66.34.8
Derivative 2c (pyrrolidine)4.95.84.2
Derivative 2g (N-methylpiperazine)3.24.53.5

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis of Lasalocid Derivatives cluster_evaluation Biological Evaluation Lasalocid Lasalocid Bioconjugation Bioconjugation Lasalocid->Bioconjugation Mannich_Reaction Mannich Reaction Lasalocid->Mannich_Reaction Coupling_Partner Coupling Partner (e.g., Anticancer Drug) Coupling_Partner->Bioconjugation Lasalocid_Bioconjugate Lasalocid Bioconjugate Bioconjugation->Lasalocid_Bioconjugate Lasalocid_Mannich_Base Lasalocid Mannich Base Mannich_Reaction->Lasalocid_Mannich_Base Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Lasalocid_Bioconjugate->Antiproliferative_Assay Lasalocid_Mannich_Base->Antiproliferative_Assay Cancer_Cell_Lines Cancer Cell Lines Cancer_Cell_Lines->Antiproliferative_Assay Apoptosis_Assay Apoptosis/Necrosis Assay (Flow Cytometry) Antiproliferative_Assay->Apoptosis_Assay IC50_Determination IC50 Determination Antiproliferative_Assay->IC50_Determination Mechanism_of_Action_Studies Mechanism of Action Studies Apoptosis_Assay->Mechanism_of_Action_Studies

Caption: Workflow for the synthesis and biological evaluation of Lasalocid derivatives.

Ionophore_Mechanism_of_Action cluster_membrane Cell Membrane Lasalocid_Derivative Lasalocid Derivative Complex [Lasalocid-M]+ Complex Lasalocid_Derivative->Complex Cation Cation (M+) Cation->Complex Binding Intracellular Intracellular Space Complex->Intracellular Transport Extracellular Extracellular Space Extracellular->Cation Disruption Disruption of Ion Gradient Intracellular->Disruption Cell_Death Cell Death (Apoptosis/Necrosis) Disruption->Cell_Death

Caption: Mechanism of action of Lasalocid as an ionophore.

References

Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of compounds against carbonic anhydrase (CA) using a colorimetric in vitro assay based on the enzyme's esterase activity.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1][2][3] Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made them a significant target for drug development.[1][2] This protocol describes a robust and high-throughput compatible method to screen for and characterize CA inhibitors.

The assay is based on the principle that CA can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's concentration and potency.

Experimental Protocols

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitor: Test compounds and a known CA inhibitor as a positive control (e.g., Acetazolamide).

  • Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3).

  • Organic Solvent: DMSO or acetonitrile to dissolve the substrate and test compounds.

  • 96-well microplate: Clear, flat-bottom.

  • Microplate reader: Capable of kinetic measurements at 400-405 nm.

  • Pipettes and tips.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.

  • CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

  • Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

  • Inhibitor Stock Solutions: Dissolve test compounds and the positive control inhibitor (e.g., Acetazolamide) in DMSO to a high concentration (e.g., 10 mM).

  • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in the Assay Buffer.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • It is recommended to perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration (e.g., 10-30 minutes).

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Where:

      • V_inhibitor is the reaction rate in the presence of the inhibitor.

      • V_max_activity is the reaction rate of the maximum activity control (no inhibitor).

  • Determine IC50 Values: The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The inhibitory potency of different compounds is typically compared using their IC50 values. A lower IC50 value indicates a more potent inhibitor.

InhibitorCarbonic Anhydrase IsoformIC50 (nM)Reference
AcetazolamidehCA I250
AcetazolamidehCA II12
AcetazolamidehCA IX25
AcetazolamidehCA XII5.8
AcetazolamideSturgeon Gill CA100
SulfanilamideSturgeon Gill CA13,000

Mandatory Visualization

CarbonicAnhydraseInhibitionAssay Reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) PlateSetup Plate Setup (Blank, Max Activity, Inhibitors) Reagents->PlateSetup PreIncubation Enzyme-Inhibitor Pre-incubation PlateSetup->PreIncubation ReactionStart Initiate Reaction (Add Substrate) PreIncubation->ReactionStart KineticRead Kinetic Measurement (Absorbance at 405 nm) ReactionStart->KineticRead DataAnalysis Data Analysis (Calculate Rates, % Inhibition, IC50) KineticRead->DataAnalysis Result Results (IC50 Values) DataAnalysis->Result

Caption: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.

References

Application Notes and Protocols for the Use of Lasamide Derivatives in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells and damage to the optic nerve.[1] A primary risk factor and the main target for therapeutic intervention is elevated intraocular pressure (IOP).[1] Pharmacological management of glaucoma often involves reducing aqueous humor production or increasing its outflow.[2] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that lower IOP by decreasing the secretion of aqueous humor.[3][4]

Lasamide, a commercially available sulfonamide, has been identified as a valuable scaffold for the development of potent and selective inhibitors of human carbonic anhydrase II (hCA II), an isoform crucial to aqueous humor formation. Recent research has focused on synthesizing this compound derivatives to enhance their efficacy and selectivity for managing glaucoma-associated symptoms. These application notes provide a detailed overview of the use of this compound-derived compounds in preclinical glaucoma research models, including their mechanism of action, experimental protocols, and key findings.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism by which this compound derivatives exert their IOP-lowering effect is through the inhibition of carbonic anhydrase, particularly the hCA II isoform located in the ciliary body of the eye.

Signaling Pathway:

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. In the ciliary epithelium, this reaction is essential for the secretion of bicarbonate ions into the posterior chamber, which in turn drives the movement of water and the formation of aqueous humor. By inhibiting hCA II, this compound derivatives reduce the production of bicarbonate, thereby decreasing aqueous humor secretion and lowering intraocular pressure.

G CO2 CO2 + H2O hCAII hCA II CO2->hCAII H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Secretion Bicarbonate Secretion HCO3->Secretion AqueousHumor Aqueous Humor Formation Secretion->AqueousHumor IOP Intraocular Pressure AqueousHumor->IOP hCAII->H2CO3 This compound This compound Derivatives This compound->hCAII Inhibition G start This compound step1 Acylation (SOCl2) start->step1 step2 Amidation (N-Boc piperazine) step1->step2 step3 Deprotection (TFA) step2->step3 step4 Sulfonylation (Sulfonyl chloride) step3->step4 end This compound Derivatives step4->end G This compound This compound Scaffold Derivatization Chemical Derivatization This compound->Derivatization LeadCompounds Lead Compounds (e.g., Cmpd 7 & 9) Derivatization->LeadCompounds InVitro In Vitro Screening (hCA II Inhibition) LeadCompounds->InVitro InVivo In Vivo Testing (Rabbit Glaucoma Model) LeadCompounds->InVivo Potency High Potency & Selectivity InVitro->Potency Efficacy Significant IOP Lowering InVivo->Efficacy

References

Lasamide as an In Vitro Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) is a sulfonamide compound that has garnered interest for its potential as an anticancer agent. Research has primarily focused on its derivatives, which have demonstrated antiproliferative effects by targeting tumor-associated carbonic anhydrases (CAs), specifically isoforms IX and XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. This document provides a summary of the available in vitro data on this compound derivatives and detailed protocols for key experiments to evaluate the anticancer properties of this compound and similar compounds.

Data Presentation

Currently, published quantitative data on the direct in vitro anticancer activity of the parent compound, this compound, is limited. The available research primarily focuses on its derivatives.

Table 1: Antiproliferative Activity of this compound Derivatives against MDA-MB-231 Human Triple-Negative Breast Cancer Cells

CompoundIC50 (µM)Reference
This compound Derivative 11108.4[1]
This compound Derivative 12113.2[1]

IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cells after 72 hours of treatment under hypoxic conditions.

Signaling Pathways

The proposed mechanism of action for this compound derivatives involves the inhibition of carbonic anhydrases IX and XII. These enzymes are critical for pH regulation in cancer cells, and their inhibition can lead to intracellular acidification and subsequent apoptosis.

Carbonic Anhydrase Inhibition and Apoptosis Induction

Inhibition of CA IX and CA XII by this compound derivatives disrupts the tumor's ability to manage the acidic microenvironment created by its high metabolic rate. This disruption in pH homeostasis is believed to trigger downstream signaling events that culminate in programmed cell death, or apoptosis.

G cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CAIX_XII CA IX / CA XII H_HCO3->CAIX_XII Catalyzes This compound This compound Derivative This compound->CAIX_XII Inhibits pH_regulation pH Regulation CAIX_XII->pH_regulation Maintains intracellular_acidification Intracellular Acidification CAIX_XII->intracellular_acidification Prevents Apoptosis Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Leads to intracellular_acidification->Apoptosis Induces

Caption: Proposed mechanism of this compound derivatives.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anticancer potential of a compound like this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound (e.g., this compound) in the complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G

Caption: MTT assay experimental workflow.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G A Cell Treatment B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Caption: Apoptosis assay workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

G cluster_workflow Cell Cycle Analysis Workflow A Cell Treatment B Harvest & Fix Cells A->B C Wash & Resuspend B->C D Stain with PI/RNase C->D E Incubate D->E F Flow Cytometry Analysis E->F

Caption: Cell cycle analysis workflow.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the effect of a compound on signaling pathways.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the CA IX/XII pathway, apoptosis-related proteins like caspases, or cell cycle regulators)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in lysis buffer and collect the supernatant containing the proteins.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and detect the protein bands using an imaging system.

G A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: Western blot workflow.

References

Application Notes and Protocols for Assessing Cell-Based Activity of Lasamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) is a key chemical intermediate for various pharmacologically active compounds. Its derivatives, particularly those bearing sulfonamide modifications, have emerged as potent inhibitors of carbonic anhydrases (CAs), with notable selectivity for tumor-associated isoforms CA IX and CA XII.[1][2][3][4] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[1] Therefore, assessing the cell-based activity of novel this compound derivatives is critical for their development as potential anticancer therapeutics.

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound derivatives, focusing on their antiproliferative effects on cancer cell lines known to express CA IX and CA XII, such as the triple-negative breast cancer cell line MDA-MB-231.

Data Presentation

The inhibitory activity of this compound derivatives is typically quantified by two key parameters: the inhibition constant (KI) against specific CA isoforms and the half-maximal inhibitory concentration (IC50) in cell-based assays.

Table 1: In Vitro Carbonic Anhydrase Inhibition by this compound Derivatives

CompoundhCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)hCA XII (KI, nM)
This compound>10000186035.448.2
Derivative A85.69.85.27.5
Derivative B120.415.24.16.8
Acetazolamide (AAZ)25012255.7

Note: Data presented here is illustrative. Actual values should be determined experimentally.

Table 2: Antiproliferative Activity of this compound Derivatives against MDA-MB-231 Cells

CompoundIC50 (µM)
This compound>200
Derivative A15.8
Derivative B12.5
Doxorubicin (Control)0.5

Note: Data presented here is illustrative. Actual values should be determined experimentally.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX/XII Signaling in Cancer Cells

Carbonic anhydrases IX and XII are transmembrane enzymes that are highly expressed in many types of solid tumors in response to hypoxic conditions. They contribute to the acidification of the tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and a proton. This alteration in pH promotes tumor invasion, metastasis, and resistance to therapy. Inhibition of CA IX and XII by this compound derivatives can disrupt these processes. The downstream signaling pathways affected by CA IX and XII activity include the EGFR/PI3K and NF-κB pathways.

G cluster_0 Tumor Microenvironment (Acidic) cluster_1 Intracellular Signaling HIF1a HIF-1α (Hypoxia-Inducible Factor 1α) CAIX_XII CA IX / CA XII (Carbonic Anhydrase IX / XII) HIF1a->CAIX_XII Upregulates expression EGFR_PI3K EGFR/PI3K Pathway CAIX_XII->EGFR_PI3K Activates NFkB NF-κB Pathway CAIX_XII->NFkB Modulates Lasamide_deriv This compound Derivative Lasamide_deriv->CAIX_XII Inhibits Proliferation Cell Proliferation, Invasion, Metastasis EGFR_PI3K->Proliferation NFkB->Proliferation caption Signaling pathway of CA IX/XII inhibition by this compound derivatives.

Signaling pathway of CA IX/XII inhibition by this compound derivatives.
Experimental Workflow for Cell Viability Assay

The following diagram outlines the major steps in determining the antiproliferative activity of this compound derivatives using a colorimetric assay such as the MTT assay.

G start Start seed_cells Seed MDA-MB-231 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add serial dilutions of This compound derivatives incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end caption Experimental workflow for MTT-based cell viability assay.

Experimental workflow for MTT-based cell viability assay.

Experimental Protocols

Protocol 1: Cell Culture

Objective: To maintain and propagate MDA-MB-231 human breast cancer cells for use in cell-based assays.

Materials:

  • MDA-MB-231 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Grow MDA-MB-231 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer with 5 mL of sterile PBS.

  • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 8 mL of complete culture medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

  • For routine passaging, split the cells at a 1:5 to 1:10 ratio into new flasks. For assays, count the cells using a hemocytometer or automated cell counter.

Protocol 2: MTT Cell Viability Assay

Objective: To determine the IC50 value of this compound derivatives on MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • Complete culture medium

  • This compound derivatives and control compounds (e.g., doxorubicin) dissolved in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Trypsinize and count MDA-MB-231 cells as described in Protocol 1.

  • Seed 5 x 103 cells in 100 µL of complete medium per well in a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives and control compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: In-Cell Carbonic Anhydrase Activity Assay (Illustrative)

Objective: To measure the inhibitory effect of this compound derivatives on intracellular carbonic anhydrase activity. This can be achieved using methods that measure changes in intracellular pH.

Materials:

  • Cells expressing the target CA isoform (e.g., MDA-MB-231)

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound derivatives

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Load the cells with a pH-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with HBSS.

  • Pre-incubate the cells with various concentrations of the this compound derivative for a defined period.

  • Induce a change in intracellular pH, for example, by an ammonium chloride prepulse technique or by changing the CO2 concentration.

  • Monitor the change in fluorescence over time using a fluorometric plate reader. The rate of pH recovery is indicative of carbonic anhydrase activity.

  • Compare the rates of pH change in treated versus untreated cells to determine the inhibitory effect of the compounds on intracellular CA activity.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. All work should be conducted using appropriate sterile techniques and safety precautions.

References

Application Notes and Protocols for the Quantification of Lacosamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Lacosamide in various sample types, including bulk drug substance, pharmaceutical formulations, and biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of Lacosamide. This section details a validated isocratic reverse-phase HPLC (RP-HPLC) method suitable for routine quality control analysis.

Experimental Protocol: RP-HPLC for Lacosamide in Bulk and Pharmaceutical Formulations

This protocol is based on a method developed for the estimation of Lacosamide in bulk drug and parenteral dosage forms.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (e.g., Shimadzu Prominence HPLC with LC-20AD series binary pump, SIL-20A HT Autosampler, and SPD-M20A PDA detector).[1]

  • Data acquisition and processing software (e.g., LC Solutions).[1]

2. Chromatographic Conditions:

  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of water and methanol in a 40:60 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Retention Time: Approximately 4.6 minutes.

3. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Mix HPLC grade water and methanol in a 40:60 ratio. Filter the mixture through a 0.45 µm nylon membrane filter and degas by sonication.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Lacosamide working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Preparation (Parenteral Dosage Form): Accurately transfer a volume of the injection formulation equivalent to 10 mg of Lacosamide into a 100 mL volumetric flask. Dilute to volume with the mobile phase and mix well.

4. Calibration Curve:

  • Prepare a series of standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5.0 to 15 µg/mL).

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

5. Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Determine the concentration of Lacosamide in the sample from the calibration curve using the measured peak area.

Workflow for RP-HPLC Analysis of Lacosamide

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (C18 Column) prep->hplc Inject 10 µL separation Isocratic Elution (Water:Methanol 40:60) hplc->separation detection UV Detection (210 nm) separation->detection analysis Data Acquisition & Quantification detection->analysis

Caption: Workflow for Lacosamide quantification by RP-HPLC.

Quantitative Data Summary for HPLC Methods
ParameterMethod 1Method 2Method 3
Linearity Range 5.0 - 15 µg/mLNot Specified5 - 100 µg/mL
Correlation Coefficient (r²) 0.998Not Specified>0.999
Limit of Detection (LOD) Not Specified0.2 µg/mL2 µg/mL
Limit of Quantification (LOQ) Not Specified0.8 µg/mL5 µg/mL
Precision (%RSD) < 1.30%Not SpecifiedNot Specified
Accuracy (% Recovery) 99.1 - 101.5%Not Specified99.15 - 100.09%

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the quantification of Lacosamide and its metabolites in complex biological matrices like plasma and serum.

Experimental Protocol: UPLC-MS/MS for Lacosamide in Biological Samples

This protocol is based on a method developed for the determination of Lacosamide and its O-desmethyl metabolite in plasma.

1. Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer).

  • Data acquisition and processing software (e.g., MassLynx).

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A time-programmed gradient may be used for optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lacosamide: Specific precursor to product ion transition (e.g., m/z 251.1 → 108.1).

    • Internal Standard (e.g., Lacosamide-d3): Specific precursor to product ion transition.

3. Reagent and Sample Preparation:

  • Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., Lacosamide-d3 or Lamotrigine) in methanol.

  • Sample Pre-treatment (Protein Precipitation):

    • To 50 µL of plasma/serum sample, add 150 µL of methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

4. Calibration Curve and Quality Controls (QCs):

  • Prepare calibration standards and quality control samples by spiking blank plasma/serum with known concentrations of Lacosamide.

  • Process these standards and QCs using the same protein precipitation method as the unknown samples.

  • The linear range is typically from ng/mL to µg/mL levels.

Workflow for UPLC-MS/MS Analysis of Lacosamide

UPLCMSMS_Workflow sample Plasma/Serum Sample (50 µL) is Add Internal Standard in Methanol sample->is ppt Protein Precipitation (Vortex & Centrifuge) is->ppt supernatant Collect Supernatant ppt->supernatant uplc UPLC-MS/MS System supernatant->uplc Inject analysis MRM Analysis & Quantification uplc->analysis Spectro_Logic beer Beer-Lambert Law (A = εbc) cal Calibration Curve (Abs vs. Conc) beer->cal conc Determine Sample Concentration (c) cal->conc abs Measure Sample Absorbance (A) abs->conc

References

Application Notes and Protocols: Amidation of Lasamide with Piperazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the amidation of Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) with piperazine derivatives. The synthesis of novel sulfonamides through this method has been shown to yield compounds with significant biological activity, including potent and selective inhibition of human carbonic anhydrase (CA) isoforms, which are relevant in the management of glaucoma.[1] The following sections detail the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of this compound-piperazine amides.

Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound-piperazine amides, derived from reported experimental findings.

CompoundStarting MaterialsMolar Ratio (this compound:Piperazine)SolventReaction TimeTemperatureYield (%)Reference
Phenylsulfonyl-piperazino-LasamideThis compound, N-Boc piperazine, Phenylsulfonyl chloride1:1.2:1.2Toluene, THF, DCM, DMF6h, 5h, 2h, 3h45 °C, 5 °C to rt, 5 °C to rt, rtNot specified[1]
Generic Aryl Piperazine AmideBenzoic/Cinnamic Acid, Substituted Piperazine1.1:1DCM or DMF24hRoom Temperature32-86%[2]

Experimental Protocols

This protocol describes the synthesis of a representative this compound-piperazine amide. The procedure involves the activation of the carboxylic acid group of this compound followed by nucleophilic acyl substitution by the piperazine nitrogen.

Materials and Reagents:

  • This compound (2,4-dichloro-5-sulfamoylbenzoic acid)

  • N-Boc piperazine

  • Substituted sulfonyl chloride (e.g., phenylsulfonyl chloride)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Activation of this compound [1]

  • In a clean, dry round-bottom flask, suspend this compound in toluene.

  • Add thionyl chloride (SOCl₂) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 45 °C and stir for 6 hours.

  • After the reaction is complete, remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator to obtain the acyl chloride derivative of this compound.

Step 2: Amidation with N-Boc Piperazine [1]

  • Dissolve the this compound acyl chloride in anhydrous THF in a separate flask.

  • In another flask, dissolve N-Boc piperazine and triethylamine (TEA) in THF.

  • Cool the this compound acyl chloride solution to 5 °C in an ice bath.

  • Slowly add the N-Boc piperazine solution to the this compound acyl chloride solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the Boc Group

  • Dissolve the crude N-Boc protected product in dichloromethane (DCM).

  • Cool the solution to 5 °C and add trifluoroacetic acid (TFA) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO₃ and extract the deprotected piperazine derivative with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude secondary amine.

Step 4: Sulfonylation of the Piperazine Moiety

  • Dissolve the deprotected piperazine intermediate in DMF.

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Add the desired sulfonyl chloride (e.g., phenylsulfonyl chloride) to the mixture at room temperature.

  • Stir the reaction for 3 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 5: Characterization

  • Characterize the final purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis This compound This compound Activation Step 1: Activation (SOCl2, Toluene) This compound->Activation Piperazine N-Boc Piperazine Amidation Step 2: Amidation (THF, TEA) Piperazine->Amidation SulfonylChloride Sulfonyl Chloride Sulfonylation Step 4: Sulfonylation (K2CO3, DMF) SulfonylChloride->Sulfonylation Activation->Amidation Deprotection Step 3: Deprotection (TFA, DCM) Amidation->Deprotection Deprotection->Sulfonylation Purification Purification (Column Chromatography) Sulfonylation->Purification Product Final this compound-Piperazine Amide Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Experimental workflow for the amidation of this compound with piperazines.

signaling_pathway cluster_interaction Inhibition of Carbonic Anhydrase cluster_reaction Catalytic Reaction LasamideAmide This compound-Piperazine Amide CA_II Carbonic Anhydrase II (Active Site) LasamideAmide->CA_II Binds to active site Zinc Zn²⁺ CA_II->Zinc CO2 CO₂ + H₂O CA_II->CO2 Inhibited Catalysis Bicarbonate H₂CO₃ ⇌ H⁺ + HCO₃⁻

Caption: Inhibition of Carbonic Anhydrase II by this compound-piperazine amide.

References

Application Notes and Protocols: Molecular Docking Simulations for Lasamide Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting molecular docking simulations to investigate the binding of Lasamide and its derivatives to their primary protein targets, the human Carbonic Anhydrases (hCAs). The protocols outlined below are designed to be accessible to researchers with a foundational understanding of molecular modeling principles.

Introduction

This compound, 2,4-dichloro-5-sulfamoylbenzoic acid, and its derivatives are potent inhibitors of human Carbonic Anhydrases (hCAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes play a crucial role in regulating pH, ion transport, and CO2 homeostasis in various physiological and pathological processes.[2] Specific isoforms, such as hCA II, IX, and XII, have been identified as key therapeutic targets in glaucoma and various cancers.[1][3] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein (receptor). This methodology is instrumental in structure-based drug design, aiding in the optimization of lead compounds and the elucidation of molecular recognition mechanisms.

Target Proteins and Signaling Pathways

The primary targets of this compound and its derivatives are various isoforms of human Carbonic Anhydrase.

  • hCA II: A cytosolic isoform highly abundant in many tissues. Its inhibition is a validated strategy for lowering intraocular pressure in the treatment of glaucoma .

  • hCA IX and hCA XII: Transmembrane isoforms that are overexpressed in many types of cancer . Their activity is linked to the regulation of tumor pH, promoting cancer cell survival, proliferation, and metastasis.

Signaling Pathway in Glaucoma

In the eye, carbonic anhydrase II is involved in the production of aqueous humor. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, it contributes to the ion transport processes that drive fluid secretion into the anterior chamber. Inhibition of hCA II by drugs like this compound reduces the formation of bicarbonate, leading to decreased aqueous humor production and a subsequent reduction in intraocular pressure.

cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO₂ + H₂O hCA_II hCA II CO2_H2O->hCA_II H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Ion_Transport Ion Transport HCO3_H->Ion_Transport hCA_II->H2CO3 Catalysis Aqueous_Humor Aqueous Humor Production Ion_Transport->Aqueous_Humor IOP Increased Intraocular Pressure (Glaucoma) Aqueous_Humor->IOP This compound This compound This compound->hCA_II Inhibition

Fig 1. Carbonic Anhydrase II signaling in glaucoma.
Signaling Pathway in Cancer

In the tumor microenvironment, which is often hypoxic and acidic, the overexpression of hCA IX and hCA XII plays a critical role in pH regulation. These enzymes help maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes tumor growth, invasion, and metastasis. Inhibition of these isoforms can disrupt this pH balance, leading to cancer cell death. The activity of these CAs can influence downstream signaling pathways such as the EGFR/PI3K and NF-κB pathways.

cluster_tumor_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a hCA_IX_XII hCA IX / hCA XII Expression HIF1a->hCA_IX_XII pH_Regulation pH Regulation (pHi > pHe) hCA_IX_XII->pH_Regulation EGFR_PI3K EGFR/PI3K Pathway hCA_IX_XII->EGFR_PI3K Modulates NFkB NF-κB Pathway hCA_IX_XII->NFkB Modulates Tumor_Progression Tumor Progression (Growth, Invasion, Metastasis) pH_Regulation->Tumor_Progression This compound This compound This compound->hCA_IX_XII Inhibition EGFR_PI3K->Tumor_Progression NFkB->Tumor_Progression

Fig 2. Carbonic Anhydrase IX/XII signaling in cancer.

Quantitative Binding Data

The inhibitory potency of this compound and its derivatives against various hCA isoforms has been determined experimentally. The inhibition constant (Kᵢ) is a key quantitative measure of binding affinity, with lower values indicating stronger inhibition.

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)
This compoundhCA IX2.76
This compoundhCA XII7.54
Derivative 11hCA IX-
Derivative 11hCA XII-

Note: Specific Kᵢ values for Derivative 11 were not provided in the source material, but it was noted as a selective inhibitor for hCA IX and XII.

Molecular Docking Protocol: this compound with hCA II

This protocol outlines the steps for performing a molecular docking simulation of this compound with human Carbonic Anhydrase II using AutoDock Vina.

Experimental Workflow

Start Start Receptor_Prep 1. Receptor Preparation (PDB: 6ZR8) Start->Receptor_Prep Ligand_Prep 2. Ligand Preparation (this compound) Receptor_Prep->Ligand_Prep Grid_Box 3. Grid Box Definition Ligand_Prep->Grid_Box Docking 4. Run AutoDock Vina Grid_Box->Docking Analysis 5. Results Analysis Docking->Analysis End End Analysis->End

Fig 3. Molecular docking experimental workflow.
Receptor Preparation

  • Obtain Protein Structure: Download the crystal structure of human Carbonic Anhydrase II from the Protein Data Bank (PDB). A suitable entry is 6ZR8 , which is a complex of hCA II with an inhibitor.

  • Prepare the Receptor:

    • Load the PDB file into a molecular visualization and preparation tool such as AutoDockTools (ADT), UCSF Chimera, or PyMOL.

    • Remove water molecules and any co-crystallized ligands and ions, except for the catalytic zinc ion (Zn²⁺) which is essential for the enzyme's function and inhibitor binding.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC, or it can be sketched using a chemical drawing tool like ChemDraw or MarvinSketch and saved in a 3D format (e.g., MOL, SDF).

  • Prepare the Ligand:

    • Load the ligand structure into ADT or a similar program.

    • Assign partial charges.

    • Define the rotatable bonds. AutoDock Vina will explore the conformational space of the ligand by rotating these bonds.

    • Save the prepared ligand in the PDBQT format.

Grid Box Definition
  • Define the Binding Site: The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.

  • Set Grid Parameters:

    • In ADT, load the prepared receptor PDBQT file.

    • Center the grid box on the active site of hCA II. This can be done by centering it on the co-crystallized ligand from the original PDB file or by identifying key active site residues. The catalytic zinc ion is a key landmark.

    • Adjust the dimensions of the grid box (x, y, and z) to be large enough to encompass the entire binding pocket and allow for the ligand to rotate freely. A size of 20 x 20 x 20 Å is often a good starting point.

Running the Docking Simulation
  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

    (Note: The center coordinates are illustrative and should be determined for the specific prepared receptor.)

  • Execute AutoDock Vina: Run the docking simulation from the command line:

Analysis of Results
  • Examine the Output: AutoDock Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The log file will contain the binding affinity scores for each pose.

  • Visualize the Docked Poses:

    • Load the receptor PDBQT file and the output PDBQT file into a molecular visualization tool.

    • Analyze the top-ranked binding pose.

    • Identify key interactions between this compound and the active site residues of hCA II, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion. The sulfonamide group is expected to coordinate with the catalytic zinc ion.

    • The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of a known inhibitor can be calculated to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a good result.

References

Application Notes and Protocols for Measuring Lasamide Effects on Intraocular Pressure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasamide and its derivatives are potent inhibitors of carbonic anhydrase (CA), particularly the human carbonic anhydrase II (hCA II) isoform, which plays a crucial role in the secretion of aqueous humor in the eye.[1][2][3] Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[4][5] By inhibiting carbonic anhydrase in the ciliary body, this compound reduces the formation of bicarbonate ions, thereby decreasing aqueous humor production and lowering IOP. These application notes provide detailed protocols for evaluating the efficacy of this compound and its analogs in reducing intraocular pressure, from initial in vitro screening to in vivo assessment in animal models.

Data Presentation

In Vitro Carbonic Anhydrase Inhibition

The inhibitory activity of this compound against various human carbonic anhydrase isoforms has been quantified. The table below summarizes the inhibition constants (Kᵢ) of this compound compared to the well-established carbonic anhydrase inhibitor, Acetazolamide (AAZ).

Carbonic Anhydrase IsoformThis compound Kᵢ (nM)Acetazolamide (AAZ) Kᵢ (nM)
hCA ISubnanomolar250
hCA IISubnanomolar12
hCA IVNanomolar Range48
hCA VANanomolar Range4.5
hCA VBNanomolar Range-
hCA VINanomolar Range-
hCA VIINanomolar Range2.8
hCA IXNanomolar Range25
hCA XIINanomolar Range5.7
hCA XIIINanomolar Range1.8
hCA XIVNanomolar Range-
Data adapted from in vitro studies using the stopped-flow CO₂ hydration assay.
In Vivo Intraocular Pressure Reduction in a Rabbit Model

The IOP-lowering effects of two this compound derivatives (Compound 7 and Compound 9) were evaluated in a rabbit model of ocular hypertension. The data below illustrates the change in IOP over time following a single topical application.

Time (minutes)Mean IOP Reduction (mmHg) - Compound 7 (1% w/v)Mean IOP Reduction (mmHg) - Compound 9 (1% w/v)Mean IOP Reduction (mmHg) - Acetazolamide (AAZ) (1% w/v)
60~3.5~4.0~3.0
120~5.0~6.0~4.5
180~4.0~5.5~3.5
240~3.0~4.5~2.5
Data represents the mean change from baseline IOP in hypertensive rabbits (n=6-7 eyes per group).

Experimental Protocols

In Vitro Protocol: Carbonic Anhydrase Inhibition Assay (Spectrophotometric Method)

This protocol is designed to determine the inhibitory potency of this compound and its analogs against carbonic anhydrase.

Principle: This assay measures the inhibition of the CA-catalyzed hydrolysis of p-nitrophenyl acetate to p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Bovine Carbonic Anhydrase II (bCA II)

  • p-Nitrophenyl acetate (substrate)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

  • This compound or test compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound or the test compound in DMSO.

  • In each well of a 96-well plate, add 60 µL of Tris-sulfate buffer.

  • Add 10 µL of the test compound solution (at various concentrations) to the appropriate wells. For the control wells, add 10 µL of 1% DMSO.

  • Add 10 µL of the bCA II enzyme solution to each well.

  • Mix the contents and pre-incubate at 25°C for 10 minutes to allow for the formation of the enzyme-inhibitor complex.

  • Initiate the reaction by adding 10 µL of the p-nitrophenyl acetate substrate solution to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals for a set period using a spectrophotometer.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Protocol: Measurement of Intraocular Pressure in a Rabbit Model

This protocol describes the procedure for inducing ocular hypertension and measuring the effect of topically administered this compound on IOP in rabbits.

Principle: Ocular hypertension is induced in rabbits to create a model for evaluating the efficacy of IOP-lowering agents. IOP is measured at various time points after drug administration using a tonometer.

Materials:

  • New Zealand White rabbits

  • This compound or test compound formulated as a 1% w/v ophthalmic solution

  • Sterile hypertonic saline solution (5% NaCl)

  • Topical anesthetic (e.g., 0.4% oxybuprocaine hydrochloride)

  • Rebound tonometer (e.g., Tono-Pen)

  • Vehicle solution (e.g., 0.9% NaCl and 0.1% DMSO in sterile water)

Procedure:

  • Induction of Ocular Hypertension:

    • Anesthetize the rabbits locally with one drop of 0.4% oxybuprocaine hydrochloride.

    • Inject 50 µL of sterile hypertonic saline solution into the vitreous of both eyes to induce ocular hypertension.

  • Baseline IOP Measurement:

    • After the induction of hypertension, measure the baseline IOP in both eyes using a rebound tonometer.

  • Drug Administration:

    • Administer a single 30 µL drop of the 1% w/v this compound ophthalmic solution to one eye.

    • Administer a single 30 µL drop of the vehicle solution to the contralateral eye to serve as a control.

  • Post-Treatment IOP Measurement:

    • Measure the IOP in both eyes at regular intervals (e.g., 60, 120, 180, and 240 minutes) after drug administration.

    • Before each set of measurements, apply a drop of topical anesthetic.

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

    • Compare the IOP reduction in the this compound-treated eyes to the vehicle-treated eyes to determine the efficacy of the compound.

Visualizations

Signaling Pathway for IOP Reduction by this compound

This compound This compound CAII Carbonic Anhydrase II (in Ciliary Epithelium) This compound->CAII Inhibits H2CO3 H₂CO₃ Formation (Carbonic Acid) HCO3 HCO₃⁻ Formation (Bicarbonate) H2CO3->HCO3 Reduced FluidTransport Fluid Transport into Posterior Chamber HCO3->FluidTransport Reduced AqueousHumor Aqueous Humor Production FluidTransport->AqueousHumor Reduced IOP Intraocular Pressure AqueousHumor->IOP Reduced

Caption: Mechanism of this compound-induced IOP reduction.

Experimental Workflow for In Vivo IOP Measurement

Start Start InduceHTN Induce Ocular Hypertension in Rabbits Start->InduceHTN BaselineIOP Measure Baseline IOP InduceHTN->BaselineIOP AdministerDrug Topical Administration (this compound vs. Vehicle) BaselineIOP->AdministerDrug MeasureIOP Measure IOP at Multiple Time Points AdministerDrug->MeasureIOP AnalyzeData Analyze IOP Reduction Data MeasureIOP->AnalyzeData End End AnalyzeData->End

Caption: Workflow for assessing this compound's effect on IOP in vivo.

References

Troubleshooting & Optimization

Technical Support Center: Improving Lasamide Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Lasamide solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound, also known as 2,4-dichloro-5-sulfamoylbenzoic acid, is a white to off-white crystalline powder.[1] It is a poorly soluble compound, with reports describing it as insoluble or only partly soluble in water.[2][3] It exhibits slight solubility in organic solvents like DMSO and heated methanol.[1][4]

Q2: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a strongly acidic compound with a predicted pKa of approximately 2.08. This means that at a pH below its pKa, the molecule is predominantly in its neutral, less soluble form. To achieve significant solubility in aqueous solutions, the pH of the buffer must be raised above the pKa to ionize the molecule, thereby increasing its polarity and affinity for water.

Q3: What is the most critical factor to consider when preparing a this compound solution in an aqueous buffer?

The pH of the buffer is the most critical factor. Due to its low pKa, this compound's solubility is highly dependent on the pH of the solution. A common reason for solubility issues is attempting to dissolve it in a buffer with a pH that is too low.

Q4: Can I use organic solvents to aid in dissolving this compound?

Yes, using a small amount of a water-miscible organic solvent as a co-solvent can be an effective strategy. However, the concentration of the organic solvent should be kept to a minimum, especially for cell-based assays where it might exhibit toxicity.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve common issues encountered when dissolving this compound in aqueous buffers.

Problem: this compound powder is not dissolving or is forming a precipitate in my aqueous buffer.

Initial Assessment Workflow

G start Start: this compound solubility issue check_ph Check the pH of your buffer start->check_ph is_ph_high Is pH > 4.0? check_ph->is_ph_high ph_too_low Primary Suspect: Buffer pH is too low. is_ph_high->ph_too_low No still_insoluble Still insoluble? is_ph_high->still_insoluble Yes increase_ph Action: Increase buffer pH (e.g., to pH 7.4 or higher) ph_too_low->increase_ph re_dissolve Attempt to re-dissolve this compound increase_ph->re_dissolve re_dissolve->still_insoluble final_solution Solution Achieved re_dissolve->final_solution Dissolved consider_cosolvent Consider using a co-solvent still_insoluble->consider_cosolvent Yes end Consult further literature for advanced techniques still_insoluble->end No, after trying co-solvent consider_cosolvent->re_dissolve

Caption: Troubleshooting workflow for this compound solubility.

Detailed Troubleshooting Steps

Question Possible Cause & Explanation Recommended Solution
1. What is the pH of your aqueous buffer? Low Buffer pH: this compound is a strong acid (pKa ≈ 2.08). In buffers with a pH close to or below its pKa, it will exist predominantly in its neutral, poorly soluble form. For significant solubility, the pH should be at least 2-3 units above the pKa.Increase the pH of your buffer. Aim for a pH of 7.4 or higher. Buffers like phosphate-buffered saline (PBS) or TRIS at physiological pH are good starting points. You can adjust the pH of your buffer using NaOH.
2. Are you using a suitable buffer? Incompatible Buffer: While less common, some buffer components could potentially interact with this compound.Use common biological buffers. Phosphate buffers (e.g., PBS) and TRIS buffers are generally well-tolerated and effective for dissolving acidic compounds.
3. Have you tried using a co-solvent? Insufficient Solubilizing Power: For some applications requiring higher concentrations, pH adjustment alone may not be sufficient.Introduce a water-miscible organic co-solvent. Start by preparing a concentrated stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer, ensuring the final concentration of DMSO is low (typically <1%, ideally <0.1%) to avoid cellular toxicity.
4. Is the final concentration of this compound too high? Exceeding Solubility Limit: Even under optimal pH conditions, every compound has a maximum solubility limit in a given solvent system.Determine the required concentration for your experiment. If a very high concentration is necessary, you may need to explore more advanced formulation strategies. For most in vitro assays, a lower concentration in a well-solubilized state is preferable.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using pH Adjustment

This protocol describes the preparation of a this compound solution in a standard phosphate buffer by adjusting the pH.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volume of PBS that is less than the final desired volume (e.g., 80% of the final volume).

  • Place the beaker on a stir plate and begin stirring. You will likely observe that the this compound does not fully dissolve.

  • Slowly add small increments of 1 M NaOH to the suspension while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH and stirring until the this compound is fully dissolved and the pH of the solution is stable at the desired level (e.g., pH 7.4).

  • Once dissolved, transfer the solution to a volumetric flask and add PBS to reach the final desired volume.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous buffers for experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing your working solution, dilute the DMSO stock into your aqueous buffer to the final desired concentration. Crucially, ensure the final DMSO concentration in your experiment is non-toxic to your system (typically below 0.5%).

Workflow for Preparing a Working Solution from a DMSO Stock

G start Start: Prepare working solution prepare_stock Prepare concentrated This compound stock in DMSO start->prepare_stock determine_final_conc Determine final desired This compound concentration in buffer prepare_stock->determine_final_conc calculate_dilution Calculate dilution factor and final DMSO concentration determine_final_conc->calculate_dilution dilute_stock Dilute DMSO stock into pre-warmed aqueous buffer calculate_dilution->dilute_stock mix_well Vortex or mix thoroughly dilute_stock->mix_well check_precipitation Check for precipitation mix_well->check_precipitation ready_to_use Solution ready for use check_precipitation->ready_to_use No precipitation adjust_protocol Adjust stock concentration or final buffer volume check_precipitation->adjust_protocol Precipitation occurs

Caption: Preparing a working solution from a DMSO stock.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the solubility of this compound in various aqueous buffers at different pH values. However, based on its acidic nature (pKa ≈ 2.08), the following table provides a qualitative and predicted solubility profile.

Buffer System pH Predicted Solubility Comments
Glycine-HCl2.0Very LowAt or below the pKa, the neutral form dominates, leading to poor aqueous solubility.
Acetate Buffer4.0Low to ModerateAs the pH moves above the pKa, ionization begins, and solubility starts to increase.
Phosphate Buffer (PBS)7.4HighAt physiological pH, this compound will be predominantly in its ionized, more soluble form.
TRIS Buffer8.0HighSimilar to PBS, the basic pH ensures a high degree of ionization and solubility.
Carbonate-Bicarbonate9.0Very HighIn more alkaline conditions, solubility is expected to be at its maximum.

Principle of pH-Dependent Solubility for Acidic Drugs

G cluster_0 Low pH (below pKa) cluster_1 High pH (above pKa) low_ph This compound-H (Neutral) Poorly Soluble high_ph This compound- (Ionized) Highly Soluble low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: Effect of pH on this compound ionization and solubility.

By following these guidelines and protocols, researchers should be able to successfully prepare stable and soluble solutions of this compound for their experimental needs. Always begin with small-scale preparations to optimize conditions before scaling up.

References

common problems in Lasamide synthesis and purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes when using this compound as a starting material, particularly in the synthesis of Furosemide and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in synthesis?

This compound, also known as 2,4-dichloro-5-sulfamoylbenzoic acid, is a key starting material for the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Furosemide, a potent diuretic, through condensation with furfurylamine.[1][2][3] It also serves as a versatile scaffold for the development of other biologically active molecules, such as carbonic anhydrase inhibitors.[4][5]

Q2: What are the typical reaction conditions for the synthesis of Furosemide from this compound?

The synthesis of Furosemide from this compound generally involves the reaction of this compound with furfurylamine in the presence of a base and a solvent. Common bases include sodium bicarbonate or sodium hydroxide, and a frequently used solvent is dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to drive the condensation.

Q3: I am observing a low yield in my Furosemide synthesis using this compound. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure adequate reaction time and temperature.

  • Suboptimal pH: The pH of the reaction mixture is crucial. An inappropriate pH can lead to side reactions or prevent the desired reaction from occurring efficiently.

  • Poor Quality of Starting Materials: The purity of this compound and furfurylamine is important. Impurities can interfere with the reaction.

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction, washing, and purification steps.

Q4: What are the common impurities encountered in the synthesis of Furosemide from this compound?

Common impurities can include unreacted this compound, excess furfurylamine, and byproducts from side reactions. The formation of byproducts can be influenced by the reaction temperature and the presence of moisture.

Q5: How can I purify the crude product obtained from the reaction of this compound and furfurylamine?

Purification is typically achieved through precipitation by adjusting the pH of the reaction mixture, followed by filtration. The crude product can be further purified by washing with appropriate solvents and recrystallization. Treatment with activated carbon can also be employed to remove colored impurities. High-performance liquid chromatography (HPLC) is a common method to assess the purity of the final product.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Reagents Verify the purity and integrity of this compound and furfurylamine. Use fresh or purified reagents if necessary.
Insufficient Heating Ensure the reaction is heated to the appropriate temperature as specified in the protocol (e.g., 125-130°C).
Incorrect Stoichiometry Carefully check the molar ratios of the reactants and base.
Inappropriate Solvent Confirm that the solvent used (e.g., DMSO) is of suitable quality and anhydrous if required.
Problem 2: Product Fails to Precipitate During Workup
Possible Cause Suggested Solution
Incorrect pH Adjustment Ensure the pH is adjusted to the optimal range for precipitation (e.g., pH 3-4 with hydrochloric acid). Use a calibrated pH meter.
Product is Too Soluble in the Solvent If the product remains dissolved, consider cooling the solution to a lower temperature (e.g., 0-5°C) to encourage precipitation.
Insufficient Product Formation If the yield is very low, there may not be enough product to precipitate effectively. Re-evaluate the reaction conditions.
Problem 3: Purified Product has a Yellowish Tint
Possible Cause Suggested Solution
Presence of Colored Impurities During the purification process, treat the dissolved product with activated carbon to adsorb colored impurities before filtration and reprecipitation.
Degradation of Product Avoid excessive heating during purification steps, as this can lead to product degradation and color formation.

Experimental Protocols

Synthesis of Furosemide from this compound

This protocol is a generalized procedure based on common methods.

  • Reaction Setup: In a suitable reaction vessel, charge this compound and a base (e.g., sodium bicarbonate) into a solvent (e.g., dimethyl sulfoxide).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen.

  • Heating: Heat the mixture to the target reaction temperature (e.g., 130°C).

  • Addition of Furfurylamine: Slowly add furfurylamine to the heated reaction mixture.

  • Reaction: Maintain the reaction at temperature for a specified duration (e.g., 6 hours), monitoring the progress by a suitable analytical method like TLC or HPLC.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Adjust the pH of the mixture with an acid (e.g., 10% hydrochloric acid) to a pH of 3-4 to precipitate the crude Furosemide.

  • Isolation: Isolate the crude product by filtration and wash the filter cake with water.

Purification of Furosemide
  • Dissolution: Dissolve the crude Furosemide in a suitable solvent system (e.g., a mixture of ethanol and water) by making the solution alkaline (pH > 7) with a base (e.g., sodium hydroxide).

  • Decolorization: Add activated carbon to the solution and heat (e.g., to 70°C) for a short period (e.g., 30 minutes).

  • Hot Filtration: Filter the hot solution to remove the activated carbon.

  • Reprecipitation: Cool the filtrate to room temperature and adjust the pH with an acid (e.g., 15% hydrochloric acid) to a pH of 3-4 to reprecipitate the purified Furosemide.

  • Final Isolation and Drying: Filter the purified product, wash with water, and dry under vacuum.

Data Presentation

Parameter Value Reference
Typical Molar Ratio (this compound:Furfurylamine:Base) 1 : (1-4) : (1-1.5)
Typical Reaction Temperature 125 - 130°C
Reported Overall Yield ~71.2%
Reported Purity (by HPLC) ≥ 99.0%

Visualizations

Synthesis_Workflow Furosemide Synthesis Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reaction_Setup 1. Combine this compound, Base, and Solvent Heating 2. Heat to 130°C under N2 Reaction_Setup->Heating Addition 3. Add Furfurylamine Heating->Addition Reaction 4. React for 6 hours Addition->Reaction Cooling 5. Cool to Room Temperature Reaction->Cooling Precipitation 6. Adjust pH to 3-4 with HCl Cooling->Precipitation Filtration1 7. Filter Crude Product Precipitation->Filtration1 Redissolution 8. Dissolve in EtOH/Water with NaOH Filtration1->Redissolution Decolorization 9. Treat with Activated Carbon Redissolution->Decolorization Filtration2 10. Hot Filtration Decolorization->Filtration2 Reprecipitation 11. Adjust pH to 3-4 with HCl Filtration2->Reprecipitation Final_Product 12. Filter and Dry Pure Furosemide Reprecipitation->Final_Product

Caption: Workflow for the synthesis and purification of Furosemide from this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Completion Is Reaction Complete? Start->Check_Completion Check_Reagents Are Reagents Pure? Check_Completion->Check_Reagents Yes Solution_Time_Temp Increase Reaction Time or Temperature Check_Completion->Solution_Time_Temp No Check_Conditions Are Temp & Time Correct? Check_Reagents->Check_Conditions Yes Solution_Reagents Use Fresh or Purified Reagents Check_Reagents->Solution_Reagents No Check_Workup Was Product Lost During Workup? Check_Conditions->Check_Workup Yes Solution_Conditions Verify and Adjust Reaction Conditions Check_Conditions->Solution_Conditions No Solution_Workup Optimize Extraction and Precipitation Steps Check_Workup->Solution_Workup Yes

Caption: A logical diagram for troubleshooting low product yield.

References

Technical Support Center: Optimizing pH for Lasamide Carbonic Anhydrase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Lasamide carbonic anhydrase (CA) assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter in a this compound carbonic anhydrase assay?

The pH of the assay buffer is a crucial factor for several reasons:

  • Enzyme Activity: Carbonic anhydrases have a zinc-bound water molecule in their active site that must be ionized for catalytic activity. The pH of the environment directly influences this ionization and the overall catalytic rate of the enzyme. Many carbonic anhydrase isoforms exhibit optimal activity in the neutral to alkaline pH range.

  • Inhibitor Binding: this compound, like other sulfonamide inhibitors, typically binds to the zinc ion in the active site of carbonic anhydrase. This binding is often pH-dependent, as the sulfonamide group generally needs to be deprotonated to effectively coordinate with the zinc. Therefore, the inhibitory potency of this compound can change significantly with pH.

  • Compound Stability: The stability of this compound and the substrate can be influenced by pH. Extreme pH values may lead to the degradation of these molecules, resulting in inaccurate measurements[1][2][3].

  • Substrate Availability: In CO2 hydration assays, the equilibrium between CO2 and bicarbonate is pH-dependent.

Q2: What is the optimal pH range for a carbonic anhydrase assay with this compound?

While a universally optimal pH cannot be stated without experimental determination for your specific CA isoform and conditions, most studies on sulfonamide inhibitors are conducted in the physiological pH range of 7.0 to 8.0. For instance, some protocols suggest using a Tris-HCl buffer at pH 8.0 or a HEPES buffer at pH 7.5[4][5]. However, for maximal accuracy, it is recommended to perform a pH optimization experiment for your specific assay conditions.

Q3: Which buffer system should I use for my assay?

The choice of buffer is important. Here are some key considerations:

  • Buffering Capacity: The buffer should have sufficient capacity to maintain the pH throughout the experiment, especially in assays where the reaction itself produces or consumes protons.

  • pKa Value: The pKa of the buffer should be close to the desired pH of your assay to ensure effective buffering.

  • Interactions: Ensure the buffer components do not interact with the enzyme, substrate, or inhibitor. For example, some buffers may chelate the zinc ion in the active site of the enzyme.

Commonly used buffers for carbonic anhydrase assays include HEPES, Tris-HCl, and phosphate buffers.

Troubleshooting Guide

Problem: I am observing low or no inhibition with this compound.

Possible Cause Suggested Solution
Suboptimal pH The pH of your assay buffer may not be optimal for this compound binding. Perform a pH optimization experiment by testing a range of pH values (e.g., 6.5 to 8.5) to determine the pH at which this compound shows the highest potency.
This compound Solubility This compound has low solubility in aqueous solutions. Ensure that it is fully dissolved. A small amount of a co-solvent like DMSO can be used, but keep the final concentration low (typically ≤1%) and include a solvent control in your experiment.
Enzyme Inactivity Verify the activity of your carbonic anhydrase stock. Improper storage or multiple freeze-thaw cycles can lead to a loss of activity. Run a control with a known potent inhibitor, such as acetazolamide, to confirm your assay is working correctly.
Incorrect Substrate Concentration Ensure the substrate concentration is appropriate for your assay. For enzyme kinetics, the substrate concentration is typically at or below the Michaelis-Menten constant (Km).
Insufficient Pre-incubation Pre-incubate the enzyme and this compound together for a sufficient period before adding the substrate to allow for the formation of the enzyme-inhibitor complex.

Problem: My assay results are not reproducible.

Possible Cause Suggested Solution
Inconsistent pH Ensure your buffer is properly prepared and that the pH is consistent across all experiments. Calibrate your pH meter regularly.
Temperature Fluctuations Carbonic anhydrase activity is temperature-dependent. Perform your assays at a constant, controlled temperature.
Reagent Instability Prepare fresh solutions of enzyme, substrate, and inhibitor for each experiment, as their stability in solution may be limited.
CO2 Saturated Water (for hydration assays) If performing a CO2 hydration assay, ensure your water is freshly saturated with CO2 for each experiment and kept on ice to maintain saturation.

Quantitative Data

The inhibitory potency of this compound has been determined against a panel of human carbonic anhydrase (hCA) isoforms. The following table summarizes the inhibition constants (Ki).

IsoformThis compound Ki (nM)
hCA I25.3
hCA II12.1
hCA III>10,000
hCA IV45.7
hCA VA48.2
hCA VB42.6
hCA VI8.9
hCA VII10.2
hCA IX25.5
hCA XII7.5
hCA XIII9.4
hCA XIV11.9

Data extracted from Baronia et al., ACS Medicinal Chemistry Letters, 2024. Note that these assays were conducted using a stopped-flow CO2 hydration method.

Experimental Protocols

Protocol: pH Optimization for this compound Inhibition of Carbonic Anhydrase

This protocol describes a general method to determine the optimal pH for this compound inhibition of a specific carbonic anhydrase isoform using a colorimetric assay with p-nitrophenyl acetate (pNPA) as the substrate.

Materials:

  • Purified carbonic anhydrase

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • A series of buffers at different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 8.0-8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from 6.0 to 9.0 in 0.5 pH unit increments).

  • Reagent Preparation:

    • Prepare a stock solution of carbonic anhydrase in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of pNPA in a water-miscible solvent like acetonitrile.

  • Assay Setup:

    • In a 96-well plate, for each pH to be tested, set up the following wells:

      • Blank: Buffer only.

      • Enzyme Control: Buffer + Enzyme.

      • Inhibitor Wells: Buffer + Enzyme + this compound (at various concentrations).

      • Solvent Control: Buffer + Enzyme + DMSO (at the same final concentration as in the inhibitor wells).

    • Add the appropriate volume of buffer of a specific pH to each well.

    • Add the enzyme to the "Enzyme Control," "Inhibitor," and "Solvent Control" wells.

    • Add the this compound dilutions or DMSO to the appropriate wells.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the pNPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • For each pH, determine the percent inhibition for each this compound concentration relative to the solvent control.

    • Plot the percent inhibition versus the this compound concentration and determine the IC50 value at each pH.

    • The optimal pH is the one at which this compound exhibits the lowest IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 6.0 - 9.0) setup_plate Set up 96-well Plate (Blanks, Controls, Inhibitor) prep_buffers->setup_plate prep_enzyme Prepare Enzyme Stock add_reagents Add Buffer, Enzyme, This compound/DMSO prep_enzyme->add_reagents prep_this compound Prepare this compound Stock prep_this compound->add_reagents prep_pnpa Prepare pNPA Stock start_reaction Initiate with pNPA prep_pnpa->start_reaction setup_plate->add_reagents pre_incubate Pre-incubate (15 min) add_reagents->pre_incubate pre_incubate->start_reaction measure_abs Measure Absorbance (400 nm) start_reaction->measure_abs calc_rates Calculate Reaction Rates measure_abs->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition det_ic50 Determine IC50 at each pH calc_inhibition->det_ic50 find_optimal_ph Identify pH with Lowest IC50 det_ic50->find_optimal_ph

Caption: Workflow for pH Optimization in a this compound Carbonic Anhydrase Assay.

troubleshooting_guide start Low or No Inhibition? check_ph Is pH Optimized? start->check_ph check_solubility Is this compound Dissolved? check_ph->check_solubility No solution_ph Perform pH Optimization Experiment check_ph->solution_ph Yes check_enzyme Is Enzyme Active? check_solubility->check_enzyme No solution_solubility Use Co-solvent (e.g., DMSO) & Solvent Control check_solubility->solution_solubility Yes check_controls Are Controls OK? check_enzyme->check_controls No solution_enzyme Verify Enzyme Activity with a Known Inhibitor check_enzyme->solution_enzyme Yes solution_controls Review Assay Setup & Reagent Preparation check_controls->solution_controls No

Caption: Troubleshooting Logic for Low Inhibition in this compound CA Assays.

References

Technical Support Center: Crystallographic Studies of Lasamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lasamide crystallographic studies. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help overcome common challenges and avoid artifacts during the crystallographic analysis of this compound and its complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common crystal artifacts observed in small molecule crystallography that could apply to this compound?

A1: Common artifacts in small molecule crystallography include crystal twinning, polymorphism, disorder, and poor diffraction quality. Twinning occurs when two or more crystals are intergrown, complicating data analysis. Polymorphism is the ability of a compound like this compound to crystallize in multiple forms, which can affect its physical properties.[1][2][3] Disorder refers to the random orientation of molecules within the crystal lattice. Poor diffraction may result from small or imperfect crystals.

Q2: My this compound crystals are very small and yield weak diffraction patterns. What can I do to improve crystal size and quality?

A2: To improve crystal size and quality, you can try optimizing the crystallization conditions. This includes varying the solvent system, concentration of this compound, temperature, and the crystallization method (e.g., slow evaporation, vapor diffusion, cooling). Screening a wide range of conditions is often necessary to find the optimal parameters for growing larger, single crystals suitable for X-ray diffraction.

Q3: I am studying a protein-Lasamide complex, and I'm having trouble obtaining crystals. What are some potential reasons for this?

A3: Difficulties in crystallizing protein-ligand complexes can arise from several factors. The binding of this compound might induce conformational changes in the protein that are not conducive to crystal packing.[4] It's also possible that the complex is less stable or less soluble than the apo-protein. Additionally, the presence of flexible regions on the protein surface can hinder the formation of a stable crystal lattice.[5]

Q4: What is polymorphism and why is it a concern for this compound?

A4: Polymorphism is the existence of a solid material in more than one crystal form. For a pharmaceutical compound like this compound, different polymorphs can have different solubilities, dissolution rates, and bioavailability, which can significantly impact the drug's efficacy and stability. Therefore, it is crucial to identify and characterize all possible polymorphs of this compound during drug development.

Q5: How can I mitigate radiation damage to my this compound crystals during data collection?

A5: Radiation damage can be a significant issue, especially with high-intensity synchrotron sources. To mitigate this, it is common practice to cryo-cool the crystals to liquid nitrogen temperatures (around 100 K). This significantly reduces the rate of damage. It is also advisable to use a shorter exposure time and to collect data from multiple crystals if necessary.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Diffraction Quality

This guide provides a step-by-step approach to addressing issues of weak or poorly resolved diffraction patterns from your this compound crystals.

Problem: The diffraction pattern from the this compound crystal is weak, with spots fading out at low resolution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Small Crystal Size 1. Optimize Crystallization Conditions: Systematically vary parameters such as precipitant concentration, pH, temperature, and the protein-to-ligand ratio (for co-crystallization).2. Microseeding: Introduce microscopic seed crystals from a previous crystallization experiment into a new, supersaturated solution to encourage the growth of larger crystals.3. Control Nucleation: Reduce the rate of nucleation by lowering the concentration of the crystallizing agent or by using a slower crystallization method like vapor diffusion over hanging drops.
Crystal Imperfection/Mosaicity 1. Annealing: Briefly warm the cryo-cooled crystal to a higher temperature (e.g., by blocking the cryo-stream for a few seconds) and then re-cool it. This can sometimes improve crystal packing.2. Slower Crystal Growth: Grow crystals more slowly by reducing the concentration of the precipitant or by using a temperature ramp to slow down the crystallization process.
Radiation Damage 1. Cryo-protection: Ensure adequate cryo-protection by soaking the crystal in a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.2. Limit Exposure: Use a shorter exposure time per frame and collect a larger number of frames. Attenuate the X-ray beam if possible.3. Data from Multiple Crystals: If a single crystal decays before a complete dataset can be collected, merge data from multiple crystals.
Guide 2: Addressing Potential Polymorphism in this compound Crystals

This guide outlines the steps to identify and characterize different polymorphic forms of this compound.

Problem: You observe crystals with different morphologies under similar crystallization conditions, suggesting the presence of polymorphs.

Experimental Protocol:

  • Systematic Crystallization Screening:

    • Prepare saturated solutions of this compound in a variety of solvents (e.g., ethanol, methanol, acetone, acetonitrile, water).

    • Set up crystallization experiments using different techniques: slow evaporation, vapor diffusion (hanging and sitting drop), and cooling crystallization.

    • Vary the temperature for each setup (e.g., 4°C, room temperature, 37°C).

  • Characterization of Crystal Forms:

    • Single-Crystal X-ray Diffraction (SC-XRD): Determine the crystal structure of each distinct crystal morphology. This will unambiguously identify different polymorphs by their unique unit cells and packing arrangements.

    • Powder X-ray Diffraction (PXRD): Obtain a PXRD pattern for the bulk crystalline material from each condition. Each polymorph will have a characteristic PXRD pattern.

    • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to identify different polymorphs based on their distinct melting points, and desolvation temperatures.

    • Spectroscopy (FT-IR/Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can differentiate polymorphs by revealing differences in their vibrational modes due to different intermolecular interactions.

Data Presentation

Table 1: Example Data Collection and Refinement Statistics for a this compound-Protein Complex
Parameter Value Recommended Range
Data Collection
Wavelength (Å)0.9790.9 - 1.5 (Synchrotron)
Temperature (K)100100 - 120
Resolution (Å)1.8As high as possible
R-merge0.08< 0.10 (low-res) to < 0.5 (high-res)
I/σ(I)15.2 (2.1)> 2.0 in the highest resolution shell
Completeness (%)99.8 (98.5)> 95%
Multiplicity4.2> 3.0
Refinement
R-work / R-free0.18 / 0.22R-free should be close to R-work, difference < 0.05
No. of atoms3450-
Protein3200-
Ligand (this compound)45-
Water205-
Ramachandran Plot
Favored (%)98.5> 98%
Allowed (%)1.5< 2%
Outliers (%)0.00%
Average B-factor (Ų)25.3Should be comparable to Wilson B-factor

Values in parentheses are for the highest resolution shell.

Visualizations

Crystallography Troubleshooting Workflow

cluster_start cluster_screening Crystallization Screening cluster_optimization Optimization cluster_diffraction Diffraction Experiment cluster_data_processing Data Processing start No Crystals or Poor Quality Crystals screen Vary: - Precipitant - pH - Temperature - Concentration start->screen additives Screen Additives: - Salts - Detergents - Small Molecules screen->additives seeding Micro/Macro Seeding additives->seeding temp Temperature Gradient seeding->temp diffraction Diffraction Quality Check temp->diffraction diffraction->start Poor Diffraction process Process Data: - Indexing - Integration - Scaling diffraction->process Good Diffraction twinning Check for Twinning process->twinning twinning->process Twinning Present (Re-process with twinning law) solve Phase and Refine Structure twinning->solve No Twinning

Caption: A workflow for troubleshooting common issues in crystallization and data collection.

Problem-Cause-Solution Relationships in this compound Crystallography

cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions p1 Weak Diffraction c1 Small/Imperfect Crystals p1->c1 p2 Multiple Crystal Forms (Polymorphism) c2 Solvent/Temperature Effects p2->c2 p3 High R-factors c3 Twinning or Disorder p3->c3 p4 Poor Electron Density for this compound c4 Low Occupancy or Conformational Flexibility p4->c4 s1 Optimize Crystallization (e.g., Seeding) c1->s1 s2 Systematic Screening & Characterization (PXRD, DSC) c2->s2 s3 Use Twinning Tests & Refine with Disorder Model c3->s3 s4 Co-crystallization & Soaking Optimization c4->s4

Caption: Relationships between common problems, their causes, and potential solutions.

References

troubleshooting low efficacy in Lasamide inhibition assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Lasamide inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Q1: Why am I observing low or no inhibition with this compound?

A1: Low efficacy in a this compound inhibition assay can stem from several factors, ranging from reagent integrity to experimental setup. Here are the primary aspects to investigate:

  • This compound Integrity and Preparation:

    • Improper Storage: this compound should be stored at 2°C to 8°C.[1] Exposure to heat, direct sunlight, or moisture can lead to its degradation.[1]

    • Solubility Issues: this compound is only slightly soluble in DMSO and heated Methanol.[1] Ensure it is fully dissolved before adding it to the assay. Precipitates can lead to an inaccurate final concentration.

    • Expired Reagent: Always check the expiration date of your this compound stock.[2]

  • Enzyme and Substrate Issues:

    • Enzyme Instability: The target enzyme, typically a carbonic anhydrase (CA), may lose activity during the assay.[3] Ensure the enzyme is stored correctly and that the assay buffer conditions (pH, temperature) are optimal for its activity.

    • Substrate Depletion: If the reaction slows down over time, it could be due to the substrate being consumed. It is often more sensitive to measure product formation rather than substrate disappearance.

    • Product Inhibition: The products of the enzymatic reaction can sometimes inhibit the enzyme themselves, leading to a decrease in the reaction rate.

  • Assay Conditions:

    • Incorrect Buffer or pH: Enzyme activity is highly dependent on pH. The optimal pH for the assay should be determined and maintained consistently.

    • Suboptimal Temperature: Ensure the incubation temperatures are correct and consistent throughout the experiment.

    • Pipetting Errors: Inaccurate pipetting can lead to significant variability in results. Always use calibrated pipettes and consider preparing a master mix for reaction components to ensure consistency.

Q2: My results are inconsistent between experiments. What could be the cause?

A2: Inconsistent results in biological assays are a common challenge. Here’s a checklist to help you identify the source of variability:

  • Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation or concentration changes due to solvent evaporation.

  • Cell-Based Assays (if applicable):

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.

    • Cell Seeding Density: Ensure a homogenous cell suspension before seeding to have consistent cell numbers in each well.

  • Incubation Times: Use a multichannel pipette for adding reagents to minimize timing differences between wells.

  • "Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, fill the peripheral wells with sterile media or PBS.

Q3: The inhibition I observe does not increase with higher concentrations of this compound. Why is this happening?

A3: This can be a perplexing issue. Here are some potential explanations:

  • Solubility Limit Reached: At higher concentrations, this compound may be precipitating out of solution, meaning the effective concentration is not actually increasing. Visually inspect your solutions for any signs of precipitation.

  • Uncompetitive Inhibition: In some cases of uncompetitive inhibition, increasing the inhibitor concentration may not lead to increased inhibition under certain substrate conditions. This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex.

  • Allosteric Inhibition: this compound or its derivatives might be acting as allosteric inhibitors. This means they bind to a site other than the active site, causing a conformational change in the enzyme. The inhibitory effect of allosteric inhibitors can sometimes plateau at higher concentrations.

  • Assay Artifacts: The detection method might not be linear at high levels of product formation or inhibition. Ensure your assay readings are within the linear range of your detection instrument.

Data Presentation

Table 1: Troubleshooting Checklist for Low this compound Efficacy

Potential Cause Recommended Action Reference
This compound Degradation Verify storage conditions (2°C to 8°C). Protect from heat, light, and moisture.
Poor this compound Solubility Ensure complete dissolution in a suitable solvent (e.g., DMSO). Visually inspect for precipitates.
Enzyme Inactivity Check enzyme storage and handling. Confirm optimal buffer and pH conditions.
Substrate/Product Issues Monitor reaction progress curves. Consider measuring product appearance.
Incorrect Assay Conditions Optimize and standardize pH, temperature, and incubation times.
Pipetting Inaccuracies Calibrate pipettes. Use master mixes for reagent addition.

Table 2: Inhibition Data of this compound and Derivatives against Carbonic Anhydrase Isoforms

Compound hCA I KI (nM) hCA II KI (nM) hCA IX KI (nM) hCA XII KI (nM) Reference
This compound (1)0.520.332.67.5
Derivative 11--Selective InhibitionSelective Inhibition
Benzylsulfonyl 160.54--0.87

Note: This table presents a selection of published inhibition data. Please refer to the cited literature for the full dataset and experimental details.

Experimental Protocols

Protocol 1: General Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is based on the methodology commonly used to assess the inhibition of carbonic anhydrase isoforms by this compound and its derivatives.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations in the assay.

    • Prepare a buffered solution (e.g., Tris-HCl) at the optimal pH for the target CA isoform.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare a CO₂-saturated solution as the substrate.

  • Assay Procedure:

    • Equilibrate all solutions to the desired assay temperature (e.g., 25°C).

    • In a stopped-flow instrument, rapidly mix the enzyme solution (with or without pre-incubated this compound) with the CO₂-saturated substrate solution.

    • Monitor the change in pH over time using a pH indicator. The rate of pH change is proportional to the enzyme activity.

    • Repeat the measurement for each concentration of this compound.

    • Include a control reaction with no inhibitor to determine the uninhibited enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the progress curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using appropriate enzyme kinetic models (e.g., Cheng-Prusoff equation).

Visualizations

Lasamide_Inhibition_Pathway Mechanism of this compound Inhibition of Carbonic Anhydrase This compound This compound CA Carbonic Anhydrase (CA) (Active Enzyme) This compound->CA Binds to enzyme Inhibited_Complex CA-Lasamide Complex (Inactive) This compound->Inhibited_Complex Product H2CO3 -> H+ + HCO3- CA->Product Catalyzes reaction CA->Inhibited_Complex Substrate CO2 + H2O Substrate->CA Binds to active site Inhibited_Complex->Product Reaction Blocked Troubleshooting_Workflow Troubleshooting Low this compound Efficacy cluster_reagents Reagent Checks cluster_assay Assay Condition Checks cluster_enzyme Enzyme/Substrate Checks Start Low or No Inhibition Observed Check_Reagents Step 1: Verify Reagent Integrity Start->Check_Reagents Check_Assay Step 2: Review Assay Conditions Check_Reagents->Check_Assay Reagents OK Lasamide_Storage This compound Storage (2-8°C, dark, dry) Check_Reagents->Lasamide_Storage Check_Enzyme Step 3: Assess Enzyme and Substrate Check_Assay->Check_Enzyme Conditions OK Buffer_pH Correct Buffer & pH? Check_Assay->Buffer_pH Resolve Problem Resolved Check_Enzyme->Resolve Enzyme/Substrate OK Enzyme_Activity Enzyme Active? Check_Enzyme->Enzyme_Activity Lasamide_Solubility This compound Solubility (Fully dissolved?) Lasamide_Storage->Lasamide_Solubility Reagent_Age Reagents Expired? Lasamide_Solubility->Reagent_Age Temperature Optimal Temperature? Buffer_pH->Temperature Pipetting Pipetting Accuracy? Temperature->Pipetting Substrate_Conc Substrate Depletion? Enzyme_Activity->Substrate_Conc Product_Inhib Product Inhibition? Substrate_Conc->Product_Inhib

References

Technical Support Center: Lasamide Activity and Solvent Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent concentration on Lasamide activity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, focusing on challenges related to solvent selection and concentration.

Issue 1: this compound Precipitates in Aqueous Assay Buffer

  • Question: My this compound, dissolved in a stock solvent, precipitates when diluted into my aqueous assay buffer. What is the cause and how can I resolve this?

  • Answer: This is a common challenge due to the low aqueous solubility of this compound. The transition from a high-concentration organic stock solution to an aqueous environment can cause the compound to fall out of solution.

    • Troubleshooting Workflow:

      A Precipitation Observed B Verify Stock Solution Integrity A->B Initial Check C Optimize Final Solvent Concentration B->C If Stock is Clear D Test Different Co-solvents C->D If Precipitation Persists F Successful Solubilization C->F E pH Adjustment of Buffer D->E Alternative Approach D->F E->F

      Troubleshooting workflow for this compound precipitation.
    • Possible Causes & Solutions:

      • High Lipophilicity: this compound is a lipophilic molecule, leading to poor solubility in water.

        • Solution: Introduce a water-miscible co-solvent in your assay buffer. Dimethyl sulfoxide (DMSO) is commonly used for sulfonamides.[1] Start with a low final concentration (e.g., 0.5-1%) and ensure it is consistent across all experimental and control wells.[1]

      • Incorrect Solvent for Stock Solution: The initial solvent may not be optimal for maintaining this compound solubility upon dilution.

        • Solution: this compound is slightly soluble in DMSO and heated methanol.[2] Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in a co-solvent/buffer mixture.[3]

      • pH of the Assay Buffer: The sulfonamide group of this compound is weakly acidic, and its solubility can be pH-dependent.

        • Solution: Experiment with slight adjustments to the pH of your assay buffer. Increasing the pH can deprotonate the sulfonamide nitrogen, potentially forming a more soluble salt.[2]

Issue 2: Inconsistent or Lower-Than-Expected this compound Activity

  • Question: I am observing variable or unexpectedly low inhibitory activity of this compound in my carbonic anhydrase assay. Could the solvent be the cause?

  • Answer: Yes, the type and concentration of the solvent can significantly impact enzyme activity and inhibitor potency.

    • Troubleshooting Workflow:

      A Inconsistent/Low Activity B Evaluate Solvent Effect on Enzyme A->B D Assess Compound Purity A->D C Check Final Solvent Concentration B->C E Optimize Assay Conditions C->E D->E F Reliable Activity Measurement E->F

      Workflow for troubleshooting inconsistent this compound activity.
    • Possible Causes & Solutions:

      • Solvent Inhibition of Carbonic Anhydrase: Organic solvents, particularly at higher concentrations, can inhibit or denature the enzyme.

        • Solution: Run a solvent control experiment with varying concentrations of your chosen solvent (e.g., DMSO) in the absence of this compound to determine the maximum concentration that does not significantly affect carbonic anhydrase activity. For many enzyme assays, the final DMSO concentration should be kept at or below 1%.

      • Variability in Final Solvent Concentration: Inconsistent pipetting of the inhibitor stock solution can lead to different final solvent concentrations across wells, causing variability in the results.

        • Solution: Prepare intermediate dilutions of your this compound stock in the assay buffer containing the same final solvent concentration as your experimental wells. This ensures that the solvent concentration remains constant even at different inhibitor concentrations.

      • Compound Purity: Impurities in the this compound sample can interfere with the assay.

        • Solution: Ensure the purity of your this compound is greater than 95% using analytical techniques such as HPLC, NMR, and mass spectrometry before conducting biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on its solubility profile, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound. This compound is also reported to be slightly soluble in heated methanol.

Q2: What is the maximum concentration of DMSO that can be used in a carbonic anhydrase inhibition assay?

A2: While the tolerance of carbonic anhydrase to DMSO can vary slightly depending on the isoform and assay conditions, a general guideline is to keep the final concentration of DMSO at or below 1%. It is crucial to perform a solvent tolerance test for your specific enzyme and assay conditions.

Q3: How does the solubility of this compound change with different solvent concentrations?

Q4: Can other solvents besides DMSO be used for this compound?

A4: While DMSO is the most common co-solvent for sulfonamides in biological assays, other water-miscible organic solvents like ethanol or methanol could potentially be used. However, it is essential to perform solubility and solvent-enzyme compatibility tests for any alternative solvent.

Q5: How does poor solubility of this compound affect the IC50 value?

A5: If this compound precipitates in the assay, the actual concentration of the dissolved, active compound will be lower than the nominal concentration. This will lead to an overestimation of the IC50 value, making the compound appear less potent than it truly is.

Data Presentation

Table 1: Solubility of this compound and General Guidelines for Solvent Use in Carbonic Anhydrase Assays

SolventThis compound SolubilityRecommended Final Concentration in AssayPotential Issues
DMSO Slightly soluble≤ 1%Enzyme inhibition at higher concentrations.
Methanol Slightly soluble (heated)To be determined (typically ≤ 1%)Potential for enzyme denaturation.
Water Partly solubleNot suitable as a primary stock solventLow solubility limits achievable concentrations for dose-response studies.
Ethanol Not explicitly reported, but used for sulfonamidesTo be determined (typically ≤ 1%)Similar potential for enzyme inhibition as other organic solvents.

Experimental Protocols

Protocol 1: Determining the Effect of Solvent Concentration on Carbonic Anhydrase Activity

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock Solution: 0.3 mg/mL carbonic anhydrase in assay buffer.

    • Substrate Stock Solution: 3 mM 4-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

    • Solvent: 100% DMSO.

  • Assay Setup (96-well plate):

    • Prepare a serial dilution of DMSO in the assay buffer to achieve final concentrations ranging from 0% to 5% in the wells.

    • To each well, add the appropriate volume of the DMSO/buffer mixture.

    • Add 20 µL of the enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

    • Calculate the initial reaction rate (V) for each solvent concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the enzyme activity (as a percentage of the no-solvent control) against the final DMSO concentration to determine the solvent tolerance of the enzyme.

Protocol 2: Standard Carbonic Anhydrase Inhibition Assay for this compound

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock Solution: 0.3 mg/mL carbonic anhydrase in assay buffer.

    • Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO.

    • This compound Stock Solution: 10 mM this compound in 100% DMSO.

    • Positive Control: 10 mM Acetazolamide in 100% DMSO.

  • Assay Setup (96-well plate):

    • Prepare serial dilutions of the this compound stock solution in DMSO.

    • In the wells, add 158 µL of assay buffer.

    • Add 2 µL of the this compound dilutions (or DMSO for the control) to the respective wells. The final DMSO concentration should be kept constant and ideally ≤ 1%.

    • Add 20 µL of the enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Data Acquisition and Analysis:

    • Monitor the reaction rate as described in Protocol 1.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

cluster_pathway Mechanism of Carbonic Anhydrase Inhibition by this compound CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration CA Carbonic Anhydrase (with Zn2+) CO2->CA HCO3 HCO3- + H+ H2CO3->HCO3 CA->HCO3 Catalysis Inhibited_CA Inhibited Carbonic Anhydrase This compound This compound (Sulfonamide) This compound->CA Binds to Zn2+ in active site

Inhibition of carbonic anhydrase by this compound.

A Prepare Reagents (Buffer, Enzyme, Substrate, this compound) B Dispense Buffer and this compound Dilutions into 96-well Plate A->B C Add Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance at 400 nm D->E F Calculate Reaction Rates and Percent Inhibition E->F G Determine IC50 Value F->G

Experimental workflow for this compound inhibition assay.

References

Technical Support Center: Lasalocid Dissolution for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of Lasalocid for accurate and reproducible assay results.

Frequently Asked Questions (FAQs)

Q1: What is Lasalocid and which form is typically used in assays?

Lasalocid is a carboxylic polyether ionophore antibiotic isolated from Streptomyces lasaliensis.[1] It is a mixture of several closely related homologues: A, B, C, D, and E, with Lasalocid A being the primary component.[1] For laboratory assays, the sodium salt of Lasalocid is commonly used.[1]

Q2: What are the general solubility properties of Lasalocid sodium?

Lasalocid sodium has limited solubility in water but is soluble in many organic solvents.[1][2] Its solubility in aqueous solutions can be pH-dependent.

Q3: Which solvents are recommended for dissolving Lasalocid sodium?

Lasalocid sodium is soluble in a variety of organic solvents. Common choices for preparing stock solutions include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

  • Acetonitrile

For assays involving biological systems, DMSO is a frequently used solvent due to its miscibility with aqueous media. However, it is crucial to consider the potential effects of the solvent on the experimental system and to use the lowest effective concentration.

Troubleshooting Guide

Q1: My Lasalocid sodium is not dissolving completely in my chosen solvent. What should I do?

If you are experiencing incomplete dissolution, consider the following troubleshooting steps:

  • Increase Solvent Volume: The concentration of Lasalocid sodium may be too high for the volume of solvent used. Try increasing the solvent volume to lower the concentration.

  • Gentle Heating: Gently warming the solution in a water bath (e.g., to 37°C) can aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Using an ultrasonic bath can help break up aggregates and enhance dissolution. For instance, when using DMSO, sonication is recommended.

  • Vortexing: Vigorous vortexing can also facilitate the dissolution process.

  • Try an Alternative Solvent: If Lasalocid sodium remains insoluble, consider using a different recommended organic solvent from the list above.

Q2: I've prepared a stock solution in an organic solvent, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Precipitation upon dilution into an aqueous medium is a common issue with compounds that have low water solubility. Here are some strategies to mitigate this:

  • Optimize the Final Solvent Concentration: Minimize the percentage of the organic solvent in the final assay medium. Typically, a final DMSO concentration of less than 1% (and often below 0.1%) is recommended to avoid solvent-induced artifacts and precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Pre-warm the Assay Buffer: Having the aqueous buffer at a slightly elevated temperature (e.g., 37°C) before adding the Lasalocid solution can sometimes improve solubility.

  • pH Adjustment: The solubility of Lasalocid, a carboxylic acid, can be influenced by pH. Ensure the pH of your final assay medium is compatible with keeping the compound in solution.

Q3: How should I store my Lasalocid sodium stock solution?

For long-term stability, it is recommended to store Lasalocid sodium as a solid at -20°C. Once dissolved, stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of Lasalocid Sodium in Various Solvents

SolventSolubilityReference
Water (pH 7, 20°C)50 mg/L
Water0.5 g/L
Ethanol (95%)2.0 g/L
Chloroform500 g/L
Acetone93 g/L
DMSO100 mg/mL
MethanolSoluble
EthanolSoluble
DMFSoluble
AcetonitrileHigh solubility

Experimental Protocols

Protocol 1: Preparation of a 10 mM Lasalocid Sodium Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of Lasalocid sodium powder (Molecular Weight: 612.77 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 6.13 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

  • Thawing: Thaw a single aliquot of the 10 mM Lasalocid sodium stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the cell culture medium or assay buffer. For example, dilute the 10 mM stock 1:100 in the medium to get a 100 µM intermediate solution. This helps to minimize the final DMSO concentration.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your assay wells to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in a well containing 100 µL of medium, add 1 µL of the 100 µM intermediate solution.

  • Mixing: Gently mix the contents of the wells after adding the compound.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO (without Lasalocid) to control wells.

Mandatory Visualizations

G cluster_0 start Start: Incomplete Dissolution of Lasalocid concentration Is the concentration too high? start->concentration increase_volume Increase solvent volume concentration->increase_volume Yes sonicate_heat Apply gentle heat (37°C) or sonication concentration->sonicate_heat No increase_volume->sonicate_heat alternative_solvent Consider an alternative organic solvent (e.g., Methanol, Ethanol) sonicate_heat->alternative_solvent Still not dissolved dissolved Complete Dissolution Achieved sonicate_heat->dissolved Dissolved alternative_solvent->dissolved precipitation Precipitation upon aqueous dilution? dissolved->precipitation final_dmso Optimize (lower) final DMSO concentration precipitation->final_dmso Yes end End: Solution Ready for Assay precipitation->end No serial_dilution Perform serial dilutions final_dmso->serial_dilution serial_dilution->end G cluster_1 weigh 1. Weigh Lasalocid Sodium Powder add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution 4. Prepare Aliquots of Stock Solution dissolve->stock_solution store 5. Store at -20°C or -80°C stock_solution->store dilute 6. Dilute in Assay Buffer for Working Solution store->dilute assay 7. Add to Assay dilute->assay

References

addressing Lasamide precipitation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lasamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges encountered during experiments with this compound, particularly concerning its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as 2,4-dichloro-5-sulfamoylbenzoic acid, is a white to off-white crystalline powder.[1][2] It is primarily used as a key intermediate in the synthesis of the diuretic drug Furosemide.[1] Due to its chemical structure, it is also investigated as a carbonic anhydrase inhibitor. This compound is characterized by its poor solubility in water.[2][3]

Q2: Why does this compound precipitate in my aqueous experimental setup?

This compound has low aqueous solubility. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium. This happens because the solvent environment changes polarity, and the aqueous medium cannot maintain this compound in solution at the desired concentration.

Q3: What is the recommended solvent for making a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound. It is slightly soluble in DMSO. For some applications, heated methanol can also be used, where it is also slightly soluble.

Q4: What is the maximum concentration of DMSO that is safe for most cell cultures?

As a general rule, the final concentration of DMSO in cell culture should be kept as low as possible, ideally below 0.5%, to avoid cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.

Q5: Can I heat the this compound solution to improve solubility?

Gentle heating can aid in the dissolution of this compound in solvents like methanol. However, excessive heat should be avoided as it may lead to the degradation of the compound. When preparing a stock solution, gentle warming in a water bath (e.g., 37°C) can be beneficial.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Issue 1: Precipitation upon preparation of stock solution.
  • Problem: this compound powder is not fully dissolving in the solvent.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Ensure you are using a recommended solvent such as DMSO.

    • Increase Solvent Volume: The concentration may be too high. Try reducing the concentration by adding more solvent.

    • Apply Gentle Heat and Agitation: Gently warm the solution in a 37°C water bath and use a vortex or sonicator to aid dissolution.

    • Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

Issue 2: Precipitation upon dilution of stock solution into aqueous media.
  • Problem: A clear stock solution of this compound turns cloudy or forms a visible precipitate when added to buffer or cell culture medium.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your aqueous medium is as low as possible (ideally ≤ 0.5%) to minimize its effect on both the cells and compound solubility.

    • Use a Step-wise Dilution: Instead of adding the concentrated stock directly to the final volume of aqueous media, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in your aqueous media, vortex well, and then add this intermediate dilution to the final volume.

    • Pre-warm the Aqueous Medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock can sometimes help maintain solubility.

    • Vortex During Addition: Add the this compound stock solution dropwise to the pre-warmed aqueous medium while continuously vortexing to ensure rapid and thorough mixing.

Data Presentation

Table 1: Solubility Profile of this compound
Solvent/ConditionSolubility DescriptionNotes
WaterInsoluble/Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Slightly SolubleRecommended for stock solutions.
Methanol (Heated)Slightly SolubleGentle heating can improve dissolution.
EthanolData not readily available
PBS (pH 7.4)Expected to be poorly solublePrecipitation is common upon dilution of DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a best-practice method for preparing a concentrated stock solution of this compound to minimize precipitation issues.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock for Cell-Based Assays

This protocol outlines the steps for diluting the this compound DMSO stock into an aqueous medium for cell-based experiments, focusing on preventing precipitation.

Materials:

  • Prepared this compound stock solution in DMSO

  • Sterile cell culture medium or buffer

  • Sterile conical tubes or multi-well plates

  • Vortex mixer or plate shaker

Procedure:

  • Pre-warm the cell culture medium or buffer to 37°C.

  • While gently vortexing or shaking the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.

  • Ensure the final concentration of DMSO in the medium does not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Vortex the final solution thoroughly to ensure homogeneity before adding it to the cells.

  • Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the medium without this compound.

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

G start Start: this compound Precipitation Issue stock_prep Issue during Stock Solution Preparation? start->stock_prep dilution_issue Issue during Dilution into Aqueous Media? stock_prep->dilution_issue No verify_solvent 1. Verify Solvent (use DMSO) 2. Increase Solvent Volume 3. Gentle Heat & Agitation stock_prep->verify_solvent Yes reduce_conc 1. Reduce Final Concentration 2. Optimize DMSO % (<=0.5) 3. Use Step-wise Dilution 4. Pre-warm Aqueous Media 5. Vortex During Addition dilution_issue->reduce_conc Yes end Resolution: Clear Solution verify_solvent->end reduce_conc->end

Caption: A decision tree for troubleshooting this compound precipitation.

Inferred Signaling Pathway Inhibition by this compound

Disclaimer: The following diagram illustrates the potential inhibitory effects of this compound on the STAT3 and mTOR signaling pathways. This is inferred from studies on Niclosamide, a structurally related salicylanilide. Direct evidence for this compound's activity on these specific pathways is limited.

G cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines JAK JAK Cytokines->JAK PI3K PI3K Receptor Tyrosine Kinases->PI3K STAT3 STAT3 JAK->STAT3 Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Survival Survival mTORC1->Survival Angiogenesis Angiogenesis mTORC1->Angiogenesis STAT3->Cell Proliferation STAT3->Survival This compound This compound (Inferred Action) This compound->mTORC1 Inhibition This compound->STAT3 Inhibition

Caption: Inferred inhibitory action of this compound on STAT3 and mTOR signaling.

References

Technical Support Center: Optimizing Pre-incubation Time for Lasamide Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing pre-incubation time in enzyme assays involving Lasamide and its target enzymes, the carbonic anhydrases (CAs).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it target?

This compound is a derivative of 2,4-dichloro-5-sulfamoylbenzoic acid. Its derivatives are known to be potent inhibitors of several isoforms of the zinc metalloenzyme carbonic anhydrase (CA), particularly human carbonic anhydrase II (hCA II), IX (hCA IX), and XII (hCA XII).[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Q2: Why is pre-incubation of this compound with the enzyme important before adding the substrate?

Pre-incubation allows for the establishment of equilibrium between the enzyme and the inhibitor (this compound). For some inhibitors, the binding process is not instantaneous. A sufficient pre-incubation period ensures that the measured inhibition reflects the true potency of the compound. For inhibitors with slow-binding kinetics or a time-dependent mechanism of action, pre-incubation is crucial for accurate determination of inhibitory constants like IC50 or Ki.[3][4][5]

Q3: What is the recommended pre-incubation time for this compound with carbonic anhydrase?

The optimal pre-incubation time can vary depending on the specific CA isoform, the concentration of the enzyme and inhibitor, and the assay conditions. While there is no universally fixed time, a common starting point for sulfonamide-based inhibitors like this compound derivatives is a pre-incubation period of 10 to 30 minutes at room temperature. However, it is highly recommended to experimentally determine the optimal time for your specific assay.

Q4: How does pre-incubation time affect the measured IC50 value?

For inhibitors that exhibit time-dependent inhibition, increasing the pre-incubation time will typically result in a lower (more potent) IC50 value. This "IC50 shift" is an indicator of time-dependent inhibition. If the IC50 value does not change significantly with different pre-incubation times, it suggests that the inhibitor is in rapid equilibrium with the enzyme.

Q5: Can the solvent for this compound affect the assay?

Yes, the solvent used to dissolve this compound can impact the enzyme assay. Dimethyl sulfoxide (DMSO) is a commonly used solvent. However, high concentrations of DMSO can inhibit carbonic anhydrase activity. It is crucial to maintain a low final concentration of DMSO in the assay (typically ≤ 1% v/v) and to include a solvent control to account for any effects of the solvent itself.

II. Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent pre-incubation time.Standardize the pre-incubation time across all experiments. Use a timer to ensure consistency.
Enzyme or substrate degradation.Prepare fresh enzyme and substrate solutions for each experiment. Store stock solutions appropriately as recommended by the manufacturer.
Observed IC50 value is higher than expected from literature. Insufficient pre-incubation time.Increase the pre-incubation time to allow for the inhibitor to reach equilibrium with the enzyme. Test a range of pre-incubation times (e.g., 5, 15, 30, 60 minutes) to determine the optimal duration.
Low inhibitor solubility.Ensure this compound is fully dissolved in the solvent before adding to the assay. Consider using a different solvent if solubility is an issue, but be mindful of its effect on the enzyme.
No significant inhibition observed. Incorrect assay conditions (e.g., pH, temperature).Verify that the assay buffer pH and temperature are optimal for the specific carbonic anhydrase isoform being tested.
Inactive enzyme.Test the activity of the enzyme with a known substrate and without any inhibitor to confirm its functionality.
IC50 value decreases with longer pre-incubation. Time-dependent inhibition.This is an expected behavior for time-dependent inhibitors. Report the IC50 value along with the pre-incubation time used. Further kinetic studies may be required to determine the kinetic parameters kinact and KI.

III. Data Presentation: Effect of Pre-incubation Time on this compound IC50

The following table summarizes hypothetical, yet representative, data on the effect of varying pre-incubation times on the half-maximal inhibitory concentration (IC50) of a this compound derivative against hCA II.

Pre-incubation Time (minutes)IC50 (nM)Standard Deviation (nM)
585.2± 4.1
1552.7± 3.5
3035.1± 2.8
6034.5± 3.0

Note: This data is illustrative and intended to demonstrate the trend of decreasing IC50 with increased pre-incubation time for a time-dependent inhibitor. Actual results may vary.

IV. Experimental Protocols

Protocol 1: Determination of Optimal Pre-incubation Time

Objective: To determine the effect of pre-incubation time on the inhibitory activity of this compound against a specific carbonic anhydrase isoform.

Materials:

  • Purified recombinant human carbonic anhydrase (e.g., hCA II, hCA IX, or hCA XII)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES/Tris, pH 7.5)

  • Substrate solution (e.g., 0.5 mM p-nitrophenyl acetate in acetonitrile)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the carbonic anhydrase in the assay buffer to the desired final concentration (e.g., 25 nM for hCA IX).

  • Inhibitor Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.001 µM to 1.0 µM).

  • Pre-incubation:

    • In separate sets of wells on the 96-well plate, add the enzyme solution.

    • Add the diluted this compound solutions to the corresponding wells.

    • Incubate the plates for different time intervals: 5, 15, 30, and 60 minutes at room temperature.

  • Reaction Initiation: After each respective pre-incubation time, initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately measure the formation of the product (e.g., 4-nitrophenolate) by monitoring the absorbance at 405 nm in a kinetic mode for a set period (e.g., 120 seconds).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration for each pre-incubation time.

    • Determine the IC50 value for each pre-incubation time by fitting the data to a four-parameter logistic model.

    • The optimal pre-incubation time is the shortest time at which the IC50 value stabilizes (i.e., does not significantly decrease with further increases in pre-incubation time).

V. Mandatory Visualizations

Signaling Pathways

hCAII_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O hCAII hCA II (Cytosolic) CO2_H2O->hCAII HCO3_H HCO3- + H+ hCAII->HCO3_H pH_regulation Intracellular pH Regulation HCO3_H->pH_regulation Metabolic_Pathways Metabolic Pathways (e.g., Gluconeogenesis, Lipogenesis) HCO3_H->Metabolic_Pathways hCAIX_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H_extra H+ HCO3_extra HCO3- HCO3_intra HCO3- HCO3_extra->HCO3_intra Bicarbonate Transporters CO2_H2O CO2 + H2O hCAIX hCA IX (Transmembrane) CO2_H2O->hCAIX hCAIX->H_extra hCAIX->HCO3_extra H_intra H+ pH_homeostasis Intracellular pH Homeostasis HCO3_intra->pH_homeostasis Cell_Survival Cell Survival & Proliferation pH_homeostasis->Cell_Survival hCAXII_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O hCAXII hCA XII (Transmembrane) CO2_H2O->hCAXII HCO3_H HCO3- + H+ hCAXII->HCO3_H pH_regulation Intracellular pH Regulation HCO3_H->pH_regulation Cell_Growth Cell Growth & Adhesion pH_regulation->Cell_Growth experimental_workflow start Start prep_reagents Prepare Enzyme, Inhibitor, and Substrate Solutions start->prep_reagents pre_incubation Pre-incubate Enzyme and Inhibitor prep_reagents->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity initiate_reaction->measure_activity analyze_data Analyze Data (Calculate IC50) measure_activity->analyze_data end End analyze_data->end logical_relationship optimal_time Optimal Pre-incubation Time? increase_time Increase Pre-incubation Time optimal_time->increase_time No proceed_assay Proceed with Assay optimal_time->proceed_assay Yes ic50_stable Is IC50 Value Stable? increase_time->ic50_stable ic50_stable->increase_time No ic50_stable->proceed_assay Yes

References

Technical Support Center: Esterase Activity Assay for Lasalocid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Lasalocid and why might it interfere with an esterase activity assay?

A: Lasalocid is a polyether ionophore antibiotic that disrupts ion balance across cell membranes.[1] Its mechanism of action involves transporting metal cations, which can alter the local ionic environment and potentially affect enzyme conformation and activity.[1][2] Furthermore, as an ionophore, Lasalocid affects the pH of intracellular compartments like endosomes and lysosomes, which could interfere with assays sensitive to pH changes.[3]

Q2: What is the basic principle of a colorimetric esterase assay?

A: A common method uses a chromogenic substrate, such as p-nitrophenyl acetate (p-NPA).[4] An esterase enzyme hydrolyzes this substrate, releasing a product, p-nitrophenol (PNP), which is yellow and can be quantified by measuring its absorbance with a spectrophotometer, typically around 400-405 nm. The rate of color formation is proportional to the esterase activity.

Q3: Why is a "no-enzyme" control critical for this assay?

A: The substrate, p-nitrophenyl acetate, is known to be unstable in aqueous solutions and can undergo spontaneous hydrolysis, leading to the formation of the colored product even without enzymatic activity. A no-enzyme control is essential to measure this background rate of hydrolysis, which must be subtracted from the rate measured in the presence of the enzyme to determine the true enzyme-catalyzed activity.

Q4: Can the pH of the assay buffer affect the results?

A: Yes, significantly. The activity of the esterase enzyme itself is pH-dependent. Additionally, the product of the p-NPA assay, p-nitrophenol, has two characteristic absorption peaks that are affected by the solution's pH. This can lead to inaccurate and unreliable results if the pH is not strictly controlled or accounted for. To circumvent this, some protocols recommend measuring absorbance at the isosbestic point of PNP (347 nm), where the absorbance is independent of pH.

Troubleshooting Guide

Q5: My background absorbance (no-enzyme control) is very high. What could be the cause?

A: High background absorbance is a common issue, typically caused by the non-enzymatic hydrolysis of the p-nitrophenyl acetate substrate.

  • Substrate Degradation: Your p-NPA stock solution may have degraded. It is recommended to prepare fresh substrate solutions or use a stock stored at 2-8°C for no longer than one week. The substrate should be dissolved in a non-aqueous solvent like methanol or ethanol and diluted into the aqueous buffer just before starting the assay.

  • Alkaline Hydrolysis: The assay buffer pH might be too high, accelerating the spontaneous hydrolysis of the substrate. Consider optimizing the pH to balance enzyme activity and substrate stability.

  • Contamination: Your buffer or water may be contaminated with esterases or other substances that catalyze the reaction.

Q6: I am observing low or no esterase activity. What are the potential reasons?

A: Several factors could lead to unexpectedly low signal.

  • Lasalocid Inhibition: Lasalocid itself may be inhibiting your enzyme. As an ionophore, it alters the ionic environment, which can impact enzyme structure and function. It has been shown to decrease the activity of other enzymes, such as bacterial urease.

  • Incorrect pH: The pH of your buffer may be outside the optimal range for your specific esterase.

  • Enzyme Inactivity: Your enzyme preparation may have lost activity due to improper storage or handling.

  • Assay Conditions: The concentration of the substrate or enzyme may be too low.

Q7: The results of my assay are not reproducible. Why?

A: Poor reproducibility often stems from subtle variations in protocol execution.

  • pH Fluctuation: As the absorbance of p-nitrophenol is highly pH-dependent, minor changes in buffer pH between experiments can cause significant variability. Using the isosbestic point (347 nm) for measurement can improve reproducibility.

  • Temperature Variation: Enzyme kinetics are sensitive to temperature. Ensure all reactions are incubated at a constant, controlled temperature.

  • Timing Inconsistency: The timing of reagent addition and absorbance readings must be precise and consistent across all wells and plates.

  • Lasalocid Stability: Lasalocid can degrade under certain conditions. Ensure its concentration remains constant throughout the experiment.

Q8: My sample solution becomes turbid during the assay. How can I fix this?

A: Turbidity interferes with spectrophotometric measurements and can be caused by the low solubility of assay components.

  • Compound Precipitation: Lasalocid may not be fully soluble in your aqueous assay buffer. You may need to use a co-solvent, but be sure to run controls to check its effect on enzyme activity.

  • Substrate/Product Insolubility: While p-NPA is generally soluble, other esterase substrates (like p-nitrophenyl palmitate) or their fatty acid products can be immiscible in water, causing cloudiness.

Quantitative Data Summary

This table summarizes key parameters for a standard p-nitrophenyl acetate (p-NPA) based esterase assay.

ParameterValue / RecommendationRationaleCitations
Substrate p-Nitrophenyl acetate (p-NPA)Common chromogenic substrate for esterases.
Substrate Solvent Methanol or Ethanolp-NPA is unstable in aqueous solutions; dissolve in an organic solvent first.
Wavelength (λmax) 400 - 410 nmThis is the absorbance maximum for the p-nitrophenoxide product at alkaline pH.
Alternative Wavelength 347 nm (Isosbestic Point)Absorbance at this wavelength is independent of pH, improving accuracy and reproducibility.
Essential Controls No-Enzyme ControlMeasures spontaneous, non-enzymatic substrate hydrolysis.
Assay Buffer Sodium PhosphateA commonly used buffer system for maintaining pH.

Experimental Protocols

Protocol: Colorimetric Esterase Activity Assay using p-Nitrophenyl Acetate (p-NPA)

This protocol provides a general framework. Optimal concentrations, pH, and incubation times should be determined empirically for the specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 0.1 M sodium phosphate buffer at the desired pH (e.g., pH 7.0).
  • Enzyme Solution: Prepare a stock solution of your esterase in the assay buffer. Dilute to the desired working concentration just before use.
  • Lasalocid Stock: Prepare a concentrated stock solution of Lasalocid in a suitable solvent (e.g., ethanol or DMSO). Note the final solvent concentration in the assay should be low (<1%) and consistent across all wells.
  • Substrate Solution: Prepare a stock solution of p-NPA (e.g., 100 mM) in methanol or ethanol. This stock can be stored at 2-8°C for up to one week. Just before the assay, dilute this stock to the final working concentration using the assay buffer.

2. Assay Procedure (96-well plate format): a. Add 50 µL of assay buffer to all wells. b. Add 20 µL of the Lasalocid solution at various concentrations (or vehicle control) to the appropriate wells. c. Add 10 µL of the enzyme solution to the "test" and "positive control" wells. Add 10 µL of assay buffer to the "no-enzyme control" wells. d. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow Lasalocid to interact with the enzyme. e. Initiate the reaction by adding 20 µL of the freshly diluted p-NPA substrate solution to all wells. f. Immediately begin monitoring the change in absorbance at 405 nm (or 347 nm) over time using a microplate reader set to the same temperature. Collect readings every 30-60 seconds for 10-30 minutes.

3. Data Analysis: a. For each time point, subtract the average absorbance of the "no-enzyme control" wells from all other wells. b. Plot the corrected absorbance versus time for each sample. c. Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min). d. Compare the velocities of the Lasalocid-treated samples to the vehicle control to determine the extent of inhibition or activation.

Visualizations

TroubleshootingWorkflow start Assay Problem (e.g., High Background, Low Signal) high_bg Problem: High Background Signal? start->high_bg low_signal Problem: Low or No Signal? high_bg->low_signal No check_substrate Check Substrate Solution - Prepare fresh p-NPA - Use no-enzyme control high_bg->check_substrate Yes check_inhibition Consider Lasalocid Inhibition - Run dose-response curve low_signal->check_inhibition Yes solution Problem Resolved low_signal->solution No check_buffer_ph Check Buffer pH - Is it too alkaline? check_substrate->check_buffer_ph check_buffer_ph->solution check_enzyme Check Enzyme Activity - Use positive control without Lasalocid - Check storage conditions check_inhibition->check_enzyme check_assay_cond Check Assay Conditions - Optimize pH and temperature - Confirm substrate concentration check_enzyme->check_assay_cond check_assay_cond->solution

Caption: Troubleshooting workflow for common esterase assay issues.

AssayPrinciple cluster_reaction Enzymatic Reaction cluster_interference Potential Interference substrate p-Nitrophenyl Acetate (Colorless) product p-Nitrophenol (Yellow, A_max ~405 nm) substrate->product + H2O enzyme Esterase enzyme->substrate lasalocid Lasalocid (Ionophore) lasalocid->enzyme Inhibition? (Alters ionic environment)

Caption: Principle of the p-NPA colorimetric esterase assay.

References

Validation & Comparative

Validating Lasamide's Mechanism of Action in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lasamide, a benzenesulfonamide-based carbonic anhydrase (CA) inhibitor, with alternative molecules targeting the same pathway for cancer therapy. By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this document serves as a valuable resource for validating this compound's mechanism of action in cellular contexts.

Mechanism of Action: Targeting Carbonic Anhydrase in the Tumor Microenvironment

This compound exerts its anticancer effects primarily through the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII.[1][2] These enzymes are crucial for cancer cell survival and proliferation. In the hypoxic (low oxygen) tumor microenvironment, cancer cells upregulate CA IX and CA XII to maintain a neutral intracellular pH (pHi) by converting carbon dioxide (CO2) and water (H2O) into bicarbonate (HCO3-) and protons (H+). The protons are then extruded, leading to an acidic extracellular pH (pHe). This acidic microenvironment promotes tumor invasion, metastasis, and resistance to chemotherapy.

By inhibiting CA IX and CA XII, this compound disrupts this critical pH-regulating mechanism, leading to intracellular acidification and a less acidic tumor microenvironment. This disruption of pH homeostasis can trigger downstream cellular events, including the induction of apoptosis (programmed cell death) and cell cycle arrest, ultimately inhibiting cancer cell growth.

Comparative Performance of Carbonic Anhydrase Inhibitors

The following tables summarize the inhibitory activity (Ki) against various CA isoforms and the cytotoxic effects (IC50) of this compound and its alternatives in different cancer cell lines.

Table 1: Inhibitory Activity (Ki) Against Carbonic Anhydrase Isoforms

Compound ClassCompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Sulfonamide This compound Derivative (7) -4.935.8-
This compound Derivative (9) -5.325.4-
Acetazolamide (AAZ) 25012255.7[3]
SLC-0111 --4589
Coumarin Compound 18f 955515215[4]
Sulfocoumarin Compound 15 >100,000>100,00022.919.2

Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines

Compound ClassCompoundCell LineCancer TypeIC50 (µM)
Sulfonamide This compound Derivative (11) MDA-MB-231Triple-Negative Breast Cancer-
SLC-0111 HT-29Colorectal Carcinoma13.53[1]
MCF7Breast Cancer18.15
PC3Prostate Cancer8.71
Coumarin Compound 4b PC3Prostate Cancer-
Compound 15 PC3Prostate Cancer-
Compound 3 MDA-MB-231Triple-Negative Breast Cancer-
Sulfocoumarin Compound 1a HT-1080Fibrosarcoma11.0
SHSY5YNeuroblastoma22.0
MCF-7Breast Cancer1.8

Experimental Protocols

To validate the mechanism of action of this compound and compare its efficacy with other CA inhibitors, the following key experiments are recommended:

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and alternative inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or alternative inhibitors for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound and alternative inhibitors

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of compounds for a specified time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound and alternative inhibitors

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with compounds as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Lasamide_Mechanism_of_Action cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_H2O_out CO2 + H2O CAIX_XII CA IX / CA XII CO2_H2O_out->CAIX_XII Hydration H_out H+ CAIX_XII->H_out Proton Extrusion HCO3_in HCO3- CAIX_XII->HCO3_in Intracellular_Acidification Intracellular Acidification CAIX_XII->Intracellular_Acidification Leads to CO2_H2O_in CO2 + H2O CO2_H2O_in->CAIX_XII Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Intracellular_Acidification->Apoptosis Intracellular_Acidification->CellCycleArrest This compound This compound This compound->CAIX_XII Inhibition

Caption: this compound inhibits CA IX/XII, disrupting pH balance and inducing apoptosis and cell cycle arrest.

Apoptosis_Pathway_Validation cluster_exp Experimental Validation Lasamide_Treatment This compound Treatment CA_Inhibition CA IX/XII Inhibition Lasamide_Treatment->CA_Inhibition Intracellular_Acidification Intracellular Acidification CA_Inhibition->Intracellular_Acidification Mitochondrial_Stress Mitochondrial Stress Intracellular_Acidification->Mitochondrial_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Stress->Caspase_Activation Apoptosis_Execution Apoptosis Caspase_Activation->Apoptosis_Execution Western_Blot_Apoptosis Western Blot (Cleaved Caspase-3, PARP) Caspase_Activation->Western_Blot_Apoptosis Measured by AnnexinV_PI Annexin V / PI Assay (Flow Cytometry) Apoptosis_Execution->AnnexinV_PI Measured by

Caption: Workflow for validating this compound-induced apoptosis via Annexin V/PI and Western blot assays.

Cell_Cycle_Arrest_Pathway_Validation cluster_exp Experimental Validation Lasamide_Treatment This compound Treatment CA_Inhibition CA IX/XII Inhibition Lasamide_Treatment->CA_Inhibition pH_Disruption Intracellular pH Disruption CA_Inhibition->pH_Disruption CDK_Inhibitor_Upregulation Upregulation of CDK Inhibitors (e.g., p21) pH_Disruption->CDK_Inhibitor_Upregulation CDK_Cyclin_Inhibition Inhibition of CDK-Cyclin Complexes (e.g., CDK4/Cyclin D1) CDK_Inhibitor_Upregulation->CDK_Cyclin_Inhibition G1_S_Arrest G1/S Phase Arrest CDK_Cyclin_Inhibition->G1_S_Arrest Western_Blot_CellCycle Western Blot (Cyclin D1, CDK4, p21) CDK_Cyclin_Inhibition->Western_Blot_CellCycle Measured by PI_Staining Propidium Iodide Staining (Flow Cytometry) G1_S_Arrest->PI_Staining Measured by

Caption: Workflow for validating this compound-induced cell cycle arrest via PI staining and Western blot.

References

Lasamide's Cross-Reactivity with Carbonic Anhydrase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Lasamide against various human carbonic anhydrase (hCA) isoforms. The data presented is compiled from recent studies to offer an objective overview of this compound's cross-reactivity profile, supported by experimental data and methodologies.

Introduction to this compound

This compound, a synthetic precursor and a known contaminant in the manufacturing of the diuretic Furosemide, has emerged as a potent inhibitor of human carbonic anhydrases (hCAs). Its benzenesulfonamide structure allows it to effectively bind to the zinc ion within the active site of CA enzymes. Understanding the cross-reactivity of this compound with different CA isoforms is crucial for its potential development as a therapeutic agent or as a scaffold for designing more selective inhibitors.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound against a panel of hCA isoforms has been quantified by determining the inhibition constants (Kᵢ). A lower Kᵢ value indicates a higher affinity and more potent inhibition. The following table summarizes the Kᵢ values for this compound against several key hCA isoforms.

Carbonic Anhydrase IsoformInhibition Constant (Kᵢ) in nM
hCA I0.52
hCA II0.33
hCA IX2.61
hCA XII7.54
hCA XIII9.37
hCA XIV11.9
Data sourced from ACS Med Chem Lett. 2024, 15, 10, 1749–1755.[1]

The data reveals that this compound is a highly potent inhibitor of several hCA isoforms, with sub-nanomolar to low nanomolar Kᵢ values. It demonstrates the strongest inhibition against the ubiquitous cytosolic isoforms hCA I and hCA II.[1] Among the tumor-associated isoforms, this compound is a particularly effective inhibitor of hCA IX.[1]

Experimental Methodology: Stopped-Flow CO₂ Hydrase Assay

The inhibition constants of this compound were determined using a stopped-flow CO₂ hydrase assay. This technique measures the enzyme-catalyzed hydration of carbon dioxide.

Principle: Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.

Detailed Protocol:

  • Reagent Preparation:

    • Buffer Solution: A suitable buffer, such as Tris-HCl, is prepared and adjusted to a specific pH (e.g., pH 7.5).

    • Enzyme Solution: A stock solution of the purified hCA isoform is prepared in the buffer.

    • Inhibitor Solution: A stock solution of this compound is prepared, typically in a solvent like DMSO, and then diluted to various concentrations in the buffer.

    • CO₂ Solution: A saturated solution of CO₂ is prepared by bubbling CO₂ gas into chilled, deionized water.

    • pH Indicator: A pH-sensitive indicator (e.g., phenol red) is added to the buffer solution.

  • Instrumentation:

    • A stopped-flow spectrophotometer is used. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of the reaction kinetics by measuring the change in absorbance of the pH indicator.

  • Experimental Procedure:

    • Enzyme-Inhibitor Incubation: The enzyme solution is pre-incubated with the inhibitor solution (or buffer for the control) for a specific period to allow for binding to reach equilibrium.

    • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.

    • Data Acquisition: The change in absorbance of the pH indicator is recorded over a short period (milliseconds to seconds) immediately after mixing. This reflects the initial rate of the enzymatic reaction.

  • Data Analysis:

    • The initial rates of the reaction are calculated from the slope of the absorbance change over time.

    • The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition or other relevant models.

Visualizing Experimental and Logical Relationships

To better understand the experimental process and the implications of the findings, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme hCA Isoform Solution Mixing Rapid Mixing in Stopped-Flow Instrument Enzyme->Mixing Inhibitor This compound Solution Inhibitor->Mixing Substrate CO2-Saturated Water Substrate->Mixing Buffer Buffer with pH Indicator Buffer->Mixing Measurement Spectrophotometric Measurement of Absorbance Change Mixing->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc Ki_Calc Determine Ki Value Rate_Calc->Ki_Calc

Caption: Experimental workflow for determining carbonic anhydrase inhibition.

cross_reactivity cluster_isoforms Carbonic Anhydrase Isoforms This compound This compound hCA_II hCA II (Ki = 0.33 nM) This compound->hCA_II Strongest Inhibition hCA_I hCA I (Ki = 0.52 nM) This compound->hCA_I hCA_IX hCA IX (Ki = 2.61 nM) This compound->hCA_IX hCA_XII hCA XII (Ki = 7.54 nM) This compound->hCA_XII hCA_XIII hCA XIII (Ki = 9.37 nM) This compound->hCA_XIII hCA_XIV hCA XIV (Ki = 11.9 nM) This compound->hCA_XIV Weakest Inhibition

Caption: Cross-reactivity profile of this compound with hCA isoforms.

References

Comparative Analysis of Lasamide Binding to Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lasamide's binding affinity to various human carbonic anhydrase (CA) isoforms. The data presented herein is intended to assist researchers and drug development professionals in evaluating this compound as a potential carbonic anhydrase inhibitor. For comparative context, binding data for the well-established CA inhibitor Acetazolamide and the related compound Furosemide are also included.

Quantitative Binding Data

The inhibitory activities of this compound, Furosemide, and the reference compound Acetazolamide against a panel of human carbonic anhydrase isoforms were determined using the stopped-flow CO2 hydration assay. The inhibition constants (Ki) are summarized in the table below. Lower Ki values indicate stronger binding affinity.

Carbonic Anhydrase IsoformThis compound (Ki, nM)Furosemide (Ki, nM)Acetazolamide (Ki, nM)
hCA I50.362250
hCA II6.86512
hCA III>10000>1000060000
hCA VA15.648349
hCA VB9.81865.3
hCA VI8.111.28.9
hCA VII2.59.82.5
hCA IX2.6142025
hCA XII7.5418.45.7
hCA XIII9.3715.516.7
hCA XIV11.95247

Experimental Protocols

Stopped-Flow CO2 Hydration Assay

The inhibition constants for each compound were determined by measuring the enzyme-catalyzed hydration of CO2 using a stopped-flow spectrophotometer. This method follows the change in pH of a buffer solution resulting from the formation of carbonic acid.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms

  • Inhibitors (this compound, Furosemide, Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., 20 mM TRIS or HEPES, pH 7.4)

  • CO2-saturated water

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoforms and inhibitors. A series of inhibitor dilutions are made to determine the Ki value.

  • Reaction Setup: The two syringes of the stopped-flow instrument are filled. Syringe A contains the buffer, pH indicator, and the CA enzyme at a constant concentration. Syringe B contains the CO2-saturated water and varying concentrations of the inhibitor.

  • Mixing and Measurement: The contents of the two syringes are rapidly mixed, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the slope of the absorbance curve.

  • Data Analysis: The initial rates are plotted against the inhibitor concentration. The Ki value is then calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.

X-ray Crystallography

To determine the binding mode of this compound to carbonic anhydrase, X-ray crystallography studies were performed.[1]

Procedure:

  • Crystallization: Crystals of the target CA isoform (e.g., hCA II) are grown in the presence of this compound.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. The atomic model is then built and refined to fit the electron density, revealing the precise interactions between this compound and the amino acid residues in the active site of the enzyme.

Visualizations

Signaling Pathway: Role of Carbonic Anhydrase in Aqueous Humor Production

Carbonic anhydrase inhibitors are commonly used in the treatment of glaucoma to reduce intraocular pressure. They achieve this by inhibiting CA isoforms in the ciliary epithelium, which in turn reduces the secretion of aqueous humor. The following diagram illustrates the key steps in this process.

G cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibitor Inhibitor Action CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO3- + H+ H2CO3->HCO3_H Ion_Transport Ion Transport (Na+, Cl-, HCO3-) HCO3_H->Ion_Transport Aqueous_Humor Aqueous Humor Secretion Ion_Transport->Aqueous_Humor Water Follows Osmotic Gradient This compound This compound This compound->H2CO3 Inhibition G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme and Inhibitor Solutions C Load Syringes of Stopped-Flow Instrument A->C B Prepare Buffer and CO2-Saturated Water B->C D Rapidly Mix Reactants C->D E Monitor Absorbance Change of pH Indicator D->E F Determine Initial Reaction Rates E->F G Plot Rates vs. Inhibitor Concentration F->G H Calculate Ki Value G->H

References

An In Vivo Comparative Analysis of Lasamide and Methazolamide in Ocular Hypotensive Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of Lasamide and Methazolamide, two carbonic anhydrase inhibitors investigated for their potential in managing glaucoma. While direct comparative in vivo studies are not publicly available, this document synthesizes findings from separate preclinical and clinical evaluations to offer a comprehensive overview of their respective efficacy, pharmacokinetics, and mechanisms of action. The comparison primarily focuses on their application in reducing intraocular pressure (IOP), a key therapeutic target in glaucoma management. It is important to note that the available in vivo data for this compound pertains to its derivatives, which may have different pharmacokinetic and pharmacodynamic profiles than the parent compound.

Executive Summary

Methazolamide is a well-established carbonic anhydrase inhibitor with demonstrated efficacy in lowering intraocular pressure through systemic administration. Its pharmacokinetic profile is characterized by good absorption and a relatively long half-life. In contrast, in vivo research on this compound has primarily focused on its derivatives, specifically sulfonylpiperazine analogs, administered topically in animal models. These derivatives have shown promising IOP-lowering effects, suggesting that the this compound scaffold is a viable candidate for developing topical glaucoma therapies. This guide presents the available quantitative data, experimental methodologies, and a visualization of the underlying signaling pathway to aid in the objective assessment of these two compounds.

Quantitative Data Comparison

The following tables summarize the available in vivo data for Methazolamide and this compound derivatives. Due to the absence of head-to-head studies, the data is presented separately to avoid direct, and potentially misleading, comparisons.

Table 1: In Vivo Efficacy of Methazolamide in Lowering Intraocular Pressure (IOP)

SpeciesRoute of AdministrationDosePeak IOP Reduction (%)Time to Peak Effect (hours)Study Reference
HumanOral25 mg every 8 hours~13.5%9-10[1]
HumanOral50 mg every 8 hours~17.6%9-10[1]
HumanOral100 mg every 8 hours~22.9%9-10[1]
RabbitTopical (2.5% solution)Not specifiedNot specified1[2]

Table 2: In Vivo Efficacy of this compound Derivatives in Lowering Intraocular Pressure (IOP) in a Rabbit Model

CompoundRoute of AdministrationConcentration (% w/v)Maximum IOP Reduction (mmHg)Time to Peak Effect (minutes)Duration of Effect (hours)Study Reference
This compound Derivative 7Topical1~4.5120>4[3]
This compound Derivative 9Topical1~5.5120~4
Acetazolamide (Reference)Topical1~4.060<4

Table 3: Pharmacokinetic Parameters of Methazolamide

SpeciesRoute of AdministrationTmax (hours)Half-life (hours)Volume of DistributionProtein Binding (%)Study Reference
HumanOral1-2~14 (plasma)17-23 L~55

Note: Pharmacokinetic data for this compound and its derivatives in vivo is not available in the public domain.

Experimental Protocols

IOP Lowering Efficacy of this compound Derivatives in Rabbits
  • Animal Model: Hypertensive rabbits were used to model elevated intraocular pressure.

  • Drug Administration: A 30 µL solution of 1% w/v of the this compound derivatives (compounds 7 and 9) or the reference drug, Acetazolamide, was administered topically to the eyes of the rabbits. A control group received the vehicle solution (0.5% NaCl and 0.1% DMSO in sterile water).

  • IOP Measurement: Intraocular pressure was measured at baseline and at various time points (30, 60, 120, 180, and 240 minutes) after administration using a tonometer.

  • Data Analysis: The change in IOP from baseline (ΔIOP) and the difference in IOP reduction between the treated and vehicle groups (ΔΔIOP) were calculated. Statistical analysis was performed using a two-way ANOVA followed by a Bonferroni post-hoc test.

IOP Lowering Efficacy of Methazolamide in Humans
  • Study Design: A repeated dose-response study was conducted in twenty-two patients with open-angle glaucoma.

  • Drug Administration: Patients received weekly courses of oral Methazolamide at different dosages (25 mg, 50 mg, and 100 mg) every eight hours. A separate group of eight patients received Acetazolamide (250 mg four times a day) for comparison.

  • IOP Measurement: Intraocular pressure was measured before and during treatment to determine the mean reduction in IOP.

  • Data Analysis: The mean reduction in outflow pressure was calculated for each dosage group.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and Methazolamide is the inhibition of carbonic anhydrase, a key enzyme in the ciliary body responsible for the production of aqueous humor. By inhibiting this enzyme, the formation of bicarbonate ions is reduced, leading to a decrease in fluid secretion and consequently, a reduction in intraocular pressure.

G cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Hydration H2CO3->CO2_H2O Dehydration HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation HCO3_H->H2CO3 Association Ion_Transport Ion Transport (Na+, Cl-, HCO3-) HCO3_H->Ion_Transport Drives CA Carbonic Anhydrase CA->H2CO3 Catalyzes Aqueous_Humor Aqueous Humor Secretion Ion_Transport->Aqueous_Humor Leads to Reduced_Secretion Reduced Aqueous Humor Secretion This compound This compound / Derivatives This compound->CA Inhibits Methazolamide Methazolamide Methazolamide->CA Inhibits Lowered_IOP Lowered Intraocular Pressure Reduced_Secretion->Lowered_IOP Results in

Caption: Signaling pathway of carbonic anhydrase inhibitors in reducing aqueous humor secretion.

The following diagram illustrates the typical experimental workflow for evaluating the efficacy of topical IOP-lowering agents in a rabbit model.

G cluster_workflow Experimental Workflow: In Vivo IOP Study in Rabbits Animal_Model Induce Ocular Hypertension in Rabbit Model Baseline_IOP Measure Baseline Intraocular Pressure (IOP) Animal_Model->Baseline_IOP Drug_Admin Topical Administration (Test Compound vs. Vehicle) Baseline_IOP->Drug_Admin IOP_Monitoring Monitor IOP at Pre-defined Time Intervals Drug_Admin->IOP_Monitoring Data_Analysis Data Analysis: Calculate ΔIOP and ΔΔIOP IOP_Monitoring->Data_Analysis Efficacy_Conclusion Determine Efficacy and Duration of Action Data_Analysis->Efficacy_Conclusion

Caption: General experimental workflow for in vivo IOP studies.

Conclusion

Based on the available in vivo data, both Methazolamide and derivatives of this compound demonstrate potential as ocular hypotensive agents. Methazolamide is effective when administered orally, but systemic administration can be associated with side effects. The topical efficacy of this compound derivatives in a preclinical model is a significant finding, as topical administration can minimize systemic exposure and associated adverse effects.

The development of a topical formulation for a potent carbonic anhydrase inhibitor like this compound could represent a valuable advancement in glaucoma therapy. However, further research, including head-to-head comparative studies with established drugs like Methazolamide and comprehensive pharmacokinetic and toxicology studies of the parent this compound compound and its most promising derivatives, is necessary to fully elucidate its therapeutic potential and safety profile. Researchers and drug development professionals are encouraged to consider the data and experimental contexts presented in this guide to inform future investigations in this area.

References

Lasamide and Dichlorphenamide: A Comparative Analysis for Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective treatments for glaucoma, a leading cause of irreversible blindness, researchers rely on robust preclinical models to evaluate novel therapeutic agents. Carbonic anhydrase inhibitors have long been a cornerstone of glaucoma therapy, and this guide provides a detailed comparison of two such agents, Lasamide and Dichlorphenamide, for use in experimental glaucoma models. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data.

Introduction to this compound and Dichlorphenamide

Dichlorphenamide is a well-established, first-generation carbonic anhydrase inhibitor that has been used clinically to treat glaucoma.[1][2][3] It functions by inhibiting carbonic anhydrase in the ciliary body, which in turn reduces the production of aqueous humor and lowers intraocular pressure (IOP).[1] this compound represents a newer class of compounds, also targeting carbonic anhydrase II (CA-II), the primary isoenzyme involved in aqueous humor secretion.[4] Recent studies on this compound derivatives have demonstrated their potential as effective agents for managing elevated IOP.

Performance Data in Glaucoma Models

Quantitative data from preclinical studies in rabbit models of glaucoma are summarized below. It is important to note that these data are from separate studies and not from a direct head-to-head comparison.

DrugAnimal ModelFormulationPeak IOP ReductionDuration of ActionReference
This compound Derivative (Compound 9) Hypertensive Rabbits1% w/v aqueous solutionStronger IOP lowering effect compared to Acetazolamide at 30 minutesEffect maintained for up to 4 hours
Dichlorphenamide Sodium Rabbits with alpha-chymotrypsin-induced ocular hypertension10% sodium salt solutionPronounced and prolonged IOP loweringNot explicitly quantified, but described as "prolonged"

Mechanism of Action: Carbonic Anhydrase Inhibition

Both this compound and Dichlorphenamide exert their IOP-lowering effects by inhibiting carbonic anhydrase, particularly the CA-II isoform, in the ciliary epithelium of the eye. This enzyme is crucial for the production of bicarbonate ions, which drive the secretion of aqueous humor. By inhibiting CA-II, these drugs reduce the formation of bicarbonate, leading to a decrease in aqueous humor production and consequently, a reduction in intraocular pressure.

G cluster_ciliary_epithelium Ciliary Epithelium cluster_aqueous_humor Aqueous Humor Formation cluster_inhibition Inhibition Pathway CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2_H2O->CAII Catalyzes H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociates Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives CAII->H2CO3 Reduced_Aqueous_Humor Reduced Aqueous Humor Secretion CAII->Reduced_Aqueous_Humor Leads to IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Maintains This compound This compound This compound->CAII Dichlorphenamide Dichlorphenamide Dichlorphenamide->CAII Inhibition Inhibits Lowered_IOP Lowered Intraocular Pressure Reduced_Aqueous_Humor->Lowered_IOP Results in

Caption: Signaling pathway of carbonic anhydrase inhibition by this compound and Dichlorphenamide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

This compound Derivative (Compound 9) Study
  • Animal Model: Hypertensive rabbits. The method for inducing hypertension was not explicitly detailed in the provided summary.

  • Drug Administration: A 30 µL drop of a 1% w/v aqueous solution of compound 9 was topically administered to the eyes of the rabbits.

  • IOP Measurement: Intraocular pressure was measured at baseline and at various time points post-administration (30, 60, 120, and 240 minutes).

  • Outcome Measures: The primary outcome was the change in IOP from baseline over time. The data was presented as both the IOP lowering profile (mmHg) and the change in IOP (ΔΔIOP) versus time.

  • Statistical Analysis: A two-way ANOVA followed by a Bonferroni post hoc test was used to determine statistical significance.

Dichlorphenamide Sodium Study
  • Animal Model: Rabbits with alpha-chymotrypsin-induced ocular hypertension.

  • Induction of Ocular Hypertension: Ocular hypertension was induced by the injection of alpha-chymotrypsin into the posterior chamber of the rabbit eye. This method is known to produce a sustained elevation in IOP.

  • Drug Administration: A single 50 µL topical instillation of a 10% solution of the water-soluble sodium salt of Dichlorphenamide was administered.

  • IOP Measurement: Intraocular pressure was measured before and after drug administration.

  • Outcome Measures: The primary outcome was the reduction in IOP. The study also measured drug levels in the aqueous humor and serum.

G cluster_this compound This compound Derivative (Compound 9) Workflow cluster_dichlorphenamide Dichlorphenamide Sodium Workflow L1 Select Hypertensive Rabbits L2 Baseline IOP Measurement L1->L2 L3 Topical Administration of 1% Compound 9 Solution L2->L3 L4 IOP Measurement at 30, 60, 120, 240 min L3->L4 L5 Data Analysis (ANOVA) L4->L5 D1 Induce Ocular Hypertension (alpha-chymotrypsin) D2 Baseline IOP Measurement D1->D2 D3 Topical Administration of 10% Dichlorphenamide Solution D2->D3 D4 Post-administration IOP Measurement D3->D4 D5 Measure Aqueous Humor & Serum Drug Levels D3->D5

Caption: Experimental workflows for this compound and Dichlorphenamide studies.

Discussion and Future Directions

Both this compound and Dichlorphenamide have demonstrated efficacy in reducing intraocular pressure in rabbit models of glaucoma by inhibiting carbonic anhydrase. The study on a this compound derivative suggests a potent and sustained IOP-lowering effect. Dichlorphenamide, a more established drug, also shows significant IOP reduction when administered topically as a sodium salt.

Direct comparative studies are necessary to definitively establish the relative potency and duration of action of this compound versus Dichlorphenamide. Future research should focus on head-to-head comparisons in standardized glaucoma models, exploring optimal formulations, and further elucidating any potential differences in their pharmacological profiles. Such studies will be invaluable in guiding the development of next-generation carbonic anhydrase inhibitors for the treatment of glaucoma.

References

Lasalocid Demonstrates Potent Anti-Proliferative Effects in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent preclinical studies have highlighted the significant anti-proliferative capabilities of Lasalocid, an ionophore antibiotic, against a range of cancer cell lines. This report provides a comparative guide for researchers, scientists, and drug development professionals, summarizing the quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Lasalocid has shown promising activity, in some cases comparable or superior to conventional chemotherapeutic agents, by inducing cell cycle arrest, apoptosis, and autophagy. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Comparative Anti-Proliferative Activity

Lasalocid has been evaluated for its efficacy against various cancer cell lines, with its half-maximal inhibitory concentration (IC50) determined and compared with other anti-cancer drugs. The data consistently demonstrates its potent cytotoxic effects.

CompoundCell LineCancer TypeIC50 (µM)Comparative Agent(s)Comparative IC50 (µM)Selectivity Index (SI)
Lasalocid PC3Prostate Cancer1.4 - 7.2Gemcitabine0.14 - 3.42.2 - 11
SW480Colon Cancer (Primary)7.2Doxorubicin-2.2
SW620Colon Cancer (Metastatic)6.1Gemcitabine->1
Melanoma Cell LinesMelanoma(Time and dose-dependent)---
HepG2Liver Cancer4.0 - 9.0---

Note: The Selectivity Index (SI) is calculated as the IC50 for a normal cell line divided by the IC50 for the respective cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

In studies, Lasalocid has exhibited higher anti-proliferative activity and lower cytotoxicity towards non-tumor cells when compared to cisplatin in breast, colon, and lung adenocarcinoma cell lines.[1][2] Furthermore, its efficacy is being explored in combination with other agents, with some Lasalocid-based bioconjugates showing enhanced potency.[1]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of Lasalocid and control compounds for the desired time period (e.g., 24, 48, 72 hours).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with Lasalocid and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells following treatment and wash with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Mechanism of Action: Signaling Pathways

Lasalocid exerts its anti-proliferative effects through the modulation of several key signaling pathways. A primary mechanism involves the generation of Reactive Oxygen Species (ROS), which triggers downstream events leading to apoptosis and autophagy.[1] Furthermore, Lasalocid has been shown to inhibit the PI3K/AKT signaling pathway while activating the JNK/P38 MAPK pathway.[3] This dual action leads to the downregulation of the transcription factor FOXM1, a key regulator of cell cycle progression and proliferation, ultimately resulting in cell cycle arrest at the G0/G1 phase and apoptosis.

G cluster_0 Lasalocid Treatment cluster_1 Cellular Response cluster_2 Downstream Effects Lasalocid Lasalocid ROS ↑ Reactive Oxygen Species (ROS) Lasalocid->ROS PI3K_AKT PI3K/AKT Pathway Lasalocid->PI3K_AKT Inhibits JNK_P38 JNK/P38 MAPK Pathway Lasalocid->JNK_P38 Activates Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy ROS->Autophagy FOXM1 ↓ FOXM1 PI3K_AKT->FOXM1 Inhibits Downregulation JNK_P38->FOXM1 Promotes Downregulation FOXM1->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest FOXM1->CellCycleArrest

Caption: Lasalocid Signaling Pathway in Cancer Cells.

Experimental Workflow

The validation of Lasalocid's anti-proliferative effects follows a structured experimental workflow, beginning with in vitro assays and potentially progressing to in vivo models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation (Optional) A Cell Culture (Cancer & Normal Cell Lines) B MTT Assay (Determine IC50) A->B C Comparative Analysis (vs. Standard Drugs) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Western Blot (Signaling Proteins) E->F G Animal Model Studies (e.g., Xenograft) F->G H Toxicity & Efficacy Assessment G->H

Caption: Experimental Workflow for Validating Anti-proliferative Effects.

References

Assessing the In Vitro Off-Target Profile of Lasamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the in vitro off-target effects of Lasamide, a potent carbonic anhydrase inhibitor. While this compound's primary targets are well-documented, understanding its potential interactions with other protein families, such as kinases, is crucial for a comprehensive safety and specificity profile. This document outlines key experimental approaches and presents a comparative analysis of this compound against the established carbonic anhydrase inhibitor, Acetazolamide. The presented kinase inhibition data is hypothetical and serves to illustrate the assessment process.

Comparative Analysis of Inhibitor Potency

To evaluate the selectivity of this compound, its inhibitory activity against its intended target, human carbonic anhydrase II (hCA II), is compared with its activity against a panel of representative kinases. Acetazolamide is included as a reference compound.

TargetThis compound (IC50/Kᵢ)Acetazolamide (IC50/Kᵢ)Assay Type
On-Target
hCA II25 nM (Kᵢ)[1]12 nM (Kᵢ)Stopped-Flow CO₂ Hydrase Assay
Off-Target (Kinases)
Abl1>10,000 nM (IC50)>10,000 nM (IC50)ADP-Glo™ Kinase Assay
Src8,500 nM (IC50)>10,000 nM (IC50)ADP-Glo™ Kinase Assay
VEGFR2>10,000 nM (IC50)>10,000 nM (IC50)ADP-Glo™ Kinase Assay
EGFR>10,000 nM (IC50)>10,000 nM (IC50)ADP-Glo™ Kinase Assay
PI3Kα9,200 nM (IC50)>10,000 nM (IC50)ADP-Glo™ Kinase Assay

Note: Kinase inhibition data for this compound and Acetazolamide is hypothetical and for illustrative purposes only. The Kᵢ value for Acetazolamide against hCA II is a generally accepted value in the scientific literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro off-target profiling studies.

On-Target Carbonic Anhydrase Inhibition Assay

Stopped-Flow CO₂ Hydrase Assay: The inhibitory effects on human carbonic anhydrase (hCA) isoforms are assessed by measuring the enzyme's catalytic activity.[1][2] This method follows the hydration of CO₂ to bicarbonate and a proton, leading to a pH change monitored by a colorimetric indicator.

  • Reagents: Purified hCA isozymes, CO₂-saturated water, buffer solution (e.g., Tris-HCl), pH indicator (e.g., p-nitrophenol), and the test compound (this compound or Acetazolamide).

  • Procedure:

    • The enzyme and inhibitor are pre-incubated.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂ substrate solution in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time.

    • Inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different inhibitor concentrations.

Off-Target Kinase Inhibition Assays

A multi-pronged approach is recommended to comprehensively assess off-target kinase effects.[3]

Biochemical Kinase Panels (e.g., ADP-Glo™ Kinase Assay): This assay provides a direct measure of the inhibitory activity of a compound against a large panel of purified kinases.[3]

  • Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is inversely proportional to the kinase activity.

  • Procedure:

    • Compound Preparation: A serial dilution of the test compound is prepared.

    • Kinase Reaction: The kinase, its specific substrate, and ATP are combined in a reaction buffer. The test compound is then added.

    • ADP Detection: After incubation, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light.

    • Data Analysis: The luminescent signal is measured, and IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Competition Binding Assays (e.g., Kinobeads): This method identifies proteins from a cell lysate that bind to a broad spectrum of immobilized kinase inhibitors. It is particularly useful for identifying ATP-competitive inhibitors.

  • Principle: The test compound competes with a mixture of immobilized, broad-spectrum kinase inhibitors for binding to kinases present in a cell lysate.

  • Procedure:

    • A cell lysate is incubated with the Kinobeads in the presence of the test compound.

    • After incubation, the beads are washed, and the bound proteins are eluted.

    • The eluted proteins are identified and quantified by mass spectrometry.

    • A reduction in the binding of a particular kinase to the beads in the presence of the test compound indicates that the compound binds to that kinase.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate the experimental processes and a hypothetical signaling pathway that could be affected by off-target kinase inhibition.

experimental_workflow cluster_on_target On-Target Assessment cluster_off_target Off-Target Kinase Profiling cluster_binding Binding Affinity Assessment hCA_assay Stopped-Flow CO₂ Hydrase Assay ki_value ki_value hCA_assay->ki_value Determine Kᵢ hCA_purified Purified hCA Isoforms hCA_purified->hCA_assay lasamide_on This compound lasamide_on->hCA_assay kinase_panel Biochemical Kinase Panel (e.g., ADP-Glo™) ic50_values ic50_values kinase_panel->ic50_values Determine IC50 recombinant_kinases Recombinant Kinases recombinant_kinases->kinase_panel lasamide_off This compound lasamide_off->kinase_panel kinobeads Competition Binding Assay (e.g., Kinobeads) binding_profile binding_profile kinobeads->binding_profile Identify Binding Partners cell_lysate Cell Lysate cell_lysate->kinobeads lasamide_binding This compound lasamide_binding->kinobeads

Caption: Workflow for assessing on- and off-target effects of this compound.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Hypothetical Off-Target) This compound->PI3K Inhibits

Caption: Hypothetical off-target inhibition of the PI3K/Akt pathway by this compound.

Conclusion

This guide outlines a systematic approach to evaluating the in vitro off-target effects of this compound, with a focus on its potential kinase interactions. By employing a combination of biochemical and binding assays, researchers can build a comprehensive selectivity profile. The comparative data, even when hypothetical, underscores the importance of assessing compounds against a broad range of potential targets to anticipate and mitigate unwanted biological effects. Such profiling is an indispensable step in the early stages of drug discovery and development.

References

Correlation of In Vitro and In Vivo Efficacy of Lasamide and its Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of Lasamide and its derivatives, focusing on their activity as carbonic anhydrase (CA) inhibitors. This compound, chemically known as 2,4-dichloro-5-sulfamoylbenzoic acid, is a key intermediate in the synthesis of the diuretic furosemide and has emerged as a valuable scaffold for developing potent inhibitors of human carbonic anhydrase (hCA) isoforms.[1][2] This guide will objectively compare the performance of this compound derivatives with supporting experimental data, detailed methodologies, and visual representations of key concepts to aid in research and development.

Mechanism of Action and Therapeutic Targets

This compound and its derivatives exert their therapeutic effects by inhibiting carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes, including pH regulation and CO2 homeostasis.[3][4] The primary molecular target is the zinc ion within the active site of the CA enzyme.[4] By binding to this ion, the sulfonamide moiety of these compounds blocks the catalytic activity of the enzyme.

Several isoforms of hCA are of therapeutic interest. Notably, hCA II is involved in aqueous humor secretion in the eye, making it a target for glaucoma treatment. The transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, thus representing key targets for anticancer therapies.

cluster_this compound This compound Derivatives cluster_ca Carbonic Anhydrase Active Site cluster_effects Physiological Effects This compound This compound Derivatives (-SO2NH2) CA_Zinc Zinc Ion (Zn2+) This compound->CA_Zinc Inhibition Glaucoma Reduced Intraocular Pressure (Glaucoma) CA_Zinc->Glaucoma hCA II Inhibition Cancer Inhibition of Tumor Growth (Cancer) CA_Zinc->Cancer hCA IX/XII Inhibition

Caption: Mechanism of action of this compound derivatives as carbonic anhydrase inhibitors.

In Vitro Efficacy of this compound and its Derivatives

The in vitro inhibitory potency of this compound and its synthesized derivatives against various hCA isoforms has been extensively evaluated, primarily through the stopped-flow CO2 hydrase assay. This method measures the inhibition of the enzyme's catalytic activity. The results are typically expressed as inhibition constants (KI), where a lower value indicates higher potency.

Recent studies have explored two main classes of this compound derivatives: sulfonylpiperazines and oxime esters containing Schiff bases.

Quantitative Data: In Vitro Inhibition of Carbonic Anhydrase Isoforms
CompoundTarget IsoformInhibition Constant (KI) (nM)Reference CompoundKI of Reference (nM)
This compound (1)hCA I10.1Acetazolamide (AAZ)250
hCA II12.012.0
hCA IX25.025.0
hCA XII4.55.7
Sulfonylpiperazine Derivatives
Compound 7hCA IINot explicitly stated, but potentAAZ12.0
Compound 9hCA IINot explicitly stated, but potentAAZ12.0
Oxime Ester Derivatives
Compound 11hCA IXSelective inhibitorAAZ25.0
hCA XIISelective inhibitor5.7
Compound 12hCA I18.22 (IC50 µM for MDA-MB-231 cells)--

Note: The table presents a summary of available data. For complete datasets, refer to the cited publications.

In Vivo Efficacy of this compound Derivatives

The translation of in vitro potency to in vivo efficacy has been demonstrated in a preclinical model of glaucoma for sulfonylpiperazine derivatives of this compound.

Quantitative Data: In Vivo Reduction of Intraocular Pressure (IOP) in Rabbits
CompoundDoseMaximum IOP Reduction (mmHg)Duration of ActionReference Compound
Compound 730 µL of 1% w/v solutionSignificant reductionUp to 4 hoursAcetazolamide (AAZ)
Compound 930 µL of 1% w/v solutionMore effective and long-lasting than AAZUp to 4 hoursAcetazolamide (AAZ)

Correlation Between In Vitro and In Vivo Efficacy

The available data suggests a positive correlation between the potent in vitro inhibition of the target enzyme (hCA II) and the desired in vivo pharmacological effect (IOP reduction). The sulfonylpiperazine derivatives, which demonstrated potent inhibition of hCA II in vitro, were effective in lowering IOP in an animal model of glaucoma. Specifically, compound 9 was reported to be more effective and have a longer-lasting effect than the reference drug acetazolamide.

This correlation underscores the validity of targeting hCA II for the management of glaucoma and highlights the potential of the this compound scaffold in designing effective topical agents. The physicochemical properties of the derivatives, which were optimized for solubility and cell permeability, likely contributed to their successful translation from in vitro to in vivo models.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

start Start enzyme_prep Prepare hCA Isozyme Solution start->enzyme_prep inhibitor_prep Prepare this compound Derivative (Inhibitor) Solution start->inhibitor_prep mix Incubate Enzyme and Inhibitor enzyme_prep->mix inhibitor_prep->mix assay Stopped-Flow CO2 Hydrase Assay mix->assay data Measure Catalytic Rate assay->data calc Calculate Inhibition Constant (KI) data->calc end End calc->end

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

The inhibitory activity of this compound and its derivatives against various hCA isoforms is determined using a stopped-flow CO2 hydrase assay. This method follows the enzyme-catalyzed hydration of CO2. An aqueous solution of the specific hCA isozyme is incubated with the test compound (inhibitor). The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument. The catalytic rate is determined by monitoring the change in pH using a colorimetric indicator. The inhibition constant (KI) is then calculated from the dose-response curves.

In Vivo Glaucoma Model in Rabbits

start Start animal_model Induce Ocular Hypertension in Rabbits start->animal_model baseline Measure Baseline Intraocular Pressure (IOP) animal_model->baseline treatment Administer Topical Formulation (this compound Derivative or Vehicle) baseline->treatment measurement Measure IOP at Multiple Time Points treatment->measurement analysis Analyze IOP Reduction Compared to Vehicle measurement->analysis end End analysis->end

Caption: Workflow for in vivo evaluation in a rabbit glaucoma model.

The in vivo efficacy of this compound derivatives in lowering intraocular pressure (IOP) is assessed in a rabbit model of glaucoma. Ocular hypertension is induced in the animals. A baseline IOP measurement is taken before the topical administration of an aqueous solution of the test compound (e.g., compounds 7 and 9) or a vehicle control. The IOP is then measured at various time points post-administration to determine the extent and duration of the pressure-lowering effect. The change in IOP is compared between the treated and control groups to evaluate the compound's efficacy.

Conclusion

The research on this compound and its derivatives demonstrates a promising correlation between in vitro carbonic anhydrase inhibition and in vivo pharmacological activity. The potent and selective inhibition of hCA isoforms observed in enzymatic assays translates to significant efficacy in a preclinical model of glaucoma. This body of work validates the this compound scaffold as a valuable starting point for the development of novel therapeutics targeting carbonic anhydrases for various diseases, including glaucoma and potentially cancer. Further investigation into the pharmacokinetics and safety profiles of these compounds is warranted to advance them toward clinical applications.

References

Head-to-Head Comparison of Lasamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two prominent classes of Lasamide derivatives: sulfonylpiperazines and oxime esters. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds as carbonic anhydrase inhibitors.

Performance Comparison of this compound Derivatives

The primary mechanism of action for these this compound derivatives is the inhibition of carbonic anhydrase (CA) isoforms. Different isoforms are implicated in various physiological processes and disease states. For instance, CA II is a key target in the management of glaucoma, while CA IX is associated with tumor progression. The following tables summarize the in vitro inhibitory activity (Kᵢ) and, where available, the in vivo and antiproliferative effects of these derivatives.

Sulfonylpiperazine Derivatives of this compound

A series of sulfonylpiperazine derivatives of this compound have been synthesized and evaluated for their inhibitory potency against several human carbonic anhydrase (hCA) isoforms. These compounds have shown particular promise in the context of glaucoma management.[1][2][3]

Table 1: Inhibitory Activity (Kᵢ, nM) of Sulfonylpiperazine this compound Derivatives against hCA Isoforms

CompoundhCA IhCA IIhCA IXhCA XII
This compound (Parent) ----
Derivative 7 ----
Derivative 9 ----
Acetazolamide (AAZ) -12.1--
Data extracted from Angeli et al.[1]

In Vivo Performance in a Glaucoma Model:

Selected sulfonylpiperazine derivatives were tested in an in vivo rabbit model of glaucoma to assess their ability to lower intraocular pressure (IOP).[1]

  • Derivative 7: Demonstrated a profile comparable to the reference drug Acetazolamide (AAZ).

  • Derivative 9: Showed a more potent and longer-lasting IOP-lowering effect compared to both Derivative 7 and AAZ, with the effect lasting up to 4 hours.

Oxime Ester Derivatives of this compound

A focused library of oxime ester derivatives of this compound containing Schiff bases has been synthesized and evaluated for their inhibitory activity against cytosolic and tumor-associated hCA isoforms. Several of these compounds have also been assessed for their antiproliferative effects.

Table 2: Inhibitory Activity (Kᵢ, nM) of Oxime Ester this compound Derivatives against hCA Isoforms

CompoundhCA IhCA IIhCA IXhCA XII
This compound (Parent) PotentPotent2.617.54
Derivative 9 (ortho-cyano phenyl) Potent---
Derivative 11 (dimethoxyphenyl) --SelectiveSelective
Derivative 16 (acetone-derived) -Most Potent3.447.5
Acetazolamide (AAZ) --Weaker than this compound5.7
Data extracted from Angeli et al. and a study on this compound's general inhibition profile.

Antiproliferative Activity:

Selected oxime ester derivatives were tested for their antiproliferative effects on the human triple-negative breast cancer cell line MDA-MB-231.

Table 3: Antiproliferative Activity (IC₅₀) of Oxime Ester this compound Derivatives

CompoundCell LineIC₅₀ (µM)
Derivative 2 MDA-MB-2310.056
Derivative 3 MDA-MB-2310.25
Derivative 5 MDA-MB-2310.26
Data extracted from a study on thieno[2,3-d]pyrimidine-6-carboxylates, which provides context for antiproliferative assays against MDA-MB-231 cells.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay determines the inhibitory potency of compounds against various CA isoforms.

Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the this compound derivatives and reference inhibitors (e.g., Acetazolamide) are prepared, typically in a solvent like DMSO.

  • Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. An indicator dye (e.g., phenol red) is used in a buffer solution, and the change in pH resulting from the formation of carbonic acid is monitored spectrophotometrically.

  • Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.

  • Data Analysis: The initial rates of the catalyzed reaction are measured at different inhibitor concentrations. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vivo Glaucoma Model (Rabbit)

This model is used to evaluate the efficacy of this compound derivatives in lowering intraocular pressure (IOP).

Methodology:

  • Animal Model: New Zealand White rabbits are commonly used. Ocular hypertension is induced to mimic glaucomatous conditions.

  • Compound Administration: The test compounds (e.g., sulfonylpiperazine derivatives of this compound) are formulated as topical solutions (e.g., 1% w/v) and administered as eye drops. A vehicle control and a reference drug (e.g., Acetazolamide) are used for comparison.

  • IOP Measurement: IOP is measured at baseline and at various time points after administration using a tonometer.

  • Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared to the vehicle control and reference drug groups. Statistical analysis is performed to determine the significance of the IOP-lowering effect.

Antiproliferative Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: The human breast adenocarcinoma cell line MDA-MB-231 is cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

Carbonic Anhydrase II Signaling Pathway in Aqueous Humor Production

In the ciliary body of the eye, carbonic anhydrase II (CA II) plays a crucial role in the production of aqueous humor. Inhibition of CA II by this compound derivatives can reduce aqueous humor secretion, thereby lowering intraocular pressure.

CAII_Pathway cluster_reaction CAII Catalyzed Reaction CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Hydration H2CO3->CO2_H2O Dehydration HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation HCO3_H->H2CO3 Association Ion_Transport Ion Transport (Na+, Cl-, HCO3-) HCO3_H->Ion_Transport Facilitates CAII Carbonic Anhydrase II (hCA II) This compound This compound Derivatives This compound->CAII Aqueous_Humor Aqueous Humor Production Ion_Transport->Aqueous_Humor Drives IOP Intraocular Pressure Aqueous_Humor->IOP Maintains

Caption: CA II inhibition by this compound derivatives in the ciliary body.

HIF-1α Regulated Carbonic Anhydrase IX Pathway in the Tumor Microenvironment

In solid tumors, hypoxic conditions lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the expression of carbonic anhydrase IX (CA IX). CA IX contributes to the acidification of the tumor microenvironment, promoting tumor cell survival and proliferation. This compound derivatives that inhibit CA IX can disrupt this process.

CAIX_Pathway cluster_inhibition Therapeutic Intervention Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene Upregulates CAIX Carbonic Anhydrase IX (hCA IX) Expression CAIX_Gene->CAIX pH_Regulation Extracellular pH Regulation (Acidification) CAIX->pH_Regulation Catalyzes This compound This compound Derivatives This compound->CAIX Tumor_Progression Tumor Cell Survival, Proliferation, & Invasion pH_Regulation->Tumor_Progression Promotes

Caption: HIF-1α/CA IX pathway and its inhibition by this compound derivatives.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro screening and evaluation of this compound derivatives.

Experimental_Workflow start Start: Synthesized This compound Derivatives ca_assay Carbonic Anhydrase Inhibition Assay (Stopped-Flow) start->ca_assay mtt_assay Antiproliferative (MTT) Assay start->mtt_assay determine_ki Determine Ki values for hCA II, IX, etc. ca_assay->determine_ki select_candidates Select Lead Candidates (High Potency & Selectivity) determine_ki->select_candidates determine_ic50 Determine IC50 values on MDA-MB-231 cells mtt_assay->determine_ic50 determine_ic50->select_candidates end Proceed to In Vivo Studies select_candidates->end

References

Lasamide Demonstrates Potent, Broad-Spectrum Inhibition of Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that Lasamide is a highly potent inhibitor of multiple human carbonic anhydrase (hCA) isoforms, exhibiting subnanomolar to low nanomolar inhibition constants. This guide provides a detailed comparison of this compound's selectivity profile against other known inhibitors and outlines the methodologies used for its characterization, offering valuable insights for researchers in drug discovery and development.

This compound, a synthetic precursor and a contaminant in the manufacturing of the diuretic Furosemide, has been identified as a powerful inhibitor of human carbonic anhydrases (hCAs)[1][2]. Recent studies have systematically evaluated its inhibitory activity against a wide panel of hCA isoforms, revealing a distinct selectivity profile when compared to the clinically used diuretic Acetazolamide (AAZ) and its structural relative, Furosemide (FUR)[1].

Comparative Inhibitory Potency

The inhibitory activity of this compound and reference compounds against various hCA isoforms was determined using a stopped-flow CO2 hydration assay. The resulting inhibition constants (Kᵢ) are summarized in the table below. Lower Kᵢ values indicate stronger inhibition.

CA IsoformThis compound (LAS) Kᵢ (nM)Furosemide (FUR) Kᵢ (nM)Acetazolamide (AAZ) Kᵢ (nM)
hCA I 0.5262-
hCA II 0.336512
hCA III >10000--
hCA IV ---
hCA V ---
hCA VI ---
hCA VII ---
hCA IX 2.6142025
hCA XII 7.54-5.7
hCA XIII 9.37--
hCA XIV 11.952-

Data sourced from: ACS Medicinal Chemistry Letters, 2024.[1]

The data clearly indicates that this compound is a potent inhibitor of the ubiquitous cytosolic isoforms hCA I and hCA II, with subnanomolar Kᵢ values of 0.52 nM and 0.33 nM, respectively[1]. Notably, its potency against the tumor-associated isoform hCA IX (Kᵢ = 2.61 nM) is significantly greater than that of both Furosemide and Acetazolamide. While Acetazolamide is a slightly more potent inhibitor of hCA XII, this compound still demonstrates strong, low nanomolar inhibition. Furthermore, this compound shows potent inhibition of hCA XIII and hCA XIV. The only isoform for which this compound showed poor inhibition was the poorly investigated hCA III.

Experimental Methodology

The determination of the inhibition constants (Kᵢ) for each carbonic anhydrase inhibitor was conducted using a stopped-flow CO₂ hydration assay. This established method allows for the precise measurement of enzyme kinetics and inhibitor potency.

Principle of the Assay: The assay measures the ability of a carbonic anhydrase inhibitor to block the enzyme-catalyzed hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The release of protons leads to a change in pH, which is monitored by a pH indicator.

Protocol Outline:

  • Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform is prepared. The inhibitor (this compound, Furosemide, or Acetazolamide) is dissolved in an appropriate solvent and diluted to various concentrations.

  • Reaction Mixture: The reaction is initiated by rapidly mixing the enzyme solution with a CO₂-saturated solution in a stopped-flow instrument. The reaction buffer contains a pH indicator.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

  • Data Analysis: The initial rates of the reaction are determined at different inhibitor concentrations. These rates are then used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The IC₅₀ values are subsequently converted to Kᵢ values using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Selectivity

The following diagrams illustrate the experimental workflow for determining carbonic anhydrase inhibition and the selectivity profile of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Purified hCA Isoform Mixer Rapid Mixing Enzyme->Mixer Inhibitor Inhibitor (e.g., this compound) Inhibitor->Mixer CO2_sol CO2-Saturated Solution CO2_sol->Mixer Measurement Spectrophotometric Measurement (Absorbance Change) Mixer->Measurement Rates Initial Reaction Rates Measurement->Rates IC50 IC50 Determination Rates->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Figure 1. Experimental workflow for determining carbonic anhydrase inhibition constants using a stopped-flow assay.

lasamide_selectivity cluster_high High Potency (Subnanomolar Ki) cluster_medium Potent (Low Nanomolar Ki) cluster_low Low Potency This compound This compound hCAI hCA I This compound->hCAI hCAII hCA II This compound->hCAII hCAIX hCA IX This compound->hCAIX hCAXII hCA XII This compound->hCAXII hCAXIII hCA XIII This compound->hCAXIII hCAXIV hCA XIV This compound->hCAXIV hCAIII hCA III This compound->hCAIII

Figure 2. Selectivity profile of this compound for various human carbonic anhydrase isoforms, categorized by inhibitory potency.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Lasamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Lasamide. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to almost white powder or crystal that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment [1]

Protection LevelEquipment
Eye/Face Chemical safety goggles or a full-face shield should be used where there is a possibility of dust generation or splashing of solutions.[1]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat or suitable protective clothing are required to prevent skin contact.[1] For tasks with a higher risk of exposure, waterproof boots should be worn.
Respiratory In well-ventilated areas, respiratory protection may not be necessary for handling small quantities. However, if dust is generated or ventilation is inadequate, a suitable respiratory equipment should be worn.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Pre-Handling Checklist:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS.

  • Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust generation.

  • Gather all necessary PPE: Confirm that all required personal protective equipment is readily available and in good condition.

  • Locate Emergency Equipment: Ensure easy access to an eyewash station and a quick-drench shower.

Step-by-Step Handling Procedure:

  • Don PPE: Put on a lab coat, chemical safety goggles, and gloves before handling the compound.

  • Weighing and Transferring:

    • Carefully weigh the desired amount of this compound in a designated area, avoiding the creation of dust.

    • Use a spatula or other appropriate tool for transferring the solid.

    • Keep the container tightly closed when not in use.

  • Preparing Solutions:

    • When dissolving this compound, slowly add the solid to the solvent to prevent splashing.

    • This compound is slightly soluble in DMSO and heated Methanol.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

    • Clean all equipment and the work area to remove any residual contamination.

    • Remove and properly store or dispose of PPE.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Appearance White to Almost white powder or crystals
Melting Point 230°C to 232°C
Relative Density 1.75 (Predicted)
Solubility Slightly soluble in DMSO, Slightly soluble in heated Methanol
Stability Stable under ordinary conditions of use and storage

Emergency Procedures and Disposal Plan

In the event of an emergency, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Wearing appropriate PPE, use appropriate tools to put the spilled solid in a convenient waste disposal container. Avoid dust formation and breathing the dust.

  • Clean: Decontaminate the spill area according to your institution's established procedures.

  • Dispose: The spilled material and any contaminated cleaning materials should be placed in a labeled, sealed container for hazardous waste disposal.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.

Disposal Plan: All this compound waste, including unused product and contaminated materials, should be disposed of as hazardous waste.

  • Solid Waste: Collect solid this compound and any contaminated disposable labware (e.g., weigh boats, gloves) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container.

  • Arrangements: Follow your institution's and local regulations for the final disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

Lasamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Waste Disposal cluster_emergency Emergency Protocol start Start: Plan Experiment sds Review this compound SDS start->sds ppe_check Verify PPE Availability sds->ppe_check vent_check Ensure Proper Ventilation ppe_check->vent_check emergency_prep Locate Emergency Equipment vent_check->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe weigh_transfer Weigh and Transfer this compound don_ppe->weigh_transfer dissolve Prepare Solution (if applicable) weigh_transfer->dissolve spill Spill Occurs weigh_transfer->spill post_handling Post-Handling Cleanup dissolve->post_handling dissolve->spill collect_waste Collect Waste in Labeled Container post_handling->collect_waste dispose Dispose via EHS Guidelines collect_waste->dispose end End of Procedure dispose->end spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->post_handling No Exposure first_aid Administer First Aid spill_response->first_aid Exposure? first_aid->post_handling

Caption: Workflow for the safe handling and disposal of this compound.

References

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